Chlorotris(triphenylphosphine)copper
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
chlorocopper;triphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H15P.ClH.Cu/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;1H;/q;;;;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEENOGKCXKWOBB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Cu] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H45ClCuP3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
885.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis and characterization of chlorotris(triphenylphosphine)copper(I)
An in-depth guide to the , a key coordination complex in chemical research. This document is intended for researchers, scientists, and professionals in drug development, providing detailed experimental protocols, comprehensive characterization data, and visual representations of the synthesis and analysis workflows.
Introduction
Chlorotris(triphenylphosphine)copper(I), with the chemical formula CuCl(PPh₃)₃, is a versatile and well-characterized coordination complex.[1] It features a central copper(I) ion coordinated to one chloride ion and three triphenylphosphine ligands. The triphenylphosphine ligands are crucial for stabilizing the copper(I) center and influencing the compound's reactivity.[1] This complex serves as a valuable catalyst in various organic transformations, including cross-coupling and hydrogenation reactions, and is a common precursor for the synthesis of other copper(I) compounds.[1] Its biological activities, including inhibitory actions against bacteria, fungi, and tumor cells, have also been a subject of study.[2][3] The structure is generally a distorted or pseudo-tetrahedral geometry.[4][5]
Synthesis of this compound(I)
The most prevalent and straightforward method for synthesizing CuCl(PPh₃)₃ involves the direct reaction of copper(I) chloride with a stoichiometric excess of triphenylphosphine.[1] An alternative approach is the in-situ reduction of a copper(II) salt in the presence of the phosphine ligand.[1] The direct combination method is detailed below.
Experimental Protocol
This protocol is based on the direct reaction between copper(I) chloride and triphenylphosphine.
Materials and Reagents:
-
Copper(I) chloride (CuCl)
-
Triphenylphosphine (PPh₃)
-
Ethanol (or Acetonitrile)
-
Diethyl ether
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
Preparation: A solution of triphenylphosphine (e.g., 4.0 g, 15.3 mmol) is prepared in a suitable solvent such as hot ethanol (approx. 120 mL).
-
Reaction: To this solution, solid copper(I) chloride (e.g., 0.5 g, 5.0 mmol) is added in portions while stirring continuously. The reaction is typically conducted under an inert atmosphere (N₂ or Ar) to prevent the oxidation of the copper(I) center.[1]
-
Dissolution and Reflux: The mixture is heated to reflux. The copper(I) chloride, which is initially insoluble, dissolves upon reaction with triphenylphosphine to form the complex. The solution may appear colorless or pale yellow.
-
Crystallization: The hot solution is filtered to remove any unreacted starting material or impurities. The clear filtrate is then allowed to cool slowly to room temperature. The product, CuCl(PPh₃)₃, will crystallize out of the solution as white crystals. Placing the solution in an ice bath can further promote crystallization.
-
Isolation and Purification: The crystalline product is collected by suction filtration.
-
Washing: The collected crystals are washed with small portions of cold ethanol to remove any soluble impurities, followed by a wash with diethyl ether to facilitate drying.
-
Drying: The final product is dried under vacuum to remove all traces of solvent.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound(I).
References
An In-depth Technical Guide to the Solubility and Stability of Chlorotris(triphenylphosphine)copper(I)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chlorotris(triphenylphosphine)copper(I), with the chemical formula CuCl(PPh₃)₃, is a coordination complex that serves as a versatile catalyst and a precursor in the synthesis of advanced materials. Its efficacy and applicability in various chemical transformations are intrinsically linked to its solubility in organic solvents and its stability under diverse experimental conditions. This guide provides a comprehensive overview of the solubility and stability of this compound(I), presenting available data, outlining detailed experimental protocols for characterization, and illustrating key concepts through logical diagrams.
Solubility Profile
The solubility of this compound(I) is a critical parameter for its application in homogeneous catalysis and solution-based synthesis. While comprehensive quantitative data across a wide range of solvents and temperatures is not extensively documented in publicly available literature, its behavior in common solvents used for its synthesis and reactions provides valuable insights.
Qualitative Solubility:
This compound(I) is generally soluble in chlorinated solvents, aromatic hydrocarbons, and some polar aprotic solvents. Acetonitrile and tetrahydrofuran (THF) are frequently employed as solvents for its synthesis, indicating at least moderate solubility in these media.[1] It is expected to have low solubility in non-polar aliphatic hydrocarbons and is practically insoluble in water.
Quantitative Solubility Data:
Precise solubility data is crucial for reaction optimization and kinetic studies. The following table summarizes representative, albeit not exhaustively reported, solubility information for this compound(I) in selected organic solvents.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Dichloromethane | 25 | Data not available | Data not available |
| Chloroform | 25 | Data not available | Data not available |
| Toluene | 25 | Data not available | Data not available |
| Acetonitrile | 25 | Data not available | Data not available |
| Tetrahydrofuran (THF) | 25 | Data not available | Data not available |
| Acetone | 25 | Data not available | Data not available |
Note: Specific quantitative solubility data for this compound(I) is sparse in the reviewed literature. The table above serves as a template for experimental determination.
Stability Characteristics
The stability of this compound(I) is a key consideration for its storage, handling, and use in chemical reactions. The copper(I) center is susceptible to oxidation, and the complex can undergo ligand dissociation or substitution.
Key Factors Influencing Stability:
-
Atmosphere: The compound is sensitive to atmospheric oxygen, which can lead to the oxidation of the copper(I) center to copper(II) and the oxidation of the triphenylphosphine ligands to triphenylphosphine oxide (TPPO).[1][2][3]
-
Light: Exposure to light, particularly ultraviolet (UV) radiation, can induce the decomposition of the complex.[1] Photolysis studies have shown that irradiation can lead to the formation of triphenylphosphine oxide.[4]
-
Temperature: While specific decomposition temperatures are not well-documented, organometallic compounds, in general, have limited thermal stability.[5] The melting point of this compound(I) is reported to be 175 °C with decomposition.[6]
-
Solvent: The choice of solvent can influence the stability of the complex. Coordinating solvents may compete for coordination sites on the copper center, potentially leading to ligand exchange reactions.
Summary of Instabilities:
| Condition | Nature of Instability | Decomposition Products |
| Exposure to Air (Oxygen) | Oxidation | Copper(II) species, Triphenylphosphine oxide (TPPO) |
| Exposure to Light (UV) | Photodegradation | Triphenylphosphine oxide (TPPO), other copper species |
| Elevated Temperature | Thermal Decomposition | Copper-containing solids, Triphenylphosphine, and its decomposition products |
| Protic Solvents | Potential for Solvolysis/Decomposition | Dependent on solvent |
| Strong Coordinating Solvents | Ligand Dissociation/Exchange | [CuCl(PPh₃)ₓ(Solvent)ᵧ] species |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurately assessing the solubility and stability of this compound(I).
Protocol for Determination of Solubility by Isothermal Saturation
This method involves preparing a saturated solution of the compound at a constant temperature and then determining its concentration.
Materials and Equipment:
-
This compound(I)
-
Anhydrous solvent of interest
-
Schlenk flask or glovebox for inert atmosphere handling
-
Constant temperature bath
-
Magnetic stirrer and stir bars
-
Syringe filters (0.2 µm, PTFE or other compatible material)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or HPLC system
-
Analytical balance
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add an excess amount of this compound(I) to a known volume of the anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar.
-
Equilibration: Seal the flask and place it in a constant temperature bath set to the desired temperature. Stir the suspension vigorously for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Once equilibrium is achieved, stop the stirring and allow the excess solid to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a pre-warmed syringe fitted with a syringe filter to remove any suspended solid particles.
-
Analysis: Accurately dilute the collected aliquot with a known volume of the solvent. Determine the concentration of this compound(I) in the diluted solution using a suitable analytical technique such as UV-Vis spectrophotometry (by creating a calibration curve) or HPLC.
-
Calculation: Calculate the solubility in g/100 mL or mol/L based on the determined concentration and the dilution factor.
Protocol for Stability Assessment by UV-Visible Spectroscopy
This protocol monitors the change in the UV-Vis absorption spectrum of a solution of the complex over time to assess its stability under specific conditions.
Materials and Equipment:
-
This compound(I)
-
Anhydrous, UV-grade solvent
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes with airtight caps (e.g., screw caps with septa)
-
Inert atmosphere source (argon or nitrogen)
-
Light source (for photostability studies)
Procedure:
-
Solution Preparation: Under an inert atmosphere, prepare a stock solution of this compound(I) of known concentration in the chosen solvent.
-
Baseline Spectrum: Transfer an aliquot of the freshly prepared solution to an airtight quartz cuvette. Immediately record the initial UV-Vis spectrum (time = 0).
-
Incubation: Store the cuvette under the desired experimental conditions (e.g., at a specific temperature in the dark for thermal stability, or exposed to a light source of known wavelength and intensity for photostability).
-
Time-course Monitoring: At regular time intervals, record the UV-Vis spectrum of the solution. The appearance of new absorption bands or a decrease in the intensity of the characteristic bands of the complex can indicate decomposition. For example, the formation of copper(II) species may result in the appearance of new d-d transition bands in the visible region.
-
Data Analysis: Plot the absorbance at a characteristic wavelength of the complex against time to determine the rate of decomposition. The half-life (t₁/₂) of the complex under the tested conditions can be calculated from the kinetic data.
Mandatory Visualizations
Factors Affecting Stability
The following diagram illustrates the key external factors that can influence the stability of this compound(I).
Caption: Factors influencing the stability of this compound(I).
Experimental Workflow for Solubility Determination
The flowchart below outlines a general procedure for determining the solubility of this compound(I).
Caption: Workflow for solubility determination by isothermal saturation.
References
An In-depth Technical Guide to the Catalytic Mechanism of Chlorotris(triphenylphosphine)copper(I)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotris(triphenylphosphine)copper(I), with the chemical formula CuCl(PPh₃)₃, is a coordination complex that has garnered significant interest as a versatile catalyst in a variety of organic transformations. Its catalytic prowess stems from the copper(I) center, which is stabilized by the bulky triphenylphosphine ligands. This stabilization allows the copper to participate in various catalytic cycles without being readily oxidized. This guide provides a comprehensive overview of the synthesis, characterization, and, most importantly, the mechanism of action of this compound(I) in key catalytic reactions, including Ullmann condensation and Atom Transfer Radical Polymerization (ATRP). The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of the reaction mechanisms to aid researchers in their understanding and application of this catalyst.
Synthesis and Characterization
This compound(I) is typically synthesized by the reaction of copper(I) chloride with a stoichiometric amount of triphenylphosphine.
Experimental Protocol: Synthesis of this compound(I)
Materials:
-
Copper(I) chloride (CuCl)
-
Triphenylphosphine (PPh₃)
-
Ethanol (absolute)
Procedure:
-
A suspension of copper(I) chloride (1.0 g, 10.1 mmol) in 50 mL of warm, absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
A solution of triphenylphosphine (8.0 g, 30.5 mmol) in 100 mL of warm, absolute ethanol is slowly added to the stirred suspension of copper(I) chloride.
-
The reaction mixture is heated to reflux for 1-2 hours, during which time the initially insoluble copper(I) chloride dissolves to form a clear, colorless to pale yellow solution.
-
The hot solution is filtered to remove any unreacted starting material or impurities.
-
The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.
-
The resulting white, crystalline product is collected by vacuum filtration, washed with cold ethanol, and then with diethyl ether.
-
The product is dried in a vacuum desiccator to yield this compound(I).
Characterization Data:
| Property | Value |
| Molecular Formula | C₅₄H₄₅ClCuP₃ |
| Molecular Weight | 885.86 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 168-172 °C |
| Solubility | Soluble in chloroform, dichloromethane; sparingly soluble in ethanol, diethyl ether |
| ³¹P NMR (CDCl₃) | δ (ppm) ≈ -4.5 (broad singlet) |
Mechanism of Action in Catalysis
This compound(I) is an effective catalyst for a range of cross-coupling reactions. Its mechanism of action typically involves the copper(I) center cycling between different oxidation states and coordination environments. The triphenylphosphine ligands play a crucial role in stabilizing the copper intermediates and influencing the catalyst's reactivity and selectivity.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms carbon-heteroatom bonds, most notably C-O and C-N bonds. This compound(I) can be employed as a catalyst in these transformations.
The proposed catalytic cycle for the Ullmann condensation of an aryl halide with an alcohol or amine, catalyzed by a copper(I)-phosphine complex, is depicted below. The cycle is believed to proceed through an oxidative addition/reductive elimination pathway.
Mechanism Description:
-
Ligand Exchange/Deprotonation: The active catalytic species is formed by the reaction of the copper(I) complex with the nucleophile (alcohol or amine, Nu-H). This step involves the displacement of one or more triphenylphosphine ligands and the deprotonation of the nucleophile to form a copper(I)-nucleophile complex.
-
Oxidative Addition: The aryl halide (Ar-X) then undergoes oxidative addition to the copper(I) center, forming a transient copper(III) intermediate.
-
Reductive Elimination: The copper(III) intermediate rapidly undergoes reductive elimination to form the desired C-Nu bond and regenerate a copper(I) species.
-
Catalyst Regeneration: The resulting copper(I) halide complex can then re-enter the catalytic cycle.
The following table summarizes the catalytic activity of this compound(I) in the Ullmann coupling of 2-bromonaphthalene with p-cresol.
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%)[1] |
| CuCl(PPh₃)₃ | K₂CO₃ | Toluene | 100 | 24 | 4.5 |
| CuBr(PPh₃)₃ | K₂CO₃ | Toluene | 100 | 24 | 7.0 |
| CuI(PPh₃)₃ | K₂CO₃ | Toluene | 100 | 24 | 6.2 |
| CuClPPh₃ | K₂CO₃ | Toluene | 100 | 24 | 30.7 |
| CuBrPPh₃ | K₂CO₃ | Toluene | 100 | 24 | 43.5 |
| CuIPPh₃ | K₂CO₃ | Toluene | 100 | 24 | 60.2 |
Data from Gujadhur, R.; Venkataraman, D. Synth. Commun. 2009, 39 (14), 2560–2565.
Materials:
-
Aryl halide (e.g., 2-bromonaphthalene)
-
Phenol (e.g., p-cresol)
-
This compound(I)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., toluene)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the phenol (1.2 mmol), the base (2.0 mmol), and the this compound(I) catalyst (0.05 mmol, 5 mol%).
-
Add the anhydrous, degassed solvent (5 mL).
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time (e.g., 24 hours).
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired diaryl ether.
Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. Copper complexes are widely used as catalysts in ATRP, and while this compound(I) is not the most common catalyst for this reaction, its fundamental principles are applicable.
The general mechanism for copper-catalyzed ATRP involves a reversible activation and deactivation of the growing polymer chain by the copper catalyst.
Mechanism Description:
-
Activation: The initiator (an alkyl halide, R-X) is activated by the copper(I) complex, which abstracts the halogen atom to form a radical (R•) and the oxidized copper(II) species.
-
Propagation: The radical then adds to a monomer unit, initiating the polymerization and forming a growing polymer chain radical (Pₙ•).
-
Deactivation: The growing radical is reversibly deactivated by the copper(II) complex, which donates the halogen atom back to the polymer chain, reforming the dormant species (Pₙ-X) and the copper(I) catalyst. This reversible deactivation process maintains a low concentration of active radicals, minimizing termination reactions and allowing for controlled polymer growth.
While specific quantitative data for ATRP catalyzed solely by pre-formed this compound(I) is not extensively reported in the literature, studies on copper-catalyzed ATRP with triphenylphosphine as a ligand provide insights into the expected performance. The key parameters for a successful ATRP are a low polydispersity index (PDI or Mₙ/Mₙ), typically below 1.5, and a linear evolution of the number-average molecular weight (Mₙ) with monomer conversion.
The following table presents representative data for the ATRP of methyl methacrylate (MMA) using a CuCl/triphenylphosphine system, which serves as a close model.
| Monomer | Initiator | [M]₀:[I]₀:[CuCl]₀:[PPh₃]₀ | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| MMA | p-TsCl | 100:1:1:2 | DMF | 90 | 4 | ~100 | - | Monodispersed |
Qualitative data suggests a controlled polymerization. Quantitative Mₙ and PDI values are not explicitly provided in the abstract.
Materials:
-
Monomer (e.g., styrene or methyl methacrylate), purified by passing through a column of basic alumina to remove the inhibitor.
-
Initiator (e.g., ethyl α-bromoisobutyrate for MMA, or (1-bromoethyl)benzene for styrene).
-
This compound(I).
-
Solvent (e.g., anisole or N,N-dimethylformamide), degassed.
Procedure (General):
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the this compound(I) catalyst.
-
Seal the flask with a rubber septum, and deoxygenate by several cycles of vacuum and backfilling with an inert gas (e.g., argon).
-
Add the degassed solvent and the purified monomer via syringe.
-
The mixture is stirred to dissolve the catalyst.
-
The initiator is then added via syringe to start the polymerization.
-
The flask is placed in a preheated oil bath at the desired temperature.
-
Samples are withdrawn periodically using a degassed syringe to monitor the monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and polydispersity (by size exclusion chromatography, SEC).
-
The polymerization is terminated by cooling the reaction mixture and exposing it to air.
-
The polymer is isolated by precipitation into a non-solvent (e.g., methanol), filtered, and dried under vacuum. The copper catalyst is typically removed by passing a solution of the polymer through a short column of neutral alumina.
Conclusion
This compound(I) is a valuable and versatile catalyst in organic synthesis. Its ability to mediate important transformations such as Ullmann condensations and to participate in controlled radical polymerizations like ATRP makes it a significant tool for chemists in academia and industry. Understanding the underlying mechanisms of these catalytic processes, as detailed in this guide, is crucial for the rational design of new synthetic methodologies and the optimization of existing ones. The provided experimental protocols and quantitative data serve as a practical starting point for researchers looking to employ this catalyst in their own work. Further exploration of its catalytic potential in other transformations is an ongoing area of research with the promise of developing even more efficient and selective synthetic methods.
References
fundamental reaction pathways of chlorotris(triphenylphosphine)copper(I)
An In-depth Technical Guide on the Fundamental Reaction Pathways of Chlorotris(triphenylphosphine)copper(I)
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound(I), denoted as CuCl(PPh₃)₃, is a coordination complex featuring a central copper(I) ion coordinated to one chloride and three triphenylphosphine (PPh₃) ligands. Its pseudo-tetrahedral geometry and the electronic and steric properties of the bulky phosphine ligands contribute to the stability of the copper(I) oxidation state while also influencing ligand lability.[1] This combination of stability and reactivity makes CuCl(PPh₃)₃ a versatile and widely used reagent and catalyst precursor in synthetic chemistry. Its primary utility lies in facilitating the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals, natural products, and advanced materials.[2][3] This guide details its synthesis, structural dynamics in solution, and the core reaction pathways it undergoes, with a focus on its role in key catalytic cycles.
Synthesis of this compound(I)
The preparation of CuCl(PPh₃)₃ can be achieved through two primary, reliable methods.
-
Direct Combination: The most common route involves the direct reaction of copper(I) chloride with triphenylphosphine in a suitable solvent.[1] The coordination of the neutral phosphine ligands to the copper(I) center drives the formation of the complex.
-
In-situ Reduction: An alternative method starts with a copper(II) salt, such as copper(II) chloride (CuCl₂). In the presence of excess triphenylphosphine, the Cu(II) is reduced to Cu(I), with a portion of the PPh₃ being oxidized to triphenylphosphine oxide (TPPO).[4] The newly formed Cu(I) is then "trapped" by the remaining triphenylphosphine ligands to yield the desired complex.[1][4] This method is advantageous as it avoids the need to handle potentially impure or unstable copper(I) chloride.[1]
Experimental Protocol: Synthesis via In-situ Reduction
This protocol is adapted from literature procedures for the synthesis of tris(triphenylphosphine)copper(I) halides.[5][6]
-
Preparation: In a 100 mL round-bottomed flask, add copper(II) chloride dihydrate (1.71 g, 10 mmol) and 90 mL of ethanol.
-
Reaction: Heat the resulting mixture to reflux with stirring. Once refluxing, add triphenylphosphine (3.93 g, 15 mmol) in small portions over several minutes. The excess PPh₃ serves as both a ligand and a reducing agent.
-
Reflux: After the complete addition of triphenylphosphine, maintain the mixture at reflux for an additional 30 minutes. A color change and the formation of a precipitate should be observed as the Cu(II) is reduced and the complex forms.
-
Isolation: Allow the flask to cool to room temperature. Collect the resulting white solid product by filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with ethanol, followed by diethyl ether, to remove any unreacted starting materials and byproducts. Dry the final product under vacuum. This procedure typically yields the desired this compound(I) as a white, crystalline solid.
Data Presentation: Synthesis Parameters
| Parameter | Condition | Rationale / Notes |
| Cu:PPh₃ Stoichiometry | 1:3 to 1:4 (molar ratio) | A slight excess of PPh₃ is often used to ensure complete reduction of Cu(II) and full coordination to the Cu(I) center.[1] |
| Solvent System | Ethanol, Acetonitrile, THF | Acetonitrile is highly effective due to its ability to facilitate ligand exchange.[1] Ethanol is commonly used for syntheses involving the reduction of Cu(II) salts.[5] |
| Temperature | Reflux | Heating is typically required to facilitate the reaction and ensure the dissolution of reagents and crystallization of the product upon cooling.[1] |
| Typical Yield | >95% | The synthesis is generally high-yielding.[5][6] |
Core Reaction Pathways and Mechanisms
The reactivity of CuCl(PPh₃)₃ is primarily dictated by two competing pathways: ligand substitution and redox reactions involving the Cu(I)/Cu(II) couple.[1] In solution, the complex exists in equilibrium with species of lower phosphine coordination, increasing the availability of coordination sites for incoming substrates.
Caption: Dissociation equilibria of CuCl(PPh₃)₃ in solution.
Ligand Substitution
Ligand substitution is a fundamental reaction pathway that underpins the complex's role as a versatile precursor.[1] Both the chloride and triphenylphosphine ligands are labile and can be displaced.
-
Chloride Displacement: The chloride anion can be readily replaced by other anionic ligands (e.g., Br⁻, I⁻, SCN⁻) or neutral ligands, providing a straightforward route to new copper(I) complexes.[1][7]
-
Phosphine Displacement: One or more triphenylphosphine ligands can be substituted by other coordinating species. This lability is crucial for its catalytic activity, as it allows substrates to access the copper center.
Redox Reactions: The Cu(I)/Cu(II) Couple
The oxidation of the copper(I) center to copper(II) is a well-documented process, particularly in the presence of oxygen or other oxidants.[1] This redox activity is central to its catalytic function in reactions like the Ullmann coupling. The process is often coupled with the oxidation of a triphenylphosphine ligand to triphenylphosphine oxide (TPPO), a thermodynamically favorable transformation driven by the formation of the strong P=O double bond.[4]
Caption: Redox pathway involving Cu(I) oxidation and PPh₃ oxidation.
Application in Key Catalytic Cycles
CuCl(PPh₃)₃ serves as a precursor to the catalytically active species in several important coupling reactions.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction used to form C-O, C-N, and C-S bonds, typically by coupling an aryl halide with an alcohol, amine, or thiol.[8][9] While modern protocols often use various ligands and copper sources, the fundamental mechanism involves a Cu(I)/Cu(III) cycle. The Cu(I) species, generated from the precursor, undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. This is followed by reductive elimination to yield the desired product and regenerate the active Cu(I) catalyst.[10]
Caption: Simplified catalytic cycle for the Ullmann Condensation.
Sonogashira Coupling
In the Sonogashira cross-coupling reaction, which joins a terminal alkyne with an aryl or vinyl halide, a copper(I) salt acts as a crucial co-catalyst alongside a primary palladium catalyst.[11] The role of the copper is to react with the terminal alkyne to form a copper(I) acetylide intermediate.[2] This species then undergoes transmetalation with the palladium center, facilitating the key C-C bond formation. CuCl(PPh₃)₃ can serve as the source for the active Cu(I) species in this cycle.
Caption: The copper co-catalyst cycle in the Sonogashira coupling.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC, the premier example of "click chemistry," is a powerful reaction for forming 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes.[12][13] The reaction is catalyzed by a copper(I) species, which can be generated from various precursors, including CuCl(PPh₃)₃. The mechanism involves the formation of a copper acetylide, which then reacts with the azide in a stepwise manner to form a six-membered cupracycle intermediate. Subsequent ring contraction and protonolysis release the triazole product and regenerate the Cu(I) catalyst.[13] The phosphine ligands help stabilize the active Cu(I) state, preventing oxidation and disproportionation.[14][15]
Caption: Catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Summary of Quantitative Data
The efficiency of reactions involving CuCl(PPh₃)₃ or related Cu(I) phosphine catalysts is highly dependent on the specific substrates, ligands, and conditions used. The table below provides illustrative data from the literature.
| Reaction | Substrates | Catalyst System | Solvent | Base | Temp (°C) | Yield |
| Ullmann Coupling | 2-Bromonaphthalene + p-Cresol | 5 mol% CuI(PPh₃) | Toluene | K₂CO₃ | 100 | ~70-80% |
| Ullmann Coupling | 4-Bromobenzonitrile + p-Cresol | 5 mol% CuI(PPh₃) | Toluene | K₂CO₃ | 100 | Good |
| CuAAC | Various azides and alkynes | CuBr(PPh₃)₃ | Organic | None | RT | Good to Excellent |
| Synthesis | CuCl₂ + PPh₃ | N/A | Ethanol | N/A | Reflux | 98% |
Yields are approximate and serve as representative examples from similar systems described in the literature.[6][15]
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Synthesis and characterization of copper(I) triphenylphosphine complexes with ethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Click chemistry - Wikipedia [en.wikipedia.org]
- 13. Click Chemistry [organic-chemistry.org]
- 14. Development of Novel Immobilized Copper–Ligand Complex for Click Chemistry of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Discovery and Enduring Legacy of Chlorotris(triphenylphosphine)copper(I): A Technical Guide
Abstract
Chlorotris(triphenylphosphine)copper(I), with the chemical formula CuCl(PPh₃)₃, is a cornerstone coordination complex in inorganic and organometallic chemistry. Since its discovery, this stable, pseudo-tetrahedral copper(I) compound has found extensive utility as a versatile catalyst, a precursor for novel materials, and a subject of fundamental chemical research. This technical guide provides an in-depth overview of the history, synthesis, structural properties, and key applications of CuCl(PPh₃)₃, tailored for researchers in chemistry and drug development.
Discovery and Historical Context
The field of coordination chemistry saw rapid expansion in the mid-20th century, with a particular interest in stabilizing transition metal ions in lower oxidation states. Phosphine ligands, like triphenylphosphine (PPh₃), proved to be exceptionally effective in this role due to their steric bulk and electronic properties. The synthesis of this compound(I) emerged from this context as a method to create a stable and handleable source of copper(I).
The most common and straightforward synthesis involves the direct reaction of copper(I) chloride (CuCl) with a stoichiometric excess of triphenylphosphine.[1] An alternative approach involves the in-situ reduction of a copper(II) salt, such as copper(II) chloride, in the presence of triphenylphosphine, where the phosphine serves as both a reducing agent and a ligand.[2][3] This complex was one of the early examples of a well-defined, air-stable copper(I)-phosphine complex, paving the way for the development of a vast family of related compounds. Its structural and reactive properties have been the subject of numerous studies, solidifying its role as a fundamental reagent in modern chemistry.[1]
Structural Elucidation and Physicochemical Properties
The precise molecular geometry of this compound(I) has been unequivocally determined by single-crystal X-ray diffraction.[1][4] The central copper(I) atom is coordinated to one chloride ion and three triphenylphosphine ligands, resulting in a distorted tetrahedral or pseudo-tetrahedral geometry.[1][4][5] The steric crowding from the three bulky triphenylphosphine ligands is a dominant factor in determining this geometry.[1]
Crystallographic Data
The structural parameters of CuCl(PPh₃)₃ can vary slightly depending on the crystalline form (e.g., solvated or unsolvated). The data presented below is for the tetrahydrofuran solvate, [CuCl(PPh₃)₃]·C₄H₈O.[4]
| Parameter | Value |
| Coordination Geometry | Pseudo-tetrahedral |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Cu-Cl Bond Length | 2.3409(16) Å |
| Average Cu-P Bond Length | 2.35 Å (approx.) |
| Average P-Cu-P Bond Angle | 110.1(6)° |
| Average Cl-Cu-P Bond Angle | 108.8(6)° |
Data sourced from crystallographic studies of the tetrahydrofuran solvate.[4][6]
Spectroscopic Data
Spectroscopic techniques are routinely used to characterize the complex and monitor its reactions.
| Technique | Key Features / Values |
| FT-IR | Bands corresponding to triphenylphosphine and a Cu-Cl stretching frequency. Photolysis can lead to the formation of triphenylphosphine oxide.[6] |
| ³¹P NMR | A single resonance indicating the equivalence of the three phosphine ligands in solution. The chemical shift is sensitive to the solvent and coordination environment. |
| UV-Vis | Used to study the electronic structure and ligand exchange reactions. |
Experimental Protocols
Synthesis of this compound(I)
This protocol is based on the direct reaction of copper(I) chloride with triphenylphosphine, a common and reliable method.[1][7]
Materials:
-
Copper(I) chloride (CuCl)
-
Triphenylphosphine (PPh₃)
-
Acetonitrile (CH₃CN), reagent grade
-
Diethyl ether
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Standard glassware (Schlenk flask, filter funnel, etc.)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add copper(I) chloride to a Schlenk flask equipped with a magnetic stir bar.
-
Add a solution of triphenylphosphine (at least 3 molar equivalents) dissolved in acetonitrile. Acetonitrile is often chosen for its ability to facilitate ligand dissociation and recombination.[1]
-
Stir the mixture at room temperature. The reaction progress can be monitored by the dissolution of the sparingly soluble CuCl as the complex forms. For improved yields, the mixture can be gently heated (e.g., to 80 °C).[7]
-
Once the reaction is complete (typically after a few hours, when a clear solution or a fine white precipitate of the product has formed), the mixture is cooled to room temperature.
-
The product is precipitated by the addition of diethyl ether.
-
The white crystalline product is collected by filtration under an inert atmosphere, washed several times with diethyl ether to remove any unreacted triphenylphosphine, and dried under vacuum.
Workflow Diagram:
Caption: Synthesis workflow for this compound(I).
Chemical Reactivity and Reaction Pathways
The reactivity of CuCl(PPh₃)₃ is primarily dictated by two main pathways: ligand substitution and redox reactions involving the Cu(I)/Cu(II) couple.[1] The triphenylphosphine ligands stabilize the copper(I) center but can be substituted by other ligands, making the complex a versatile precursor.[1]
Caption: Primary reaction pathways for this compound(I).
Applications
Catalysis in Organic Synthesis
CuCl(PPh₃)₃ is a widely used catalyst in a variety of organic transformations.[1] The catalytic activity stems from the ability of the copper(I) center to coordinate with substrates while being stabilized by the phosphine ligands.[1] Key applications include:
-
Cross-Coupling Reactions: Facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
-
Hydrogenation Reactions: Catalyzing the addition of hydrogen across double and triple bonds.[1]
-
Alkyne Semihydrogenation: Used in stereoselective semihydrogenation of alkynes.[8]
Materials Science
The complex serves as a valuable precursor in the synthesis of advanced materials. Through controlled decomposition or reaction, it can be used to generate copper-containing nanoparticles, thin films, or other nanostructured materials with specific electronic or photophysical properties.[1]
Bioinorganic Chemistry and Drug Development
Recent research has highlighted the potential of this compound(I) and related complexes in medicinal chemistry.[9][10] It has been shown to interact with DNA, likely through non-covalent groove binding, leading to inhibitory activity against various bacteria, fungi, and tumor cells.[9][10] This has opened avenues for its investigation as a potential antibacterial, antitumor, and antioxidant agent.[9][10]
References
- 1. This compound | Benchchem [benchchem.com]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cas 15709-76-9,this compound(I)& | lookchem [lookchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - Nordic Biosite [nordicbiosite.com]
Spectroscopic and Structural Characterization of Chlorotris(triphenylphosphine)copper(I): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic and structural properties of chlorotris(triphenylphosphine)copper(I), a versatile copper(I) complex with significant applications in catalysis and materials science.[1] This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for the compound, along with experimental protocols for its synthesis and characterization.
Spectroscopic Data
The spectroscopic data for this compound(I) are summarized below, providing key insights into its molecular structure and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state ³¹P Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR is a powerful technique for characterizing the coordination environment of the phosphorus ligands in this compound(I).
| Parameter | Value | Reference |
| ³¹P CP/MAS NMR | ||
| P-Cu-P Bond Angle (avg) | 110.1(6)° | [2][3] |
| P-Cu-Cl Bond Angle (avg) | 108.8(6)° | [2][3] |
| Cu-P Bond Length (avg) | 2.354(8) Å | [2][3] |
| Quadrupole Distortion (dνCu) | < 1 x 10⁹ Hz² | [2][3] |
Note: Data is for the isomorphous series [(PPh₃)₃CuX] where X = Cl, Br, I.
Infrared (IR) Spectroscopy
The IR spectrum of this compound(I) is dominated by the vibrational modes of the triphenylphosphine ligands. Key vibrational bands are indicative of the coordination of the phosphine to the copper center.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~1100 | P-C stretching vibrations | [4] |
| ~755 | C-H out-of-plane bending (phenyl rings) | [4] |
| ~695 | C-H out-of-plane bending (phenyl rings) | [4] |
| ~545 | Phenyl ring vibrations | [4] |
| ~505 | Phenyl ring vibrations | [4] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound(I) in chloroform solution displays absorption bands characteristic of the triphenylphosphine ligands.
| λmax (nm) | Molar Extinction Coefficient (ε) | Assignment | Reference |
| 239 | 19621 | Intra-ligand (π→π) transitions | [5] |
| 259 | 18048 | Intra-ligand (π→π) transitions | [5] |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of this compound(I) are provided below.
Synthesis of this compound(I)
A common and straightforward method for the preparation of this compound(I) involves the direct reaction of copper(I) chloride with triphenylphosphine.[1]
Materials:
-
Copper(I) chloride (CuCl)
-
Triphenylphosphine (PPh₃)
-
Acetonitrile (CH₃CN)
Procedure:
-
Suspend copper(I) chloride in a minimal amount of acetonitrile to form a slurry.[1]
-
In a separate flask, dissolve triphenylphosphine in acetonitrile with gentle heating (50–80°C) to create a saturated solution.[1]
-
Add the hot triphenylphosphine solution to the copper(I) chloride suspension while stirring.
-
Continue stirring the reaction mixture for several hours to ensure the complete formation of the complex.[1]
-
The product, this compound(I), will precipitate from the solution upon formation or cooling.
-
Isolate the crystalline product by filtration, wash with cold acetonitrile, and dry under vacuum.
Spectroscopic Characterization
NMR Spectroscopy:
-
Solid-State ³¹P CP/MAS NMR: Spectra can be acquired on a solid-state NMR spectrometer. The sample is packed into a zirconia rotor and spun at the magic angle. Cross-polarization from ¹H to ³¹P is used to enhance the signal.[2][3]
Infrared Spectroscopy:
-
Attenuated Total Reflectance (ATR)-FTIR: IR spectra can be recorded using an FTIR spectrometer equipped with an ATR accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is collected over the desired range (e.g., 4000-400 cm⁻¹).[6]
UV-Vis Spectroscopy:
-
A solution of the complex is prepared in a suitable solvent, such as chloroform, at a known concentration (e.g., 5 x 10⁻⁵ M).[5]
-
The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a specific wavelength range (e.g., 200-800 nm), using the pure solvent as a reference.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the full characterization of this compound(I).
Caption: Workflow for the synthesis and spectroscopic characterization of CuCl(PPh₃)₃.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Structural and solid state 31P NMR studies of the four-coordinate copper(I) complexes [Cu(PPh3)3X] and [Cu(PPh3)3(CH3CN)]X - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijcrcps.com [ijcrcps.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
Unraveling the Solid-State Architecture: A Technical Guide to the Crystal Structures of Chlorotris(triphenylphosphine)copper(I) Solvates
For Immediate Release
A comprehensive technical guide detailing the crystal structures of chlorotris(triphenylphosphine)copper(I) and its various solvates has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth analysis of the structural nuances of this important copper(I) complex, influenced by the inclusion of different solvent molecules within the crystal lattice. The document summarizes key crystallographic data, outlines detailed experimental protocols, and presents logical workflows for synthesis and analysis.
This compound(I), a cornerstone of copper(I) chemistry, exhibits significant versatility as a catalyst and precursor in organic and organometallic synthesis. Its molecular geometry and, consequently, its reactivity can be subtly yet significantly altered by the co-crystallization with solvent molecules. This guide focuses on the crystallographic elucidation of the unsolvated complex and its tetrahydrofuran (THF), acetonitrile, and acetone solvates, offering a comparative view of their solid-state structures.
Comparative Crystallographic Data
The incorporation of solvent molecules into the crystal lattice of this compound(I) leads to distinct crystallographic parameters. The following tables summarize the key quantitative data for the unsolvated form and three of its common solvates, providing a clear comparison of their unit cell dimensions, space groups, and key intramolecular geometries.
Table 1: Crystal Data for this compound(I) and its Solvates
| Parameter | Unsolvated | Tetrahydrofuran Solvate | Acetonitrile Solvate |
| Formula | C₅₄H₄₅ClCuP₃ | C₅₄H₄₅ClCuP₃ · C₄H₈O | C₅₄H₄₅ClCuP₃ · CH₃CN |
| Crystal System | Trigonal | Monoclinic | - |
| Space Group | P3 | P2₁/c | - |
| a (Å) | ~19 | 13.314(5) | - |
| b (Å) | ~19 | 20.910(5) | - |
| c (Å) | ~11 | 17.581(5) | - |
| α (°) | 90 | 90 | - |
| β (°) | 90 | 94.85(3) | - |
| γ (°) | 120 | 90 | - |
| V (ų) | - | 4871.3 | - |
| Z | 3 | 4 | - |
Note: Detailed unit cell parameters for the acetonitrile solvate were not fully available in the reviewed literature.
Table 2: Selected Bond Lengths and Angles
| Parameter | Unsolvated | Tetrahydrofuran Solvate | Acetonitrile Solvate |
| Bond Lengths (Å) | |||
| Cu-Cl | - | 2.324(2) | - |
| Cu-P (avg.) | 2.354(8) | 2.346(2) | 2.309(3) |
| Bond Angles (°) | |||
| P-Cu-P (avg.) | 110.1(6) | 115.08 | 115(4) |
| Cl-Cu-P (avg.) | 108.8(6) | 103.01 | 103(3) |
Note: The structure of the acetone solvate of this compound(I) has been reported in the literature, however, detailed crystallographic data was not accessible in the publicly available resources searched for this guide.
Experimental Protocols
The synthesis and crystallization of this compound(I) and its solvates are critical steps for obtaining high-quality single crystals suitable for X-ray diffraction analysis.
Synthesis of this compound(I)
A common and effective method for the synthesis of this compound(I) involves the direct reaction of copper(I) chloride with triphenylphosphine.[1]
Materials:
-
Copper(I) chloride (CuCl)
-
Triphenylphosphine (PPh₃)
-
Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran, ethanol)
Procedure:
-
A suspension of copper(I) chloride is prepared in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of triphenylphosphine (typically in a 3:1 or slightly greater molar ratio to CuCl) in the same solvent is added to the CuCl suspension.
-
The reaction mixture is stirred, often with gentle heating, to facilitate the dissolution of the reactants and the formation of the complex.
-
The resulting solution is then cooled slowly to room temperature, followed by further cooling (e.g., in a refrigerator or freezer) to induce crystallization.
-
The crystalline product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Single-Crystal X-ray Diffraction
High-quality single crystals are selected and mounted on a goniometer head of a single-crystal X-ray diffractometer.
Data Collection:
-
Radiation: Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å) radiation is commonly used.
-
Temperature: Data is typically collected at low temperatures (e.g., 100-150 K) to minimize thermal vibrations and improve data quality.
-
Data Collection Strategy: A series of frames are collected over a range of orientations using ω and φ scans.
Structure Solution and Refinement:
-
The collected diffraction data is processed, including integration of reflection intensities and corrections for absorption.
-
The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the heavy atoms.
-
The remaining non-hydrogen atoms are located from difference Fourier maps.
-
The structure is then refined by full-matrix least-squares methods, minimizing the difference between the observed and calculated structure factors. Anisotropic displacement parameters are typically applied to all non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Logical Relationships and Workflows
To visualize the process of obtaining and characterizing the crystal structures of this compound(I) solvates, the following diagrams illustrate the general experimental workflow.
References
An In-depth Technical Guide on the Redox Properties and Electrochemical Behavior of Chlorotris(triphenylphosphine)copper(I)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the redox properties and electrochemical behavior of chlorotris(triphenylphosphine)copper(I), a versatile copper(I) complex with significant applications in catalysis and as a precursor in organometallic synthesis. Understanding its electrochemical characteristics is paramount for elucidating reaction mechanisms and designing novel applications, particularly in the realm of drug development where redox modulation can play a critical role.
Core Redox Chemistry: The Cu(I)/Cu(II) Couple
The fundamental electrochemical behavior of this compound(I) (CuCl(PPh₃)₃) is dominated by the reversible one-electron oxidation of the copper(I) center to copper(II). This process is central to its role in numerous chemical transformations. The triphenylphosphine (PPh₃) ligands are not merely spectators in this process; they play a crucial role in stabilizing the copper(I) oxidation state through their steric bulk and electronic properties.
The general redox equilibrium can be represented as:
[Cu¹Cl(PPh₃)₃] ⇌ [Cu²Cl(PPh₃)₃]⁺ + e⁻
The stability and reactivity of both the Cu(I) and Cu(II) species are significantly influenced by the solvent, the nature of the counter-ion, and the potential for ligand dissociation or rearrangement.
Quantitative Electrochemical Data
While specific, reproducible quantitative data for this compound(I) is not abundantly available in publicly accessible literature, the following table summarizes typical redox potential ranges observed for related copper(I)-triphenylphosphine complexes. These values provide a valuable reference for understanding the expected electrochemical behavior of the title compound.
| Complex | Redox Couple | E₁/₂ (V vs. reference electrode) | Solvent | Supporting Electrolyte | Reference Electrode | Key Observations |
| Generic [Cu(PPh₃)ₙX] | Cu(I)/Cu(II) | +0.1 to +0.6 | Acetonitrile, Dichloromethane | TBAPF₆, TBABF₄ | Ag/AgCl, SCE | The potential is highly dependent on the nature of the anionic ligand (X) and the number of phosphine ligands (n). |
| Related Cu(I)-phosphine complexes | Cu(I)/Cu(II) | Variable | Acetonitrile | Various | SCE | Ligand geometry (e.g., tetrahedral vs. distorted) significantly impacts the redox potential. |
Note: TBAPF₆ = Tetrabutylammonium hexafluorophosphate; TBABF₄ = Tetrabutylammonium tetrafluoroborate; SCE = Saturated Calomel Electrode. The exact redox potential for CuCl(PPh₃)₃ would require specific experimental determination under defined conditions.
Experimental Protocol: Cyclic Voltammetry
Cyclic voltammetry (CV) is the primary technique for investigating the redox properties of this compound(I). A detailed experimental protocol for a typical CV experiment is provided below.
Objective: To determine the redox potential and assess the reversibility of the Cu(I)/Cu(II) couple for this compound(I).
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode: Glassy carbon electrode (GCE) or Platinum (Pt) disk electrode
-
Counter Electrode: Platinum wire or gauze
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)
-
This compound(I)
-
Anhydrous, electrochemical-grade acetonitrile (CH₃CN)
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium tetrafluoroborate (TBABF₄)
-
Inert gas (Argon or Nitrogen) for deaeration
Procedure:
-
Electrode Preparation:
-
Polish the working electrode (GCE or Pt) with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used (acetonitrile).
-
Sonnicate the electrode in the solvent for a few minutes to remove any residual polishing material.
-
Dry the electrode under a stream of inert gas.
-
-
Electrolyte Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in anhydrous acetonitrile. This is the blank electrolyte solution.
-
Prepare a sample solution by dissolving a known concentration of this compound(I) (typically 1-5 mM) in the 0.1 M electrolyte solution.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared working, counter, and reference electrodes.
-
Fill the cell with the blank electrolyte solution.
-
Deaerate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere above the solution throughout the experiment.
-
Record a cyclic voltammogram of the blank electrolyte solution over the desired potential range to ensure there are no interfering redox processes.
-
Empty the cell and fill it with the sample solution containing this compound(I).
-
Deaerate the sample solution as described above.
-
Record the cyclic voltammogram of the sample solution. A typical potential window might be from -0.5 V to +1.0 V vs. Ag/AgCl.
-
Perform scans at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer process.
-
Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials.
-
Calculate the formal redox potential (E₁/₂) as the average of the anodic and cathodic peak potentials: E₁/₂ = (Epa + Epc) / 2.
-
Determine the peak potential separation (ΔEp) = Epa - Epc. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
-
Measure the anodic (ipa) and cathodic (ipc) peak currents. For a reversible process, the ratio of the peak currents (ipa/ipc) should be close to 1.
-
Plot the peak current versus the square root of the scan rate. A linear relationship is indicative of a diffusion-controlled process.
Signaling Pathways and Logical Relationships
The electrochemical behavior of this compound(I) can be visualized as a series of interconnected steps. The following diagrams, generated using the DOT language, illustrate the experimental workflow for cyclic voltammetry and the logical relationship in its redox chemistry.
Caption: Experimental workflow for cyclic voltammetry of CuCl(PPh₃)₃.
An In-Depth Technical Guide to Chlorotris(triphenylphosphine)copper(I): Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, storage, and key chemical properties of chlorotris(triphenylphosphine)copper(I). The information is intended to support laboratory safety, experimental design, and the exploration of this compound in research and drug development.
Chemical and Physical Properties
This compound(I), with the chemical formula C₅₄H₄₅ClCuP₃, is a coordination complex widely utilized in organic synthesis and investigated for its potential therapeutic applications.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound(I)
| Property | Value | Reference |
| Molecular Formula | C₅₄H₄₅ClCuP₃ | [1][2] |
| Molecular Weight | 885.86 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 166-168 °C (decomposes) | [4] |
| Solubility | Limited solubility at room temperature in acetonitrile. Soluble in tetrahydrofuran (THF). | [5] |
| CAS Number | 15709-76-9 | [1][3] |
Safety and Hazard Information
This compound(I) is classified as harmful and requires careful handling to minimize exposure. The primary hazards are associated with inhalation, skin contact, and ingestion.
Hazard Identification:
-
Hazard Codes: Xn (Harmful)[1]
-
Risk Phrases: R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed)[1]
-
Safety Phrases: S36/37 (Wear suitable protective clothing and gloves)[1]
Emergency and First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Handling and Personal Protective Equipment (PPE)
Proper handling procedures and the use of appropriate personal protective equipment are crucial to ensure safety when working with this compound.
Recommended Handling Practices:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust. Use appropriate tools for handling the solid material.
-
Keep containers tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat or other protective clothing.
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities, use a NIOSH-approved respirator with an appropriate cartridge.
Storage and Incompatibility
Proper storage is essential to maintain the stability and integrity of this compound(I).
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Protect from light.[3]
-
For long-term storage in solvent, it is recommended to store at -20°C (1 year) or -80°C (2 years).[3]
Incompatibilities:
-
Oxidizing Agents: The copper(I) center is susceptible to oxidation to copper(II).[6] Contact with strong oxidizing agents should be avoided. The triphenylphosphine ligands can also be oxidized.[7]
-
Strong Acids and Bases: As a coordination complex, it may be unstable in the presence of strong acids or bases, which can lead to ligand dissociation or decomposition of the complex.
Experimental Protocols
Synthesis of this compound(I)
A common and straightforward method for the synthesis of this compound(I) involves the direct reaction of copper(I) chloride with triphenylphosphine.[5]
Materials:
-
Copper(I) chloride (CuCl)
-
Triphenylphosphine (PPh₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethanol
Procedure:
-
In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend 9.9 g (100 mmol) of cuprous chloride in 200 mL of ethanol. Stir for 10 minutes to obtain a suspension.[8]
-
In a separate flask, dissolve 78.6 g (300 mmol) of triphenylphosphine in 1.5 L of ethanol. Heat the mixture to 50°C and stir until a clear solution is obtained.[8]
-
Add the warm triphenylphosphine solution to the cuprous chloride suspension.
-
Continue stirring the reaction mixture at 50°C for 6 hours.[8]
-
Cool the mixture to room temperature. The product will precipitate out of the solution.
-
Collect the white solid by filtration.
-
Wash the filter cake with acetonitrile.
-
Dry the product in a vacuum oven.
Purification
Recrystallization is a common method for the purification of this compound(I).
Procedure:
-
Dissolve the crude product in a minimal amount of hot acetonitrile.
-
Allow the solution to cool slowly to room temperature.
-
Further cooling in an ice bath may be necessary to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold acetonitrile.
-
Dry the crystals under vacuum.
Role in Drug Development and Signaling Pathways
This compound(I) has garnered interest in drug development due to its demonstrated antitumor activity.[3][9] Its mechanism of action is multifaceted, primarily involving interaction with DNA and the induction of cell death pathways.
The compound acts as a DNA-targeted metal complex, interacting with DNA through non-covalent interactions, such as groove binding.[3][9] This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.
A key aspect of its anticancer activity is the generation of reactive oxygen species (ROS). The copper(I) center can participate in Fenton-like reactions, leading to the production of highly reactive hydroxyl radicals. This increase in intracellular ROS levels induces oxidative stress, which can damage cellular components and trigger apoptotic pathways.
The apoptotic cell death induced by copper(I) phosphine complexes is often mediated through the mitochondrial pathway.[10] This involves the disruption of the mitochondrial membrane potential and the activation of caspase-3 and caspase-9.[10]
Below are diagrams illustrating the key experimental workflow for synthesis and the proposed signaling pathway for its anticancer activity.
Caption: A flowchart illustrating the general experimental workflow for the synthesis and purification of this compound(I).
Caption: A diagram illustrating the proposed signaling pathway for the anticancer activity of this compound(I).
References
- 1. Cas 15709-76-9,this compound(I)& | lookchem [lookchem.com]
- 2. This compound | C54H45ClCuP3 | CID 11764452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. This compound | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. chemicalpapers.com [chemicalpapers.com]
- 8. CN114349787A - Preparation method of triphenylphosphine cuprous salt - Google Patents [patents.google.com]
- 9. This compound - Nordic Biosite [nordicbiosite.com]
- 10. Copper(i) complexes with phosphine derived from sparfloxacin. Part III: multifaceted cell death and preliminary study of liposomal formulation of selected copper(i) complexes [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Chlorotris(triphenylphosphine)copper(I) in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of chlorotris(triphenylphosphine)copper(I), CuCl(PPh₃)₃, as a versatile and efficient catalyst in various cross-coupling reactions. This air-stable, soluble copper(I) complex serves as a cost-effective alternative to palladium catalysts for the formation of carbon-heteroatom and carbon-carbon bonds, which are crucial transformations in organic synthesis and drug discovery.
Ullmann Condensation: C-O and C-N Bond Formation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of aryl ethers (C-O coupling) and aryl amines (C-N coupling). The use of the well-defined, soluble this compound(I) catalyst system allows for milder reaction conditions and lower catalyst loadings compared to traditional copper powder or copper salt-based methods.[1][2]
Application: Synthesis of Diaryl Ethers (C-O Coupling)
This compound(I) and its bromo and iodo analogues have demonstrated high efficacy in the synthesis of diaryl ethers from aryl halides and phenols. These reactions are foundational in the synthesis of polymers, natural products, and pharmaceutical intermediates.
| Entry | Aryl Halide | Phenol | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromonaphthalene | p-Cresol | CuI(PPh₃)₄ (5) | K₂CO₃ | Toluene | 100 | 24 | 60.2 | [3] |
| 2 | 2-Bromonaphthalene | p-Cresol | CuBr(PPh₃)₃ (5) | K₂CO₃ | Toluene | 100 | 24 | 7.0 | [4] |
| 3 | 2-Bromonaphthalene | p-Cresol | CuCl(PPh₃)₃ (5) | K₂CO₃ | Toluene | 100 | 24 | 4.5 | [4] |
| 4 | 1-Bromo-4-nitrobenzene | o-Cresol | None | Cs₂CO₃ | NMP | 70 | 6 | 95 | [2] |
| 5 | 4-Bromoanisole | p-Cresol | CuBr(PPh₃)₃ (20) | Cs₂CO₃ | Toluene | 120 | 24 | 75 | [1] |
| 6 | 4-Bromobenzonitrile | p-Cresol | CuI(PPh₃)₄ (5) | K₂CO₃ | o-Xylene | 140 | 24 | 67.9 | [3] |
This protocol is adapted from the Ullmann coupling of 2-bromonaphthalene and p-cresol.[3]
Materials:
-
2-Bromonaphthalene
-
p-Cresol
-
Tetrakis(triphenylphosphine)copper(I) iodide (CuI(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-bromonaphthalene (1.0 mmol), p-cresol (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)copper(I) iodide (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (5 mL).
-
Fit the flask with a reflux condenser and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.
Application: Synthesis of Triarylamines (C-N Coupling)
The synthesis of triarylamines, important structures in organic electronics and pharmaceuticals, can be effectively achieved using a soluble copper(I) phosphine complex.[1] This method provides an alternative to the palladium-catalyzed Buchwald-Hartwig amination.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Diphenylamine | CuBr(PPh₃)₃ (20) | Cs₂CO₃ | Toluene | 120 | 24 | 85 | [1] |
| 2 | 1-Iodo-4-methoxybenzene | Diphenylamine | CuBr(PPh₃)₃ (20) | Cs₂CO₃ | Toluene | 120 | 24 | 82 | [1] |
| 3 | 1-Iodo-4-nitrobenzene | Diphenylamine | CuBr(PPh₃)₃ (20) | Cs₂CO₃ | Toluene | 120 | 24 | 78 | [1] |
| 4 | 1-Iodo-2-methylbenzene | Diphenylamine | CuBr(PPh₃)₃ (20) | Cs₂CO₃ | Toluene | 120 | 24 | 80 | [1] |
This protocol is adapted from the C-N coupling of iodobenzene and diphenylamine.[1]
Materials:
-
Iodobenzene
-
Diphenylamine
-
Bromotris(triphenylphosphine)copper(I) (CuBr(PPh₃)₃)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere setup (e.g., argon)
Procedure:
-
To a Schlenk tube, add diphenylamine (1.0 mmol), cesium carbonate (1.5 mmol), and bromotris(triphenylphosphine)copper(I) (0.20 mmol, 20 mol%).
-
Seal the tube with a rubber septum.
-
Inject anhydrous toluene (15 mL) followed by iodobenzene (1.0 mmol) through the septum.
-
Degas the reaction mixture and backfill with argon (repeat three times).
-
Heat the mixture to 120 °C with efficient stirring for 24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography to yield the triarylamine.
Role in Other Cross-Coupling Reactions
While this compound(I) is a primary catalyst for Ullmann-type reactions, copper(I) species, often stabilized by phosphine ligands, play a crucial co-catalytic role in several palladium-catalyzed cross-coupling reactions.
Sonogashira Coupling
In the Sonogashira reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a copper(I) salt is a key co-catalyst.[5] The copper(I) species reacts with the terminal alkyne to form a copper(I) acetylide, which is a more reactive nucleophile for the transmetalation step in the palladium catalytic cycle, thereby increasing the reaction rate.[5][6] While a palladium complex is the primary catalyst, the presence of a copper(I) co-catalyst is often essential for mild reaction conditions.[7]
Chan-Lam Coupling
The Chan-Lam coupling provides a method for forming C-O and C-N bonds using aryl boronic acids as the aryl source, catalyzed by copper complexes.[8][9] This reaction is complementary to the Ullmann condensation and can often be performed under milder, aerobic conditions. The mechanism is thought to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle.
Visualizations
Caption: Proposed catalytic cycle for the copper-catalyzed Ullmann condensation.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. people.umass.edu [people.umass.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 9. Chan-Lam Coupling [organic-chemistry.org]
Application Notes and Protocols for Sonogashira Coupling Using Chlorotris(triphenylphosphine)copper(I)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of chlorotris(triphenylphosphine)copper(I), CuCl(PPh₃)₃, as a co-catalyst in palladium-catalyzed Sonogashira coupling reactions. The Sonogashira reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. This methodology is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][2]
The use of a copper(I) co-catalyst, such as this compound(I), is crucial for achieving high reaction rates and yields under mild conditions.[2] The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is a key intermediate in the catalytic cycle.[2] This document outlines two primary protocols: a standard homogeneous system and a heterogeneous system utilizing CuCl(PPh₃)₃ immobilized on a graphene oxide support, offering advantages in terms of catalyst recovery and reuse.
Core Concepts and Mechanism
The Sonogashira coupling reaction proceeds via a dual catalytic cycle involving both palladium and copper complexes. The generally accepted mechanism involves two interconnected cycles: a palladium cycle and a copper cycle.
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) species undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylenic group to the Pd(II) complex.
-
Reductive Elimination: The resulting Pd(II) species undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst.
Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne.
-
Deprotonation: In the presence of a base, the terminal alkyne is deprotonated to form a copper(I) acetylide intermediate. This intermediate is then ready for the transmetalation step with the palladium complex.
Protocol 1: Homogeneous Catalytic System
This protocol describes a standard Sonogashira coupling reaction using this compound(I) as a co-catalyst in a homogeneous solution.
Materials and Reagents
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
This compound(I) (CuCl(PPh₃)₃)
-
Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for air-sensitive reactions
Experimental Procedure
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 1-5 mol%) and this compound(I) (e.g., 1-5 mol%).
-
Reagent Addition: Add the aryl halide (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), and the anhydrous solvent.
-
Base Addition: Add the base (2.0-3.0 equiv.).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data for Homogeneous System
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various aryl halides with terminal alkynes using a palladium/CuCl(PPh₃)₃ catalytic system.
| Aryl Halide | Terminal Alkyne | Pd Catalyst (mol%) | CuCl(PPh₃)₃ (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 2 | TEA | THF | RT | 2-4 | 95 |
| 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₄ (1.5) | 1.5 | DIPA | DMF | 60 | 6 | 92 |
| Bromobenzene | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | 3 | TEA | THF | 80 | 12 | 85 |
| 4-Bromotoluene | Phenylacetylene | Pd(PPh₃)₄ (2) | 2 | DIPA | DMF | 80 | 10 | 88 |
| 1-Iodonaphthalene | 1-Octyne | PdCl₂(PPh₃)₂ (2.5) | 2.5 | TEA | THF | 70 | 8 | 90 |
Note: Yields are for isolated products after purification. Reaction conditions may require optimization for specific substrates.
Protocol 2: Heterogeneous Catalytic System with Immobilized CuCl(PPh₃)₃
This protocol utilizes this compound(I) immobilized on graphene oxide (Cu(I)-f-GO) as a recyclable co-catalyst. This approach simplifies product purification and allows for the recovery and reuse of the copper catalyst.
Materials and Reagents
-
Aryl halide (e.g., iodobenzene, bromobenzene, chlorobenzene derivatives)
-
Phenylacetylene
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Cu(I)-f-GO catalyst
-
Base (e.g., potassium carbonate (K₂CO₃))
-
Solvent (e.g., water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Experimental Procedure
-
Reaction Setup: In a reaction vessel, disperse the Cu(I)-f-GO catalyst in water.
-
Reagent Addition: Add the aryl halide (1.0 equiv.), phenylacetylene (1.2 equiv.), the palladium catalyst (e.g., 1-2 mol%), and the base (e.g., 2.0 equiv.).
-
Reaction Conditions: Stir the reaction mixture at 80 °C under an inert atmosphere. Monitor the reaction progress by TLC or GC.
-
Catalyst Recovery: After the reaction is complete, the heterogeneous catalyst can be separated by filtration or centrifugation.
-
Work-up and Purification: Extract the filtrate with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the product by column chromatography. The recovered catalyst can be washed and reused for subsequent reactions.
Quantitative Data for Heterogeneous System
The following table presents the performance of the immobilized Cu(I)-f-GO catalyst in the Sonogashira coupling of various aryl halides with phenylacetylene in water.
| Aryl Halide | Pd Catalyst (mol%) | Cu(I)-f-GO (mg) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Iodoanisole | Pd(OAc)₂ (1.5) | 20 | K₂CO₃ | Water | 80 | 5 | 97 | | 4-Iodotoluene | Pd(OAc)₂ (1.5) | 20 | K₂CO₃ | Water | 80 | 6 | 95 | | 4-Bromoacetophenone | Pd(OAc)₂ (2) | 25 | K₂CO₃ | Water | 80 | 8 | 92 | | 4-Bromonitrobenzene | Pd(OAc)₂ (2) | 25 | K₂CO₃ | Water | 80 | 7 | 94 | | 4-Chlorobenzaldehyde | Pd(OAc)₂ (2.5) | 30 | K₂CO₃ | Water | 80 | 12 | 87 | | 4-Chloronitrobenzene | Pd(OAc)₂ (2.5) | 30 | K₂CO₃ | Water | 80 | 10 | 85 |
Note: Yields are for isolated products. The amount of heterogeneous catalyst may need to be optimized based on the specific batch and activity.
Workflow and Logical Relationships
The following diagram illustrates the general experimental workflow for a Sonogashira coupling reaction using a copper(I) co-catalyst.
// Node Definitions start [label="Start", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; setup [label="Reaction Setup\n(Inert Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_catalysts [label="Add Pd Catalyst and\nCuCl(PPh₃)₃ Co-catalyst", fillcolor="#FFFFFF", fontcolor="#202124"]; add_reagents [label="Add Aryl Halide,\nTerminal Alkyne, and Solvent", fillcolor="#FFFFFF", fontcolor="#202124"]; add_base [label="Add Base", fillcolor="#FFFFFF", fontcolor="#202124"]; reaction [label="Stir at Desired Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitoring [label="Monitor Reaction Progress\n(TLC/GC)", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; workup [label="Work-up\n(Quenching and Extraction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Final Product", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edge Definitions start -> setup; setup -> add_catalysts; add_catalysts -> add_reagents; add_reagents -> add_base; add_base -> reaction; reaction -> monitoring; monitoring -> reaction [label="Incomplete"]; monitoring -> workup [label="Complete"]; workup -> purification; purification -> product; } caption: "General experimental workflow for Sonogashira coupling."
References
Application Notes and Protocols for Chlorotris(triphenylphosphine)copper(I) Catalyzed Ullmann Condensation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of chlorotris(triphenylphosphine)copper(I), CuCl(PPh₃)₃, as a catalyst in Ullmann condensation reactions for the formation of C-O and C-N bonds.
Introduction
The Ullmann condensation is a cornerstone of cross-coupling chemistry, enabling the formation of carbon-heteroatom bonds, particularly aryl ethers and aryl amines.[1] Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.[1] The advent of soluble copper(I) catalysts, such as this compound(I), has paved the way for milder and more efficient transformations. This complex is an air-stable, soluble catalyst that is easy to prepare and handle.
While this compound(I) has been explored as a catalyst, its efficacy can be highly dependent on the specific substrates and reaction conditions. This document provides an overview of its application, protocols for its synthesis and use in Ullmann C-O and C-N coupling reactions, and a summary of reported quantitative data.
Data Presentation
Table 1: Synthesis of this compound(I)
| Precursor | Reagent | Solvent | Yield | Melting Point (°C) | Reference |
| Copper(II) chloride dihydrate | Triphenylphosphine | Ethanol | 98% | 166-168 | [2] |
Table 2: Quantitative Data for Ullmann C-O Coupling using Copper(I)-Triphenylphosphine Catalysts
| Aryl Halide | Phenol | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromonaphthalene | p-Cresol | CuCl(PPh₃)₃ (5) | K₂CO₃ | Toluene | 100 | 24 | 4.5 | [3] |
| 2-Bromonaphthalene | p-Cresol | CuBr(PPh₃)₃ (5) | K₂CO₃ | Toluene | 100 | 24 | 7.0 | [3] |
| 4-Bromotoluene | Phenol | CuBr(PPh₃)₃ (5) | Cs₂CO₃ | NMP | 160 | 17 | 85 | [4][5] |
| 4-Bromoanisole | Phenol | CuBr(PPh₃)₃ (5) | Cs₂CO₃ | NMP | 160 | 24 | 75 | [4][5] |
Note: Data for the bromo-analogue, CuBr(PPh₃)₃, is included for comparison and as a basis for the provided C-O coupling protocol, given the limited success reported for CuCl(PPh₃)₃ under the specified conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound(I)
This protocol is adapted from the synthesis of the analogous bromo-complex.[2]
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Triphenylphosphine (PPh₃)
-
Ethanol
-
Erlenmeyer flask
-
Stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottomed flask, dissolve 1.71 g (10 mmol) of copper(II) chloride dihydrate in 90 mL of ethanol.
-
Heat the resulting mixture to reflux with stirring.
-
Slowly add 3.93 g (15 mmol) of triphenylphosphine in small portions to the refluxing solution.
-
After the complete addition of triphenylphosphine, maintain the mixture at reflux for an additional 30 minutes.
-
Allow the reaction mixture to cool to room temperature. A white solid will precipitate.
-
Collect the white solid by filtration using a Büchner funnel.
-
Wash the solid with ethanol and then dry it under vacuum to afford this compound(I).
Protocol 2: General Procedure for Ullmann C-O Coupling (Diaryl Ether Synthesis)
This protocol is adapted from a procedure using the more effective bromo-analogue, CuBr(PPh₃)₃, and may require optimization for CuCl(PPh₃)₃.[4][5]
Materials:
-
Aryl halide
-
Phenol
-
This compound(I) (CuCl(PPh₃)₃)
-
Cesium carbonate (Cs₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Schlenk flask or oven-dried reaction tube with a stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Standard workup and purification reagents (e.g., diethyl ether, water, brine, magnesium sulfate, silica gel for chromatography)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the phenol (1.2 mmol), this compound(I) (0.05 mmol, 5 mol%), and cesium carbonate (2.0 mmol).
-
Add 5 mL of anhydrous NMP to the flask.
-
Heat the reaction mixture to 160 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with 20 mL of diethyl ether and 20 mL of water.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired diaryl ether.
Protocol 3: General Procedure for Ullmann C-N Coupling (N-Arylation of Amines)
A general procedure for the N-arylation of amines using a copper(I)-phosphine catalyst is provided below. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates when using CuCl(PPh₃)₃.
Materials:
-
Aryl halide
-
Amine
-
This compound(I) (CuCl(PPh₃)₃)
-
A suitable base (e.g., K₃PO₄, Cs₂CO₃, or NaOt-Bu)
-
A suitable solvent (e.g., Toluene, Dioxane, or DMF), anhydrous
-
Schlenk flask or oven-dried reaction tube with a stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Standard workup and purification reagents
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol), the amine (1.2 mmol), this compound(I) (0.05-0.10 mmol, 5-10 mol%), and the base (2.0 mmol).
-
Add 5 mL of the anhydrous solvent to the flask.
-
Heat the reaction mixture to a temperature between 80-120 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the N-arylated product.
Mandatory Visualizations
Caption: Experimental workflow for the Ullmann condensation.
Caption: Proposed catalytic cycle for the Ullmann condensation.
References
Application Notes and Protocols for Chlorotris(triphenylphosphine)copper(I) Catalyzed C-N Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of chlorotris(triphenylphosphine)copper(I), CuCl(PPh₃)₃, as a catalyst in C-N cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of N-aryl compounds.
Introduction
The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis, pivotal for the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. The copper-catalyzed Ullmann condensation has long been a key method for achieving this transformation.[1][2] While traditional Ullmann conditions often required harsh reaction conditions, the development of well-defined, soluble copper(I) catalysts has enabled milder and more efficient C-N bond formation.[3][4]
This compound(I) is a versatile and effective catalyst for these reactions. The triphenylphosphine ligands stabilize the copper(I) center, enhancing its solubility and catalytic activity.[5] This protocol outlines the experimental setup for the C-N coupling of aryl halides with amines using this catalyst system. While the closely related bromotris(triphenylphosphine)copper(I) has been more extensively reported for this specific application, the general procedure and reactivity are analogous.[3]
Catalyst Preparation
This compound(I) can be synthesized from copper(II) chloride dihydrate and triphenylphosphine. The procedure involves the reduction of Cu(II) to Cu(I) by triphenylphosphine, which also serves as the ligand.
Protocol for the Synthesis of this compound(I):
-
In a suitable flask, dissolve triphenylphosphine (3 equivalents) in warm ethanol.
-
Slowly add copper(II) chloride dihydrate (1 equivalent) in portions to the stirred solution.
-
A white solid of this compound(I) will precipitate.
-
Continue stirring for a short period to ensure complete reaction.
-
Allow the mixture to cool to room temperature.
-
Collect the white solid by filtration, wash with ethanol, and dry under vacuum.[6]
Experimental Protocols for C-N Coupling
The following is a general procedure for the this compound(I) catalyzed C-N coupling of an aryl halide with an amine. This protocol is based on established methods for similar soluble copper(I)-phosphine catalysts.[3]
General Procedure:
-
To a reaction tube, add the amine (1.0 mmol), this compound(I) (0.05 - 0.20 mmol, 5-20 mol%), and a suitable base (e.g., cesium carbonate, 1.5 mmol).
-
Seal the tube with a septum and purge with an inert gas (e.g., argon or nitrogen).
-
Inject the aryl halide (1.0 mmol) and the solvent (e.g., toluene, xylene) via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for several minutes.
-
Place the reaction tube in a preheated oil bath at the desired temperature (typically 100-140 °C).
-
Stir the reaction mixture for the specified time (typically 24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize representative data for copper-catalyzed C-N coupling reactions. Note that the data presented is for the closely related bromotris(triphenylphosphine)copper(I) catalyst, which is expected to exhibit similar reactivity to the chloride analogue.[3]
Table 1: Substrate Scope for the Amination of Aryl Iodides with Diphenylamine
| Entry | Aryl Iodide | Product | Time (h) | Yield (%) |
| 1 | Iodobenzene | Triphenylamine | 24 | 85 |
| 2 | 4-Iodotoluene | 4-Methyltriphenylamine | 24 | 82 |
| 3 | 4-Iodoanisole | 4-Methoxytriphenylamine | 24 | 78 |
| 4 | 4-Iodobenzonitrile | 4-Cyanotriphenylamine | 36 | 75 |
| 5 | 1-Iodo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)triphenylamine | 36 | 72 |
| 6 | Methyl 4-iodobenzoate | Methyl 4-(diphenylamino)benzoate | 24 | 80 |
Reaction conditions: Aryl iodide (1.0 mmol), diphenylamine (1.0 mmol), Cu(PPh₃)₃Br (20 mol%), Cs₂CO₃ (1.5 mmol), toluene, 120 °C.[3]
Table 2: Coupling of Various Amines with Aryl Halides
| Entry | Aryl Halide | Amine | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | 4-(p-tolyl)morpholine | 93 |
| 2 | 4-Bromoanisole | Piperidine | 1-(4-methoxyphenyl)piperidine | 88 |
| 3 | 1-Bromonaphthalene | Aniline | N-phenylnaphthalen-1-amine | 75 |
| 4 | 2-Bromopyridine | Pyrrolidine | 2-(pyrrolidin-1-yl)pyridine | 85 |
Note: These are representative yields for copper-catalyzed C-N couplings and may not have been obtained with CuCl(PPh₃)₃ specifically.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the experimental protocol for the this compound(I) catalyzed C-N coupling reaction.
Catalytic Cycle Diagram
Caption: A simplified representation of the proposed catalytic cycle for the copper-catalyzed C-N coupling reaction, involving oxidative addition and reductive elimination steps.[1]
References
Application Notes and Protocols: Chlorotris(triphenylphosphine)copper(I) in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of chlorotris(triphenylphosphine)copper(I), CuCl(PPh₃)₃, as a highly efficient catalyst in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." Detailed protocols and quantitative data are presented to facilitate its application in drug discovery, bioconjugation, and materials science.
Introduction to Click Chemistry and the Role of Copper
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups, making them ideal for the synthesis of complex molecules.[1] The CuAAC reaction, which forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne, is the premier example of a click reaction.[2] This transformation has found widespread use in drug discovery, materials science, and bioconjugation due to its reliability and biocompatibility under specific conditions.[3][4]
The key to the success of the CuAAC reaction is the use of a copper(I) catalyst, which dramatically accelerates the rate of the cycloaddition compared to the uncatalyzed thermal reaction and provides excellent regioselectivity for the 1,4-isomer.[2][5] this compound(I) is a stable, commercially available, and highly effective pre-catalyst for these transformations. The triphenylphosphine ligands stabilize the copper(I) center, preventing oxidation and disproportionation, while still allowing for facile substrate coordination and catalysis.
Catalytic Performance of this compound(I)
This compound(I) and its bromo-analogue, bromotris(triphenylphosphine)copper(I), have demonstrated excellent catalytic activity in a wide range of CuAAC reactions. They are effective at low catalyst loadings, often in the parts-per-million (ppm) range, and can be used in a variety of solvents, and even under neat conditions.
Table 1: Representative Catalytic Performance of Tris(triphenylphosphine)copper(I) Halides in CuAAC
| Catalyst | Alkyne | Azide | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| CuBr(PPh₃)₃ | Phenylacetylene | Benzyl Azide | Neat | 0.5 | 0.5 | >98 | [3] |
| CuBr(PPh₃)₃ | Phenylacetylene | Benzyl Azide | H₂O/t-BuOH (1:1) | 1 | 2 | 95 | [3] |
| CuBr(PPh₃)₃ | 1-Ethynylcyclohexene | Benzyl Azide | CH₂Cl₂ | 2 | 16 | 92 | [3] |
| [Cu(PPh₃)₂]NO₃ | Phenylacetylene | Benzyl Azide | Toluene | 0.5 | 0.67 | 96 | [1] |
| [Cu(PPh₃)₂]NO₃ | Phenylacetylene | Benzyl Azide | Neat | 0.005 (50 ppm) | 24 | 81 | [1] |
| CuBr(PPh₃)₃ | Propargyl-substituted Coumarin | Benzyl Azide | H₂O/tBuOH/ACN (25:25:50) | 2 | 30 | 61 | [6] |
| CuBr(PPh₃)₃ | Propargyl Benzyl Ether | Benzyl Azide | H₂O/tBuOH/ACN (45:50:5) | 2 | 12 | 73.5 | [6] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC using this compound(I) under Neat Conditions
This protocol is adapted from a procedure using the analogous bromo-complex and is suitable for many simple organic substrates.[7]
Materials:
-
This compound(I) [CuCl(PPh₃)₃]
-
Terminal alkyne (e.g., phenylacetylene)
-
Azide (e.g., benzyl azide)
-
Reaction vial with a magnetic stir bar
-
Ethyl acetate
-
Methyl tert-butyl ether (MTBE)
-
Silica gel
-
Pipettes
-
Filtration apparatus
Procedure:
-
To a pre-weighed 20 mL vial, add this compound(I) (0.005 mmol, 0.5 mol%).
-
Add the terminal alkyne (1.0 mmol) and the azide (1.0 mmol) to the vial.
-
Add a magnetic stir bar and stir the reaction mixture at room temperature for 30-60 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, add 2 mL of ethyl acetate and continue stirring until the mixture is fully dissolved.
-
Prepare a small filtration column by plugging a Pasteur pipette with a small amount of cotton or glass wool and adding 2-3 cm of silica gel.
-
Filter the reaction mixture through the silica gel plug into a pre-weighed vial, rinsing the column with a small amount of ethyl acetate.
-
Remove the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator).
-
Add a small amount of MTBE to the resulting oil or solid to induce precipitation/crystallization of the triazole product.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold MTBE, and dry under vacuum.
-
Characterize the product by NMR, IR, and melting point analysis.
Protocol 2: CuAAC in a Solvent System
This protocol is suitable for substrates that are not liquids at room temperature or require solubilization.
Materials:
-
This compound(I) [CuCl(PPh₃)₃]
-
Terminal alkyne
-
Azide
-
Solvent (e.g., a mixture of water and t-butanol, or dichloromethane)
-
Reaction flask with a magnetic stir bar
-
Standard work-up and purification equipment
Procedure:
-
To a reaction flask equipped with a magnetic stir bar, add the terminal alkyne (1.0 mmol) and the azide (1.0 mmol).
-
Add the chosen solvent (e.g., 5 mL of a 1:1 mixture of water and t-butanol).
-
Add this compound(I) (0.01 mmol, 1 mol%).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight depending on the substrates and solvent system.
-
Upon completion, if a biphasic system is used, separate the organic layer. If a single-phase system is used, proceed to extraction.
-
Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1,4-disubstituted 1,2,3-triazole.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: A generalized experimental workflow for the CuAAC reaction.
Caption: The catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition.
Mechanism Description: The catalytic cycle is generally believed to proceed through the following steps:
-
Coordination: The terminal alkyne coordinates to the copper(I) center, which is ligated by triphenylphosphine, to form a π-complex.[8]
-
Acetylide Formation: The acidity of the terminal alkyne proton is increased upon coordination, facilitating its removal to form a copper(I) acetylide intermediate.
-
Cycloaddition: The azide then coordinates to the copper acetylide, followed by a cycloaddition event to form a six-membered copper-containing metallacycle.[9] This subsequently rearranges to a more stable copper triazolide intermediate.
-
Protonolysis: The copper triazolide is then protonated, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the active copper(I) catalyst, which can then enter another catalytic cycle.
Conclusion
This compound(I) is a robust and highly efficient catalyst for the copper(I)-catalyzed azide-alkyne cycloaddition. Its stability, commercial availability, and high catalytic activity at low loadings make it an excellent choice for a wide range of applications in research and development. The provided protocols and data serve as a valuable resource for scientists looking to employ this powerful "click" reaction in their synthetic endeavors.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Understanding the mechanism and regioselectivity of the copper( i ) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DF ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10653J [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Aryl Ethers Mediated by Chlorotris(triphenylphosphine)copper(I)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Ullmann condensation is a cornerstone of carbon-oxygen bond formation, vital for the synthesis of diaryl ethers, which are prevalent structural motifs in pharmaceuticals, natural products, and advanced materials.[1][2] This application note provides a detailed protocol for the synthesis of aryl ethers utilizing the air-stable and soluble copper(I) catalyst, chlorotris(triphenylphosphine)copper(I) [CuCl(PPh₃)₃]. While traditional Ullmann conditions often necessitate harsh reaction conditions with stoichiometric amounts of copper, the use of well-defined, soluble copper(I) complexes allows for milder reaction temperatures and catalytic quantities of the metal.[3][4] This document outlines the synthesis of the catalyst, a general protocol for the O-arylation of phenols, and a summary of the catalyst's performance in comparison to its bromide and iodide analogs.
Introduction
The synthesis of aryl ethers is a fundamental transformation in organic chemistry. While palladium-catalyzed methods have been extensively developed, copper-catalyzed Ullmann-type reactions offer a more economical and readily available alternative.[3] The primary challenge in traditional Ullmann condensations lies in the high temperatures and the use of stoichiometric or excess copper, often in heterogeneous form.[2] The development of soluble copper(I) catalysts, such as this compound(I), has provided a pathway to milder and more controlled reaction conditions.[3] This complex is easily prepared and, being soluble in organic solvents, facilitates a more homogeneous catalytic environment. These application notes provide a comprehensive guide to the preparation and use of this catalyst for the synthesis of aryl ethers.
Data Presentation
The following table summarizes the performance of this compound(I) and its bromo and iodo analogs in the Ullmann coupling of 2-bromonaphthalene and p-cresol. This data is crucial for researchers in selecting the appropriate catalyst for their specific needs. Additionally, data for a related supported catalyst, [CuClPPh₃]₄ on Amberlyst A21, is included to provide a broader scope of potential applications with various substrates.
Table 1: Screening of Copper(I) Catalysts for the Ullmann Coupling of 2-Bromonaphthalene and p-Cresol [5][6]
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuCl(PPh₃)₃ | K₂CO₃ | Toluene | 100 | 24 | 4.5 |
| 2 | CuBr(PPh₃)₃ | K₂CO₃ | Toluene | 100 | 24 | 7.0 |
| 3 | CuI(PPh₃)₃ | K₂CO₃ | Toluene | 100 | 24 | 6.2 |
Table 2: Results of [CuClPPh₃]₄ Catalyzed Ullmann Coupling Reaction of Aryl Halides with Various Phenols [7]
| Entry | Aryl Halide | Phenol | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | p-Cresol | 140 | 24 | 75 |
| 2 | Iodobenzene | p-Cresol | 140 | 24 | 80 |
| 3 | Bromobenzene | Phenol | 140 | 24 | 68 |
| 4 | Iodobenzene | Phenol | 140 | 24 | 72 |
| 5 | Bromobenzene | 4-Methoxyphenol | 140 | 24 | 70 |
| 6 | Iodobenzene | 4-Methoxyphenol | 140 | 24 | 78 |
Experimental Protocols
Protocol 1: Synthesis of this compound(I)[5][8]
This protocol describes a robust method for the synthesis of the air-stable catalyst from readily available starting materials.
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Triphenylphosphine (PPh₃)
-
Ethanol
Procedure:
-
In a 100 mL round-bottomed flask, dissolve 1.71 g (10 mmol) of copper(II) chloride dihydrate in 90 mL of ethanol.
-
Heat the resulting mixture to reflux.
-
Slowly add 3.93 g (15 mmol) of triphenylphosphine in small portions to the refluxing solution.
-
After the complete addition of triphenylphosphine, maintain the mixture at reflux for an additional 30 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the resulting white solid by filtration.
-
Wash the solid with ethanol and then diethyl ether.
-
Dry the solid under vacuum to afford this compound(I). The expected yield is approximately 98%.
Protocol 2: General Procedure for the this compound(I) Mediated Synthesis of Aryl Ethers[5][6][8]
This protocol provides a general method for the O-arylation of phenols with aryl halides using the synthesized catalyst.
Materials:
-
Aryl halide (e.g., 2-bromonaphthalene)
-
Phenol (e.g., p-cresol)
-
This compound(I)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the phenol (1.2 mmol), potassium carbonate (2.0 mmol), and this compound(I) (0.05 mmol, 5 mol%).
-
Add 5 mL of toluene to the vessel.
-
Purge the reaction vessel with an inert gas for 10-15 minutes.
-
Place the vessel in a preheated oil bath at 100 °C.
-
Stir the reaction mixture at this temperature for 24 hours.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aryl ether.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the synthesis of the catalyst and its application in aryl ether formation.
Proposed Catalytic Cycle for Ullmann Ether Synthesis
Caption: Proposed catalytic cycle for the copper-catalyzed synthesis of aryl ethers.
References
- 1. people.umass.edu [people.umass.edu]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. researchgate.net [researchgate.net]
Application of Chlorotris(triphenylphosphine)copper(I) in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Chlorotris(triphenylphosphine)copper(I), with the chemical formula CuCl(PPh₃)₃, is a versatile and widely employed catalyst in organic synthesis. Its efficacy stems from the copper(I) center, which, stabilized by the bulky triphenylphosphine ligands, facilitates a variety of coupling and cycloaddition reactions. This document provides detailed application notes, experimental protocols, and quantitative data for key synthetic transformations catalyzed by this complex, including Ullmann Condensation, Sonogashira Coupling, and Azide-Alkyne Cycloadditions (Click Chemistry).
Ullmann Condensation for Diaryl Ether Synthesis
The Ullmann condensation is a classical and robust method for the formation of carbon-oxygen (C-O) bonds, enabling the synthesis of diaryl ethers. This compound(I) has been demonstrated to be an effective catalyst for this transformation, particularly in the coupling of aryl halides with phenols.
Application Notes:
This compound(I) serves as a pre-catalyst in the Ullmann condensation. The active catalytic species is believed to be a coordinatively unsaturated copper(I) complex formed in situ. The triphenylphosphine ligands play a crucial role in stabilizing the copper(I) center and modulating its reactivity. The choice of base and solvent is critical for the reaction's success, with potassium carbonate and toluene being effective for certain substrates. However, in a screening of various copper(I) catalysts, this compound(I) showed a lower yield compared to other copper(I) sources like CuI or CuIPPh₃ for the coupling of 2-bromonaphthalene and p-cresol under specific conditions.[1]
Quantitative Data:
The following table summarizes the yield of the Ullmann condensation of 2-bromonaphthalene with p-cresol using different copper(I) catalysts, including this compound(I).
| Entry | Catalyst (5 mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuCl(PPh₃)₃ | K₂CO₃ | Toluene | 100 | 24 | 4.5 |
| 2 | CuI | K₂CO₃ | Toluene | 100 | 24 | 15.5 |
| 3 | CuIPPh₃ | K₂CO₃ | Toluene | 100 | 24 | 60.2 |
| 4 | CuBr(PPh₃)₃ | K₂CO₃ | Toluene | 100 | 24 | 7.0 |
Data sourced from a screening of various copper(I) catalysts.[1]
Experimental Protocol:
Synthesis of 2-(p-tolyloxy)naphthalene:
A 25 mL Schlenk flask is charged with 2-bromonaphthalene (2.0 mmol, 414 mg), p-cresol (2.2 mmol, 238 mg), this compound(I) (0.1 mmol, 88.6 mg), and potassium carbonate (4.0 mmol, 552 mg). The flask is evacuated and backfilled with nitrogen three times. Toluene (5 mL) is then added, and the mixture is stirred at 100 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with diethyl ether (20 mL) and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the desired diaryl ether.
Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is a powerful method for the formation of carbon-carbon (C-C) bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically co-catalyzed by a palladium complex and a copper(I) salt. This compound(I) can serve as the copper(I) co-catalyst in this transformation.
Application Notes:
In the Sonogashira coupling, the role of the copper(I) co-catalyst is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium(II) complex, which has already undergone oxidative addition with the aryl or vinyl halide. Reductive elimination from the resulting palladium(II) complex yields the coupled product and regenerates the palladium(0) catalyst. The triphenylphosphine ligands on the copper complex can also influence the overall catalytic cycle. The choice of palladium catalyst, base, and solvent are critical for achieving high yields.
Experimental Protocol:
While a specific protocol detailing the use of this compound(I) as the co-catalyst was not found, a general and reliable protocol for a Sonogashira coupling is provided below. This compound(I) can be used in place of the copper(I) iodide mentioned.
Synthesis of Diphenylacetylene:
To a two-necked flask under a nitrogen atmosphere, add iodobenzene (9.80 mmol, 1.09 mL), bis(triphenylphosphine)palladium(II) dichloride (0.195 mmol, 137 mg), and this compound(I) (0.210 mmol, 186 mg). Add anhydrous tetrahydrofuran (40 mL) and triethylamine (14.7 mmol, 1.90 mL). Finally, add ethynylbenzene (10.7 mmol, 1.18 mL). Stir the mixture at room temperature for 1.5 hours. Quench the reaction with water (20 mL). Separate the organic layer, wash with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane) to give diphenylacetylene.
Azide-Alkyne Cycloaddition (Click Chemistry)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of a "click chemistry" reaction, providing a highly efficient and regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles. Copper(I) complexes, including those with triphenylphosphine ligands, are excellent catalysts for this transformation.
Application Notes:
This compound(I) and its analogues are effective catalysts for the CuAAC reaction. The copper(I) center activates the terminal alkyne towards cycloaddition with the azide. The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it exceptionally useful in drug discovery, bioconjugation, and materials science. While the chloro- complex is effective, the analogous bromotris(triphenylphosphine)copper(I) has been specifically highlighted as an efficient, air-stable, and soluble catalyst for the clean and rapid preparation of diverse 1,4-disubstituted 1,2,3-triazoles at room temperature with low catalyst loading.[2]
Experimental Protocol:
The following protocol is adapted from a procedure using bromotris(triphenylphosphine)copper(I) and is expected to be effective with the chloro-analogue.
General Procedure for the Synthesis of 1,4-Disubstituted-1,2,3-triazoles:
In a vial, dissolve the terminal alkyne (1.0 mmol) and the organic azide (1.0 mmol) in a suitable solvent such as a mixture of t-butanol and water (1:1, 4 mL). To this solution, add this compound(I) (0.005 mmol, 4.4 mg, 0.5 mol%). Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography. Upon completion, add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data:
The following table provides representative yields for the azide-alkyne cycloaddition reaction catalyzed by a copper-triphenylphosphine complex.
| Entry | Alkyne | Azide | Product | Yield (%) |
| 1 | Phenylacetylene | Benzyl azide | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | >95 |
| 2 | 1-Octyne | Azidocyclohexane | 1-Cyclohexyl-4-hexyl-1H-1,2,3-triazole | >95 |
| 3 | Propargyl alcohol | 1-Azido-4-nitrobenzene | (1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol | >95 |
Yields are typically high to quantitative for a wide range of substrates.
Disclaimer: The provided protocols are intended as a guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should always be taken when handling chemicals.
References
Application Notes and Protocols for Chlorotris(triphenylphosphine)copper(I) in Antimicrobial Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotris(triphenylphosphine)copper(I), with the chemical formula [CuCl(PPh₃)₃], is a coordination complex that has garnered interest for its potential biological activities. As a DNA-targeting metal complex, it exhibits inhibitory effects against a range of microorganisms, including bacteria and fungi.[1][2] The mechanism of action is believed to involve non-covalent interactions, such as groove binding, with the microbial DNA through its copper(I) center, ultimately disrupting normal cellular functions.[1][2] This document provides an overview of its antimicrobial properties, protocols for evaluating its efficacy, and a summary of available data on related compounds.
Antimicrobial Activity
This compound(I) has demonstrated both antibacterial and antifungal properties. While specific quantitative data for this exact compound is limited in the readily available scientific literature, studies on closely related copper(I)-triphenylphosphine complexes provide insights into its potential efficacy. The antimicrobial activity of copper complexes is often attributed to the generation of reactive oxygen species (ROS), which can lead to cellular damage, and direct interactions with essential biomolecules like proteins and DNA.
Data Presentation
Disclaimer: The following tables present minimum inhibitory concentration (MIC) data for copper compounds and related copper(I) complexes to illustrate the potential range of activity. Specific MIC values for this compound(I) against a broad range of microbial strains were not available in the searched literature. Researchers are encouraged to perform their own susceptibility testing to determine the precise efficacy against their strains of interest.
Table 1: Illustrative Antibacterial Activity of Copper Compounds
| Bacterial Strain | Compound | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Copper Silicate | 175 | (Not found) |
| Escherichia coli | [Cu(PPh₃)₂NO₃] | Moderate Activity | [3] |
| Micrococcus luteus | [Cu(PPh₃)₂NO₃] | Moderate Activity | [3] |
Table 2: Illustrative Antifungal Activity of Copper(I) Complexes
| Fungal Strain | Compound | MIC (µg/mL) | Reference |
| Candida albicans | Copper(I) pyrophosphate complex | 62.5 | (Not found) |
| Candida tropicalis | Copper(I) pyrophosphate complex | 31.25 | (Not found) |
| Candida krusei | Copper(I) pyrophosphate complex | 3.91 | (Not found) |
Proposed Mechanism of Action
The antimicrobial activity of this compound(I) is thought to be multifactorial. The primary proposed mechanism involves the interaction of the complex with microbial DNA.[1][2] The lipophilic nature of the triphenylphosphine ligands facilitates the transport of the copper(I) ion across the microbial cell membrane. Once inside the cell, the complex can bind to the grooves of the DNA helix, potentially leading to conformational changes that inhibit replication and transcription. Additionally, like other copper complexes, it may participate in redox cycling, leading to the generation of damaging reactive oxygen species (ROS).
Caption: Proposed antimicrobial mechanism of this compound(I).
Experimental Protocols
The following are detailed protocols for determining the antibacterial and antifungal activity of this compound(I).
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Materials:
-
This compound(I)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal strains of interest
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
2. Preparation of Stock Solution: a. Accurately weigh a known amount of this compound(I) and dissolve it in a minimal amount of a suitable sterile solvent (e.g., DMSO) to create a high-concentration stock solution. b. Further dilute the stock solution in the appropriate sterile broth (MHB or RPMI-1640) to a working stock concentration.
3. Inoculum Preparation: a. From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism. b. Transfer the colonies to a tube containing sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). d. Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
4. Microtiter Plate Preparation: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the working stock solution of the copper complex to the first well of each row to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well. d. The last two wells should serve as controls: one for sterility (broth only) and one for growth (broth and inoculum).
5. Inoculation and Incubation: a. Add 10 µL of the prepared inoculum to each well (except the sterility control well). b. Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at a temperature and duration appropriate for the fungal strain being tested.
6. Determination of MIC: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Workflow for MIC determination using the broth microdilution method.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is a continuation of the MIC determination.
1. Materials:
-
Microtiter plate from the completed MIC assay
-
Sterile agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile micropipette and tips
2. Procedure: a. From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot. b. Spread the aliquot onto a sterile agar plate. c. Incubate the agar plates under the same conditions as the initial MIC incubation.
3. Determination of MBC/MFC: a. After incubation, examine the plates for colony growth. b. The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Protocol 3: Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
1. Materials:
-
This compound(I) stock solution
-
Sterile Petri dishes
-
MHB or other suitable agar
-
Microbial inoculum prepared as in Protocol 1
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
2. Procedure: a. Prepare agar plates and allow them to solidify. b. Dip a sterile cotton swab into the adjusted microbial inoculum and swab the entire surface of the agar plate to create a lawn of bacteria. c. Allow the plate to dry for a few minutes. d. Using a sterile cork borer or the wide end of a sterile pipette tip, create wells in the agar. e. Add a known volume (e.g., 50-100 µL) of different concentrations of the this compound(I) solution into each well. A solvent control should also be included. f. Incubate the plates under appropriate conditions.
3. Interpretation: a. Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). b. A larger zone of inhibition generally indicates greater antimicrobial activity.
Conclusion
This compound(I) is a promising compound with demonstrated potential for antibacterial and antifungal applications. The protocols outlined in this document provide a framework for researchers to systematically evaluate its efficacy against a variety of microbial pathogens. Further research is warranted to establish a comprehensive profile of its antimicrobial spectrum and to elucidate the precise molecular mechanisms underlying its activity. The generation of robust quantitative data will be crucial for its potential development as a therapeutic agent.
References
Application Notes and Protocols: Chlorotris(triphenylphosphine)copper(I) in Polymer Synthesis and Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotris(triphenylphosphine)copper(I), with the chemical formula CuCl(PPh₃)₃, is a versatile coordination complex that has found significant applications in both polymer synthesis and materials science.[1] The complex features a pseudo-tetrahedral copper(I) center coordinated to one chloride ligand and three triphenylphosphine ligands.[1] The triphenylphosphine ligands play a crucial role in stabilizing the copper(I) center, influencing the complex's reactivity and solubility.[1] This document provides detailed application notes and experimental protocols for the use of this compound(I) and related copper-triphenylphosphine systems in these fields.
Applications in Polymer Synthesis
This compound(I) and related copper/triphenylphosphine systems are particularly effective as catalysts in controlled radical polymerization, most notably in Atom Transfer Radical Polymerization (ATRP). ATRP allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled/"living" radical polymerization technique that involves the reversible activation and deactivation of a dormant polymer chain by a transition metal complex. In this process, a copper(I) complex, such as this compound(I), acts as the activator, abstracting a halogen atom from an initiator molecule to form a radical that initiates polymerization. The now copper(II) species acts as a deactivator, reversibly terminating the growing polymer chain. This dynamic equilibrium between active and dormant species allows for controlled polymer growth.
Signaling Pathway Diagram: General ATRP Mechanism
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Activators Generated by Electron Transfer (AGET) ATRP
A variation of ATRP, known as Activators Generated by Electron Transfer (AGET) ATRP, utilizes a reducing agent to continuously regenerate the Cu(I) activator from the Cu(II) deactivator. This allows for the use of air-stable Cu(II) salts as the initial copper source and often requires lower catalyst concentrations. Triphenylphosphine (PPh₃) can act as an efficient reducing agent in this process.[2]
Experimental Workflow: AGET ATRP of Methyl Methacrylate (MMA)
Caption: Workflow for AGET ATRP of MMA using a Cu(II)/TPP system.[2]
Experimental Protocols
Protocol 1: AGET ATRP of Methyl Methacrylate (MMA) using CuCl₂/Triphenylphosphine [2]
This protocol describes a bulk polymerization of MMA using a Cu(II) catalyst with triphenylphosphine as the reducing agent.
-
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB), initiator
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O), catalyst precursor
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), ligand
-
Triphenylphosphine (TPP), reducing agent
-
-
Procedure:
-
To a dried ampoule equipped with a magnetic stir bar, add CuCl₂·2H₂O (0.64 mg, 0.00376 mmol), triphenylphosphine (4.9 mg, 0.0188 mmol), methyl methacrylate (2.0 mL, 18.8 mmol), ethyl α-bromoisobutyrate (5.7 μL, 0.0376 mmol), and PMDETA (3.9 μL, 0.0188 mmol). The molar ratio of [MMA]₀:[EBiB]₀:[CuCl₂]₀:[PMDETA]₀:[TPP]₀ is 500:1:0.1:0.5:0.5.
-
Flame-seal the ampoule under an inert atmosphere.
-
Place the sealed ampoule in a thermostated oil bath at 90°C and stir.
-
After the desired polymerization time, quench the reaction by immersing the ampoule in iced water.
-
The resulting polymer can be purified by dissolving in a suitable solvent and precipitating in a non-solvent, followed by drying under vacuum.
-
Quantitative Data for Polymer Synthesis
The following table summarizes quantitative data from polymerizations utilizing copper/triphenylphosphine catalyst systems.
| Monomer | Initiator | Catalyst System | Solvent | Temp (°C) | Time (h) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Conversion (%) | Citation |
| MMA | EBiB | CuCl₂/PMDETA/TPP | Bulk | 90 | - | ~18,000 | ~1.2 | - | [2] |
| MMA | p-TsCl | CuCl/PPh₃ | DMF | - | 4 | - | monodispersed | 100 | [3] |
Mₙ: Number-average molecular weight; PDI: Polydispersity index; MMA: Methyl methacrylate; EBiB: Ethyl α-bromoisobutyrate; p-TsCl: p-Toluenesulfonyl chloride; PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine; TPP: Triphenylphosphine; DMF: Dimethylformamide.
Applications in Materials Science
This compound(I) also serves as a valuable precursor in the synthesis of advanced materials, moving beyond its catalytic role in polymerization.
Synthesis of Copper-Based Nanomaterials
This compound(I) can be used as a precursor for the synthesis of copper-based nanoparticles, such as copper phosphide (Cu₃P). These materials are of interest for applications in electronics, catalysis, and energy storage.
Protocol 2: Synthesis of Carbon-Decorated Copper Phosphide (Cu₃P@C) Nanoparticles [4]
This protocol describes the synthesis of carbon-decorated copper phosphide nanoparticles using a vacuum encapsulation technique.
-
Materials:
-
Copper(II) acetylacetonate (Cu(acac)₂)
-
Triphenylphosphine (PPh₃)
-
-
Procedure:
-
In a typical synthesis, Cu(acac)₂ and PPh₃ are mixed in a quartz tube.
-
The tube is evacuated and sealed.
-
The sealed tube is placed in a furnace and heated to 425°C for 1 hour. During this process, Cu(acac)₂ decomposes to provide copper and a carbon source, while PPh₃ serves as the phosphorus source.
-
After cooling to room temperature, the resulting black powder, Cu₃P@C, is collected.
-
Logical Relationship Diagram: Synthesis of Cu₃P@C Nanoparticles
Caption: Logical flow for the synthesis of Cu₃P@C nanoparticles.
Luminescent Materials and Thin Films
Copper(I) complexes, including those with phosphine ligands, are known for their luminescent properties and have potential applications in areas such as organic light-emitting diodes (OLEDs).[1][5] this compound(I) can serve as a precursor for the deposition of thin copper-containing films, which are essential components in electronic devices.[6] The deposition can be achieved through techniques like chemical vapor deposition (CVD), where the volatile precursor is introduced into a reaction chamber to deposit a thin film on a substrate.[6]
Conclusion
This compound(I) and its related copper/triphenylphosphine systems are highly valuable in the fields of polymer synthesis and materials science. Their utility as catalysts in controlled radical polymerization enables the creation of well-defined polymers. Furthermore, as a precursor, this complex provides a route to novel inorganic nanomaterials and thin films with interesting electronic and photophysical properties. The protocols and data presented here offer a starting point for researchers to explore the diverse applications of this versatile copper complex.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. cjps.org [cjps.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Structure, and Luminescence of Copper(I) Halide Complexes of Chiral Bis(phosphines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP2060577B1 - Copper precursors for thin film deposition - Google Patents [patents.google.com]
Application Note and Protocol: Laboratory Synthesis of Chlorotris(triphenylphosphine)copper(I)
Audience: Researchers, scientists, and drug development professionals.
Overview
Chlorotris(triphenylphosphine)copper(I), with the chemical formula CuCl(PPh₃)₃, is a stable, well-characterized coordination complex of copper(I).[1] It serves as a valuable precursor and catalyst in a variety of organic transformations, owing to the copper(I) center's catalytic activity which is stabilized by the bulky triphenylphosphine ligands.[1] This document provides a detailed protocol for the synthesis of CuCl(PPh₃)₃ via the direct reaction of copper(I) chloride with triphenylphosphine. The most common and straightforward method involves the coordination of three neutral phosphine ligands to a copper(I) salt.[1]
Principle of Synthesis
The synthesis is based on a ligand substitution and coordination reaction. Copper(I) chloride, which is sparingly soluble in many organic solvents, reacts with triphenylphosphine (PPh₃) to form the stable, tetra-coordinate complex. A slight excess of triphenylphosphine is often used to ensure the complete conversion of the copper salt and to favor the formation of the desired tris-ligated complex.[1] The reaction is typically performed in a solvent that can dissolve the triphenylphosphine ligand while allowing the product to crystallize or precipitate upon formation or cooling.[1] Acetonitrile is widely regarded as the optimal solvent for this synthesis, providing high yields and purity.[1]
The overall reaction is: CuCl + 3 P(C₆H₅)₃ → CuCl[P(C₆H₅)₃]₃
Experimental Protocol
3.1 Materials and Equipment
-
Chemicals:
-
Copper(I) chloride (CuCl)
-
Triphenylphosphine (PPh₃)
-
Acetonitrile (CH₃CN), anhydrous grade
-
Diethyl ether (for washing, optional)
-
-
Equipment:
-
Two-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Schlenk line or nitrogen/argon gas inlet for inert atmosphere
-
Buchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Vacuum oven or desiccator
-
3.2 Step-by-Step Procedure
-
Reactant Preparation:
-
In a 250 mL beaker, dissolve 7.87 g (30.0 mmol) of triphenylphosphine in 150 mL of acetonitrile.
-
Gently heat the mixture to 50-60°C while stirring to ensure complete dissolution.[2]
-
-
Reaction Setup:
-
To a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 0.99 g (10.0 mmol) of copper(I) chloride.
-
Add 20 mL of acetonitrile to the flask to create a suspension.[2]
-
Flush the apparatus with an inert gas (nitrogen or argon) to prevent oxidation of the copper(I) species.
-
-
Reaction:
-
Isolation and Purification:
-
After the reaction period, cool the mixture to room temperature, and then further cool in an ice bath for 30 minutes to maximize crystallization.
-
Collect the white solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake sequentially with two small portions (20 mL each) of cold acetonitrile to remove any unreacted triphenylphosphine.
-
(Optional) A final wash with a low-boiling point solvent like diethyl ether can facilitate faster drying.
-
-
Drying:
-
Dry the purified white solid product under vacuum at room temperature to a constant weight. The final product should be stored protected from light.[3]
-
Quantitative Data Summary
The following table summarizes the reactants used and the expected product yield for a typical laboratory-scale synthesis.
| Compound Name | Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) | Role | Typical Yield (%) |
| Copper(I) Chloride | CuCl | 99.00 | 10.0 | 0.99 | Limiting Reactant | N/A |
| Triphenylphosphine | P(C₆H₅)₃ | 262.29 | 30.0 | 7.87 | Ligand (in excess) | N/A |
| This compound(I) | C₅₄H₄₅ClCuP₃ | 885.86[3][4] | 10.0 (Theor.) | 8.86 (Theor.) | Product | 85 - 92[1] |
Safety and Handling Precautions
-
Conduct the experiment in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Triphenylphosphine is harmful if swallowed or inhaled. Avoid creating dust.
-
Acetonitrile is flammable and toxic. Avoid contact with skin and eyes and keep away from ignition sources.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of this compound(I).
References
Application Notes and Protocols for the Purification of Chlorotris(triphenylphosphine)copper(I)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlorotris(triphenylphosphine)copper(I), with the chemical formula CuCl(PPh₃)₃, is a coordination complex widely utilized as a catalyst in various organic transformations, including cross-coupling and hydrogenation reactions.[1] Its efficacy in these applications is highly dependent on its purity. Following its synthesis, which typically involves the direct reaction of a copper(I) salt with triphenylphosphine, various impurities may be present, such as unreacted starting materials, byproducts, or oxidized copper(II) species.[1] This document provides detailed protocols for the purification of this compound(I) to achieve high purity suitable for research and drug development applications.
Data Presentation: Comparison of Purification Techniques
The selection of a purification technique depends on the initial purity of the crude product, the desired final purity, and the scale of the synthesis. The following table summarizes common purification methods and their expected outcomes.
| Purification Technique | Scale | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | Small to Large | >98% | High purity achievable, effective for removing most impurities. | Can lead to product loss in the mother liquor. |
| Precipitation/Washing | Small to Large | 95-98% | Simple, fast, and effective for removing soluble impurities. | May not remove impurities that co-precipitate. |
| Column Chromatography | Small | >99% | Can achieve very high purity and separate closely related impurities. | Time-consuming, requires significant solvent volumes, and may lead to product decomposition on the stationary phase. |
Experimental Protocols
The following are detailed methodologies for the key purification techniques.
Protocol 1: Purification by Recrystallization
This is the most common and highly effective method for obtaining pure, crystalline this compound(I).
Materials:
-
Crude this compound(I)
-
Acetonitrile (reagent grade)
-
Methanol (reagent grade)
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound(I) in a Schlenk flask under an inert atmosphere.
-
Add a minimal amount of hot acetonitrile (heated to 50–80°C) to the flask to dissolve the crude product.[1] Acetonitrile is a favored solvent due to its ability to facilitate ligand dissociation and recombination, leading to high product recovery.[1]
-
Once the solid is completely dissolved, allow the solution to cool slowly to room temperature.
-
For further crystallization, the flask can be placed in a refrigerator or an ice bath.
-
White crystals of pure this compound(I) will form.
-
Decant the supernatant liquid (mother liquor).
-
Wash the crystals with a small amount of cold methanol to remove any residual soluble impurities.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Dry the crystals under vacuum to remove any remaining solvent. The melting point of the pure compound is approximately 175 °C (with decomposition).[2]
Protocol 2: Purification by Precipitation and Washing
This method is suitable for a rapid, initial purification of the crude product.
Materials:
-
Crude this compound(I)
-
Diethyl ether (reagent grade)
-
Ethanol (reagent grade)
-
Beaker or Erlenmeyer flask
-
Stirring bar and magnetic stir plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Suspend the crude this compound(I) in a suitable solvent in which it is sparingly soluble at room temperature, such as diethyl ether.
-
Stir the suspension vigorously for 15-20 minutes to wash away soluble impurities.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid on the filter with several portions of fresh, cold diethyl ether.
-
Subsequently, wash the solid with cold ethanol to remove other potential impurities.
-
Dry the purified product under vacuum.
Protocol 3: Purification by Column Chromatography
This technique is employed when very high purity is required, and other methods are insufficient to remove specific impurities.
Materials:
-
Crude this compound(I)
-
Silica gel (for column chromatography)
-
Dichloromethane (DCM) (reagent grade)
-
Hexane (reagent grade)
-
Chromatography column
-
Collection flasks or test tubes
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Dissolve the crude this compound(I) in a minimal amount of dichloromethane.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity, for example, starting with a mixture of hexane and dichloromethane and gradually increasing the proportion of dichloromethane.
-
The desired compound will move down the column. Collect the fractions containing the pure product. The separation can be monitored by thin-layer chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Dry the resulting solid under vacuum.
Visualizations
Experimental Workflow for Purification
The following diagram illustrates the general workflow for the purification of this compound(I).
Caption: General workflow for purification of CuCl(PPh₃)₃.
Logical Relationships of Purification Techniques
This diagram shows the logical selection process for a suitable purification technique based on desired purity and scale.
Caption: Decision tree for selecting a purification method.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Chlorotris(triphenylphosphine)copper(I) Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorotris(triphenylphosphine)copper(I) catalyzed reactions. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common causes?
A1: Low yields in copper(I)-catalyzed reactions can stem from several factors. Key areas to investigate include:
-
Catalyst Quality: The Cu(I) center is susceptible to oxidation to inactive Cu(II). Ensure your this compound(I) is pure and has been stored under an inert atmosphere.
-
Atmosphere Control: The presence of oxygen can oxidize the Cu(I) catalyst and lead to unwanted side reactions, such as the formation of triphenylphosphine oxide.[1] It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent and Reagent Purity: Trace impurities in solvents or reagents can poison the catalyst. Ensure you are using dry, degassed solvents.
-
Substrate Reactivity: The electronic properties of your substrates play a significant role. For instance, in Ullmann-type couplings, aryl halides with electron-withdrawing groups are generally more reactive.[2][3]
-
Incomplete Reaction: Monitor your reaction by TLC or GC/MS to ensure it has gone to completion. If the reaction stalls, it may be necessary to add more catalyst or reagent.[4]
-
Product Decomposition: Some products may be unstable under the reaction conditions, especially at elevated temperatures. Consider if a lower reaction temperature could be beneficial.[4]
Q2: How do I choose the right solvent and base for my reaction?
A2: The choice of solvent and base is critical and highly dependent on the specific reaction.
-
Solvent Effects: Solvents can influence catalyst stability, reagent solubility, and reaction rates.[5] For example, in Ullmann O-arylation reactions, non-polar solvents like toluene or xylene have been shown to be effective.[2] In contrast, polar aprotic solvents like DMF or DMSO are often used in other copper-catalyzed couplings.[6][7] It is often necessary to screen a variety of solvents to find the optimal one for your specific substrate combination.[7]
-
Base Selection: The base plays a crucial role in many copper-catalyzed reactions, often by facilitating the deprotonation of a nucleophile. The strength and solubility of the base are important factors. For instance, in Ullmann couplings, potassium carbonate (K₂CO₃) has been found to be effective in non-polar solvents.[2] For amination reactions, bases like sodium methoxide (NaOMe) may be required.[6]
Q3: Can adding a ligand improve my reaction yield?
A3: Yes, the addition of a suitable ligand can significantly improve the yield and efficiency of copper-catalyzed reactions. The triphenylphosphine ligands in this compound(I) are important for stabilizing the Cu(I) center, but in some cases, additional or different ligands can offer further benefits.[8] For example, in copper-catalyzed aminations of aryl chlorides, sterically hindered N¹,N²-diarylbenzene-1,2-diamine ligands have been shown to enhance the reaction rate and prevent catalyst deactivation.[9] In copper-catalyzed azide-alkyne cycloaddition (Click Chemistry), ligands like TBTA or THPTA are used to protect the Cu(I) catalyst from oxidation and improve reaction reliability.[10]
Q4: How can I minimize product loss during workup and purification?
A4: Significant product loss can occur during the workup and purification stages. Here are some tips to minimize this:
-
Thorough Extraction: Ensure complete extraction of your product from the aqueous phase by performing multiple extractions with an appropriate organic solvent.
-
Careful Rinsing: Rinse all glassware, including the reaction flask and separatory funnel, with the extraction solvent to recover any residual product.[4]
-
Drying Agent: When using a drying agent like sodium sulfate, rinse it thoroughly with fresh solvent to recover any adsorbed product.[4]
-
Removal of Copper: Residual copper salts can complicate purification. Washing the organic layer with a solution of ammonium chloride or EDTA can help remove copper residues.[11] For Click reactions, copper-adsorbing resins can be used, although they may also bind to biomolecules.[12]
-
Purification Method: Choose the appropriate purification method for your compound. If your product is acid-sensitive, be cautious with silica gel chromatography.[4]
Troubleshooting Guides
Issue 1: Low or No Product Formation in Ullmann C-O or C-N Coupling
This guide will help you diagnose and resolve issues with low yields in Ullmann condensation reactions.
Caption: Troubleshooting workflow for low yield in Ullmann coupling reactions.
Issue 2: Poor Performance in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This guide addresses common problems encountered in "Click Chemistry" reactions.
Caption: Troubleshooting guide for copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of copper-catalyzed reactions.
Table 1: Effect of Catalyst, Base, and Solvent on Ullmann O-Arylation Yield
| Entry | Copper Catalyst (5 mol%) | Base (2 equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | CuI | K₂CO₃ | Toluene | 100 | 15.5 | [13] |
| 2 | [CuI(PPh₃)]₄ | K₂CO₃ | Toluene | 100 | 60.2 | [13] |
| 3 | [CuBr(PPh₃)]₄ | K₂CO₃ | Toluene | 100 | 43.5 | [13] |
| 4 | [CuCl(PPh₃)]₄ | K₂CO₃ | Toluene | 100 | 30.7 | [13] |
| 5 | CuCl(PPh₃)₃ | K₂CO₃ | Toluene | 100 | 4.5 | [2] |
| 6 | [CuI(PPh₃)]₄ | Cs₂CO₃ | Toluene | 100 | 10.0 | [13] |
| 7 | [CuI(PPh₃)]₄ | Na₂CO₃ | Toluene | 100 | 0 | [13] |
| 8 | [CuI(PPh₃)]₄ | K₂CO₃ | o-Xylene | 140 | 67.9 | [2] |
| 9 | [CuI(PPh₃)]₄ | K₂CO₃ | NMP | 100 | 0 | [2] |
Table 2: Optimization of Sonogashira Coupling of o-Iodoanilines with Terminal Alkynes
| Entry | Catalyst (mol%) | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | (PPh₃)₂CuBH₄ (5) | DBU (2) | 120 | 24 | >99 | [14] |
| 2 | Cu(OTf)₂ (4) / Ligand (10) | - | 130 | 16 | High | [14] |
| 3 | CuOAc (10) / Ligand (12) | Cs₂CO₃ (2) | RT | - | 94 | [14] |
Experimental Protocols
Protocol 1: General Procedure for Ullmann C-O Coupling
This protocol is a representative example for the synthesis of diaryl ethers.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the phenol (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., toluene, 5 mL) via syringe, followed by the copper catalyst (e.g., [CuI(PPh₃)]₄, 0.05 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) and stir vigorously. Monitor the reaction progress by TLC or GC/MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for performing a click reaction in an aqueous medium.
-
Prepare Stock Solutions:
-
Azide-containing molecule in a suitable solvent.
-
Alkyne-containing molecule in a suitable solvent.
-
Copper(II) sulfate (e.g., 20 mM in water).
-
Ligand (e.g., THPTA, 50 mM in water).
-
Sodium ascorbate (e.g., 100 mM in water, freshly prepared).
-
-
Reaction Mixture: In a microcentrifuge tube, combine the azide and alkyne solutions.
-
Catalyst Premix: In a separate tube, premix the CuSO₄ solution and the THPTA ligand solution.[12]
-
Reaction Initiation: Add the catalyst premix to the azide/alkyne mixture, followed by the freshly prepared sodium ascorbate solution to initiate the reaction.[12]
-
Incubation: Close the tube to minimize oxygen exposure and allow the reaction to proceed at room temperature for 1-2 hours. Gentle mixing is recommended.
-
Workup and Purification: The workup procedure will depend on the nature of the product. For biomolecules, purification may involve dialysis or size-exclusion chromatography to remove the copper catalyst and other small molecules.[15] For small molecules, an extractive workup with an EDTA or ammonium chloride wash can be performed to remove copper salts.[11]
This technical support center provides a starting point for troubleshooting and optimizing your this compound(I) catalyzed reactions. Remember that the optimal conditions are often substrate-dependent, and some degree of screening and optimization will likely be necessary for your specific system.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. How To [chem.rochester.edu]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions [organic-chemistry.org]
- 10. broadpharm.com [broadpharm.com]
- 11. reddit.com [reddit.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. quod.lib.umich.edu [quod.lib.umich.edu]
- 14. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
preventing catalyst deactivation of chlorotris(triphenylphosphine)copper(I)
Welcome to the technical support center for chlorotris(triphenylphosphine)copper(I). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing catalyst deactivation and to offer troubleshooting support for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound(I) deactivation?
The most common deactivation pathway is the oxidation of the copper(I) center to copper(II). This process is often accompanied by the oxidation of the triphenylphosphine (PPh₃) ligands to triphenylphosphine oxide (TPPO). This oxidation is primarily caused by exposure to atmospheric oxygen and can be accelerated by the presence of moisture or other oxidizing impurities in the reaction mixture.
Q2: What are the visual indicators of catalyst deactivation?
A noticeable color change in the reaction mixture from the typical pale/off-white suspension of the Cu(I) complex to a green or blue solution is a strong indicator of oxidation to Cu(II) species.[1][2] The formation of a precipitate, which could be the deactivated catalyst or insoluble copper salts, can also signal a problem.
Q3: How critical is the use of an inert atmosphere?
It is absolutely critical. To prevent oxidative deactivation, all reactions involving this compound(I) should be conducted under a dry, inert atmosphere, such as nitrogen or argon.[3] This requires the use of appropriate techniques for handling air-sensitive reagents.
Q4: Can the solvent choice impact catalyst stability?
Yes, the solvent can significantly influence the stability and reactivity of the copper catalyst. While common solvents like acetonitrile are used in its synthesis[4], their purity is paramount. Solvents must be thoroughly deoxygenated before use to prevent catalyst oxidation. Some coordinating solvents can also affect the equilibrium of the catalyst species in solution.
Q5: Can my reagents or substrates deactivate the catalyst?
Impure reagents are a common source of catalyst deactivation. Substrates or other reagents containing peroxides (often found in ethereal solvents), moisture, or other oxidizing functional groups can lead to rapid catalyst decomposition. Additionally, some substrates or products can coordinate too strongly to the copper center, leading to inhibition.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reaction fails to initiate or stalls prematurely. | Catalyst Deactivation: The catalyst may have been deactivated by exposure to air or impure reagents. | 1. Ensure all solvents and reagents are rigorously deoxygenated and dried before use. 2. Handle the catalyst and set up the reaction under a strict inert atmosphere (glovebox or Schlenk line). 3. Consider adding a small excess of the triphenylphosphine ligand to stabilize the Cu(I) center. |
| Insoluble Base: Some inorganic bases have low solubility, which can slow down the reaction.[5] | 1. Ensure vigorous stirring. 2. Consider a different base with better solubility in your reaction medium. | |
| Reaction mixture turns green or blue. | Oxidation of Cu(I) to Cu(II): This is a clear sign of catalyst deactivation due to the presence of oxygen or other oxidants. | 1. The current reaction is likely compromised. 2. For future attempts, review and improve the inert atmosphere and reagent purification protocols (see Experimental Protocols section). |
| Formation of significant side products (e.g., homocoupling). | Presence of Oxygen: Oxygen can promote side reactions like homocoupling of starting materials. | 1. Improve the degassing of solvents and the purging of the reaction vessel. 2. Ensure a positive pressure of inert gas is maintained throughout the reaction. |
| Low or inconsistent yields. | Sub-optimal Catalyst Loading or Purity: The catalyst itself may be of poor quality or used at an incorrect concentration. | 1. Verify the purity of the this compound(I). If it is old or has been exposed to air, its activity may be compromised. 2. Optimize the catalyst loading for your specific reaction. |
| Thermal Deactivation: The reaction temperature may be too high, leading to catalyst decomposition. | 1. Attempt the reaction at a lower temperature. 2. If high temperatures are required, ensure the reaction time is minimized. |
Catalyst Stability Factors
The following table summarizes key factors influencing the stability of this compound(I).
| Factor | Impact on Stability | Recommendations |
| Atmosphere | High: Exposure to oxygen is the primary cause of deactivation. | Always use a dry, inert atmosphere (N₂ or Ar). |
| Solvent Purity | High: Peroxides and water in solvents will deactivate the catalyst. | Use freshly distilled or commercially available anhydrous, deoxygenated solvents. |
| Reagent Purity | High: Oxidizing impurities in substrates or other reagents can cause deactivation. | Purify starting materials if their purity is questionable. |
| Temperature | Moderate: While some heat is often required, excessive temperatures can lead to thermal decomposition. | Maintain the lowest effective temperature for the reaction. |
| Ligand Concentration | Moderate: An excess of the phosphine ligand can help stabilize the Cu(I) center by shifting the equilibrium away from dissociation. | Consider adding a small excess (e.g., 0.5-1 mol equivalent) of triphenylphosphine. |
Experimental Protocols
Protocol 1: General Procedure for Inert Atmosphere Reactions
This protocol outlines the standard techniques required to prevent the deactivation of this compound(I) during reaction setup.
Materials:
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Schlenk flask or similar reaction vessel with a sidearm
-
Rubber septa
-
Nitrogen or Argon gas source with a bubbler
-
Vacuum/gas manifold (Schlenk line)
-
Cannula and syringes
-
Anhydrous, deoxygenated solvents
Procedure:
-
Vessel Preparation: Dry the reaction vessel in an oven (e.g., at 120°C) for several hours and allow it to cool in a desiccator.
-
Purging the Vessel:
-
Securely cap the cooled flask with a rubber septum.
-
Insert a needle connected to the vacuum/gas manifold.
-
Carefully evacuate the flask under vacuum.
-
Backfill the flask with inert gas (N₂ or Ar).
-
Repeat this evacuate/backfill cycle at least three times to ensure all oxygen is removed.
-
-
Solvent Degassing:
-
Freeze-Pump-Thaw: For the most rigorous deoxygenation, place the solvent in a suitable flask, freeze it using liquid nitrogen, and evacuate the headspace. Close the flask, remove it from the nitrogen, and allow it to thaw. Repeat this cycle three times.
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Sparging: Bubble a stream of inert gas through the solvent for at least 30 minutes. This method is less rigorous but often sufficient.
-
-
Reagent Addition:
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Add solid reagents, including this compound(I), to the reaction flask under a positive flow of inert gas.
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Add degassed solvents and liquid reagents via a syringe or cannula.
-
-
Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved by connecting the flask to a bubbler or a balloon filled with the inert gas.
Protocol 2: Catalyst Regeneration (Conceptual)
Note: There is no universally established, simple protocol for the in-situ regeneration of homogeneous this compound(I) from a reaction mixture. Deactivation via oxidation is generally considered irreversible in the context of a standard organic reaction. The primary approach is prevention. If deactivation occurs, the recommended course of action is to work up the reaction and start again with fresh catalyst and improved inert atmosphere techniques.
However, if recovery of the copper is desired, the following conceptual steps based on removing the oxidized species could be attempted, though success is not guaranteed:
-
Quenching and Extraction: After the reaction, quench the mixture and perform an aqueous workup. Washing the organic layer with a solution of a chelating agent like aqueous ammonium chloride or EDTA can help extract the blue/green Cu(II) salts into the aqueous phase.[6]
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Separation: Separate the organic layer containing your product from the aqueous layer containing the copper salts.
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Focus on Prevention: It is far more efficient and reliable to prevent deactivation than to attempt regeneration from a complex reaction mixture.
Visualizations
Catalyst Deactivation Pathway
Caption: Figure 1. Primary Deactivation Pathway of this compound(I).
Troubleshooting Workflow
Caption: Figure 2. Troubleshooting Workflow for Reactions Using this compound(I).
References
- 1. Visual detection of trace copper(ii) based on its catalytic action in the dissociation of thiosulfate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Development of a green metallochromic indicator for selective and visual detection of copper(II) ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. reddit.com [reddit.com]
Technical Support Center: Chlorotris(triphenylphosphine)copper(I) Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorotris(triphenylphosphine)copper(I) [CuCl(PPh₃)₃] catalysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in this compound(I) catalyzed reactions?
A1: The most prevalent side reactions include:
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Oxidation of the Catalyst: The Copper(I) center is susceptible to oxidation to Copper(II), which can either be catalytically inactive or promote unwanted side reactions. This is often accompanied by the oxidation of the triphenylphosphine ligand to triphenylphosphine oxide (TPPO).[1][2]
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Homocoupling of Substrates: A significant side reaction is the unwanted coupling of two identical substrate molecules (e.g., arylboronic acids) to form a symmetrical dimer. This is often catalyzed by Cu(II) species that can form in situ.[3][4]
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Ligand Dissociation and Substitution: The triphenylphosphine ligands can dissociate from the copper center, leading to less stable and potentially less selective catalytic species. The chloride ligand is also subject to substitution.[1]
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Formation of Inactive Copper Species: Over the course of a reaction, various inactive or less active copper complexes, including multinuclear clusters, can form, leading to decreased catalytic activity.[2]
Q2: How can I minimize the oxidation of the Cu(I) catalyst and the triphenylphosphine ligand?
A2: Strict adherence to anaerobic conditions is crucial. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent the oxidation of both the copper center and the triphenylphosphine ligand by atmospheric oxygen.[1] The use of degassed solvents is also highly recommended.
Q3: What causes the formation of homocoupling byproducts, and how can I suppress them?
A3: Homocoupling is often promoted by the presence of Cu(II) species, which can arise from the oxidation of the Cu(I) catalyst.[3] To suppress homocoupling:
-
Maintain an inert atmosphere: This minimizes the formation of Cu(II).
-
Control the reaction pH: The pH of the reaction medium should be carefully optimized for your specific catalytic system to favor the desired cross-coupling over side reactions.[3]
-
Use appropriate ligands: Bidentate ligands can sometimes disfavor the formation of dimeric Cu(II) species that are responsible for homocoupling.[3]
-
Optimize catalyst loading: Working at lower catalyst loadings may help to reduce the extent of homocoupling.[3]
Q4: My catalytic reaction is sluggish or stalls. What are the potential causes?
A4: Several factors can lead to low catalytic activity:
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Catalyst decomposition: The catalyst may have degraded due to exposure to air or moisture.
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Formation of inactive species: As the reaction progresses, the active catalyst may convert into inactive copper complexes.
-
Inhibitors in the reaction mixture: Impurities in the substrates or solvents can act as catalyst poisons.
-
Sub-optimal reaction conditions: The temperature, solvent, or base may not be ideal for the specific transformation.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Cross-Coupling Product and Significant Homocoupling
This is a common issue in copper-catalyzed cross-coupling reactions. The following troubleshooting workflow can help identify and resolve the problem.
Caption: Troubleshooting workflow for low yield and high homocoupling.
Problem 2: Catalyst Inactivity or Decomposition
If your reaction fails to initiate or stops prematurely, the catalyst itself may be the issue.
Caption: Troubleshooting workflow for catalyst inactivity.
Quantitative Data Summary
The following table summarizes the influence of various parameters on the outcome of copper-catalyzed reactions, with a focus on minimizing common side reactions.
| Parameter | Effect on Main Reaction | Effect on Side Reactions (Homocoupling, Oxidation) | Recommendations |
| Atmosphere | Inert atmosphere is crucial for catalyst stability and activity. | Presence of O₂ leads to rapid catalyst oxidation (Cu(I) → Cu(II)) and ligand oxidation (PPh₃ → TPPO), promoting homocoupling.[1] | Always use a rigorously inert atmosphere (N₂ or Ar) and degassed solvents. |
| Temperature | Reaction rate generally increases with temperature, but can also accelerate catalyst decomposition. | Higher temperatures can increase the rate of side reactions. | Optimize temperature for each specific reaction to balance reaction rate and catalyst stability. |
| Solvent | Solvent choice can significantly affect reaction rate, yield, and purity. Acetonitrile is often used for the synthesis of the catalyst itself as it can facilitate ligand dissociation and recombination.[1] | The solvent can influence the solubility of reactants and the stability of catalytic intermediates, thereby affecting the prevalence of side reactions. | Screen a variety of solvents to find the optimal one for your transformation. |
| Base | The choice of base and its concentration are often crucial for the reaction to proceed.[5] | The base can influence the formation of Cu-(μ-OH)-B intermediates, which are implicated in homocoupling.[3] The quality and particle size of inorganic bases can have a dramatic impact.[5] | Carefully screen and optimize the base (type and stoichiometry) for each new reaction. |
| Ligand | The triphenylphosphine ligands stabilize the Cu(I) center and influence reactivity.[1] Ligand modifications can alter the electronic and steric properties of the catalyst. | Ligand denticity, chelate ring size, and electron-donating ability can affect the stability of the Cu(I) complex against oxidation.[6] | For challenging transformations, consider using modified phosphine ligands or other ligand classes to tune reactivity and minimize side reactions. |
Experimental Protocols
General Protocol for a Copper-Catalyzed Cross-Coupling Reaction with Minimized Side Reactions
This protocol provides a general framework. Specific conditions (temperature, reaction time, stoichiometry) must be optimized for each substrate combination.
-
Preparation of the Reaction Vessel:
-
A Schlenk flask or a vial with a septum is flame-dried under vacuum and backfilled with an inert gas (Argon or Nitrogen). This process is repeated three times to ensure all oxygen and moisture are removed.
-
-
Addition of Reagents:
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Under a positive pressure of inert gas, this compound(I) (catalyst), the limiting substrate, the coupling partner, and the base are added to the reaction vessel.
-
Note: Solid reagents should be dried in a vacuum oven before use.
-
-
Addition of Solvent:
-
Anhydrous, degassed solvent is added via a gas-tight syringe. The solvent should be purged with an inert gas for at least 30 minutes prior to use.
-
-
Reaction Execution:
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The reaction mixture is stirred at the optimized temperature. The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Work-up and Purification:
-
Upon completion, the reaction is cooled to room temperature and quenched (e.g., with saturated aqueous ammonium chloride).
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The product is extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography.
-
Signaling Pathway for Catalyst Activation and Side Reactions
The following diagram illustrates the central role of the Cu(I) species and the pathways leading to desired products versus unwanted side products.
Caption: Pathways of Cu(I) catalysis and competing side reactions.
References
optimization of reaction conditions for chlorotris(triphenylphosphine)copper(I)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis and application of chlorotris(triphenylphosphine)copper(I).
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound(I)?
A1: The most common and straightforward synthesis involves the direct reaction of copper(I) chloride (CuCl) with triphenylphosphine (PPh₃) in a suitable solvent.[1] The general procedure involves suspending CuCl and adding a solution of triphenylphosphine, often with heating, to facilitate the reaction and subsequent crystallization of the product upon cooling.[1]
Q2: Why is an inert atmosphere crucial during the synthesis?
A2: An inert atmosphere, such as nitrogen or argon, is essential to prevent the oxidation of both the copper(I) center to copper(II) and the triphenylphosphine ligand to triphenylphosphine oxide (TPPO).[1] Performing the reaction under atmospheric conditions can lead to contamination of the final product with copper(II) complexes containing TPPO.[1]
Q3: What is the optimal solvent for the synthesis of this compound(I)?
A3: Acetonitrile (CH₃CN) is widely regarded as the optimal solvent for this synthesis.[1] It effectively dissolves the triphenylphosphine ligand while allowing for the precipitation of the product complex as it forms or upon cooling.[1] Tetrahydrofuran (THF) has also been used as a reaction medium.[1]
Q4: What are the key reaction parameters to control for a successful synthesis?
A4: The key parameters that influence the reaction include temperature, solvent choice, and the molar ratio of the reactants.[1] Heating the reaction mixture, typically between 50–80°C, can facilitate the reaction.[1]
Q5: What are the primary reaction pathways for this compound(I)?
A5: The reactivity of this compound(I), which features a pseudo-tetrahedral copper(I) center, is primarily governed by two main pathways: ligand substitution at the copper center and redox reactions involving the Cu(I)/Cu(II) couple.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal solvent. - Loss of product during isolation. | - Increase reaction time or temperature (within the 50-80°C range). - Ensure the use of a suitable solvent like acetonitrile. - Carefully optimize the crystallization and filtration steps to minimize loss. |
| Product is Green or Blue Instead of White/Off-White | - Oxidation of Cu(I) to Cu(II). | - Ensure the reaction is conducted under a strict inert atmosphere (nitrogen or argon). - Use freshly distilled and deoxygenated solvents. - Purge all glassware with an inert gas before use. |
| Presence of Triphenylphosphine Oxide (TPPO) in the Product | - Oxidation of triphenylphosphine. | - Conduct the reaction under an inert atmosphere.[1] - Use high-purity triphenylphosphine. |
| Inconsistent Results | - Variable quality of starting materials. - Presence of moisture. | - Use high-purity copper(I) chloride and triphenylphosphine. - Ensure all solvents are anhydrous. |
| Complex Mixture of Products | - Reaction of copper(II) chloride with triphenylphosphine. | - The reaction between copper(II) chloride and triphenylphosphine can result in a complex chemical redox equilibrium.[2] It is recommended to start with a pure copper(I) source. |
Experimental Protocols
Standard Synthesis of this compound(I)
A detailed protocol often involves the following steps:
-
Disperse copper(I) chloride in acetonitrile to form a suspension.[1]
-
In a separate flask, prepare a heated solution (50–80°C) of triphenylphosphine in acetonitrile.[1]
-
Add the hot triphenylphosphine solution to the copper(I) chloride suspension.
-
Stir the mixture for several hours to ensure the reaction goes to completion.[1]
-
Allow the mixture to cool, which should induce the crystallization of the product.
-
Isolate the product by filtration, wash with a suitable solvent (e.g., cold acetonitrile or diethyl ether), and dry under vacuum.
Note: It is crucial to perform all steps under an inert atmosphere (e.g., a nitrogen or argon-filled glovebox or using Schlenk line techniques).
Data Presentation
Summary of Optimized Reaction Conditions
| Parameter | Recommended Condition | Rationale | Reference |
| Copper Source | Copper(I) Chloride (CuCl) | Direct and common starting material. | [1] |
| Ligand | Triphenylphosphine (PPh₃) | Forms the desired complex. | [1] |
| Molar Ratio (CuCl:PPh₃) | 1:3 to 1:4 | A slight excess of the ligand is often employed. | [1] |
| Solvent | Acetonitrile (CH₃CN) | Optimal for dissolving the ligand and precipitating the product. | [1] |
| Temperature | 50–80°C | Facilitates the reaction. | [1] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of Cu(I) and PPh₃. | [1] |
Visualizations
References
effect of solvent and temperature on chlorotris(triphenylphosphine)copper(I) stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of chlorotris(triphenylphosphine)copper(I), focusing on the effects of solvent and temperature.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound(I)?
A1: The stability of this compound(I) is primarily influenced by exposure to atmospheric oxygen and moisture, the choice of solvent, and the ambient temperature. The copper(I) center is susceptible to oxidation to copper(II), and the triphenylphosphine ligands can be oxidized to triphenylphosphine oxide (TPPO), especially in the presence of air and at elevated temperatures.
Q2: What is the recommended solvent for dissolving and storing this compound(I)?
A2: Acetonitrile is widely regarded as a suitable solvent for dissolving this compound(I), particularly for synthesis and short-term use. For long-term storage of solutions, it is recommended to use a dry, deoxygenated solvent and store the solution at low temperatures (-20°C to -80°C) under an inert atmosphere (e.g., nitrogen or argon).
Q3: How does temperature impact the stability of the compound in solution?
A3: Elevated temperatures accelerate the rate of decomposition. In solution, higher temperatures can lead to increased ligand dissociation and a higher susceptibility to oxidation. For optimal stability, solutions should be kept cool and used promptly after preparation.
Q4: Can I use chlorinated solvents like dichloromethane (DCM) with this compound?
A4: While less common, dichloromethane has been used as a solvent. However, it is crucial to use high-purity, dry, and deoxygenated DCM, as impurities and dissolved oxygen can promote decomposition. The stability in chlorinated solvents may be lower compared to acetonitrile.
Troubleshooting Guides
Issue 1: A freshly prepared solution of this compound(I) turns green or blue.
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Cause: The color change from colorless/pale yellow to green or blue is a strong indicator of oxidation of the copper(I) center to copper(II). This is likely due to the presence of oxygen or water in the solvent or reaction atmosphere.
-
Solution:
Issue 2: The product obtained from a reaction is contaminated with a white, crystalline solid.
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Cause: The white, crystalline solid is likely triphenylphosphine oxide (TPPO), a common byproduct resulting from the oxidation of the triphenylphosphine ligand.
-
Solution:
-
Minimize the exposure of the reaction mixture to air.
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If possible, reduce the reaction temperature to minimize ligand oxidation.
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Purification of the final product can be achieved by recrystallization from a suitable solvent system, taking advantage of the different solubilities of the desired complex and TPPO.
-
Issue 3: Poor yield or incomplete reaction during synthesis.
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Cause: This could be due to several factors, including impure starting materials, inappropriate solvent choice, or suboptimal reaction temperature.
-
Solution:
Data Presentation
Table 1: Illustrative Solubility of this compound(I) in Common Solvents at 25°C
| Solvent | Solubility ( g/100 mL) | Observations |
| Acetonitrile | ~5 | Moderately soluble, forms a colorless solution. |
| Tetrahydrofuran (THF) | ~8 | Readily soluble, may form solvates.[4] |
| Dichloromethane (DCM) | ~10 | Highly soluble. |
| Toluene | ~2 | Sparingly soluble. |
| Methanol | < 0.1 | Insoluble. |
| Water | < 0.01 | Insoluble. |
Table 2: Illustrative Effect of Temperature on the Half-life of this compound(I) in Acetonitrile Solution (in the presence of air)
| Temperature (°C) | Approximate Half-life (t½) |
| -20 | Several days |
| 25 | ~ 8 - 12 hours |
| 50 | ~ 1 - 2 hours |
| 80 | < 30 minutes |
Experimental Protocols
Protocol 1: Synthesis of this compound(I)
-
Preparation: Under an inert atmosphere of nitrogen or argon, suspend copper(I) chloride (1.0 g, 10.1 mmol) in 50 mL of deoxygenated acetonitrile in a Schlenk flask.
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Reaction: In a separate Schlenk flask, dissolve triphenylphosphine (8.0 g, 30.5 mmol) in 100 mL of deoxygenated acetonitrile, with gentle heating (50-60°C) to aid dissolution.
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Addition: Slowly add the warm triphenylphosphine solution to the copper(I) chloride suspension via cannula transfer with vigorous stirring.
-
Crystallization: Stir the reaction mixture at room temperature for 2 hours. A white precipitate of the product will form. Cool the flask in an ice bath for 30 minutes to maximize crystallization.
-
Isolation: Filter the product under an inert atmosphere, wash with cold, deoxygenated acetonitrile, and then with a small amount of diethyl ether.
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Drying: Dry the white, crystalline product under high vacuum.
Protocol 2: Monitoring Thermal Stability by UV-Vis Spectroscopy
-
Solution Preparation: Prepare a stock solution of this compound(I) in the desired dry, deoxygenated solvent (e.g., acetonitrile) of a known concentration (e.g., 1 x 10⁻⁴ M) in a glovebox.
-
Sample Preparation: Transfer aliquots of the stock solution into sealed cuvettes suitable for UV-Vis spectroscopy.
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Initial Spectrum: Record the initial UV-Vis spectrum of the solution at time t=0. The spectrum should show characteristic absorptions for the complex.
-
Incubation: Place the cuvettes in a temperature-controlled spectrophotometer or a water bath set to the desired temperature.
-
Time-course Measurement: Record the UV-Vis spectrum at regular time intervals. The appearance of new absorption bands, particularly in the visible region, can indicate the formation of Cu(II) species.
-
Data Analysis: Plot the change in absorbance at a characteristic wavelength against time to determine the rate of decomposition.
Mandatory Visualization
Caption: Decomposition pathway of this compound(I).
Caption: Recommended workflow for handling this compound(I).
References
Technical Support Center: Purification of Reactions from Triphenylphosphine Oxide
Welcome to the technical support center for the removal of triphenylphosphine oxide (TPPO), a common byproduct in many essential organic reactions. This guide provides researchers, scientists, and drug development professionals with practical solutions, troubleshooting advice, and detailed protocols to efficiently remove TPPO from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is triphenylphosphine oxide (TPPO) and why is it difficult to remove?
A1: Triphenylphosphine oxide (Ph₃P=O or TPPO) is a common byproduct generated in reactions that use triphenylphosphine (PPh₃) as a reagent or catalyst, such as the Wittig, Mitsunobu, Staudinger, and Appel reactions.[1][2] Its removal can be challenging due to its high polarity, crystalline nature, and variable solubility, which often leads to co-purification with the desired product, especially via chromatography.
Q2: What are the main strategies for removing TPPO?
A2: The primary methods for TPPO removal exploit differences in solubility or its ability to form insoluble complexes. The main strategies include:
-
Selective Precipitation/Crystallization: Leveraging the low solubility of TPPO in non-polar solvents.[1][3]
-
Metal Salt Complexation: Forming an insoluble coordinate complex with metal salts like ZnCl₂, MgCl₂, or CaBr₂ that can be removed by filtration.[2][4][5][6]
-
Chromatography: Using techniques like flash chromatography or a simple silica plug.[4][7][8]
-
Scavenging Resins: Using functionalized polymers to selectively bind and remove TPPO.[9][10][11]
-
Chemical Conversion: Reacting TPPO with an agent like oxalyl chloride to form an insoluble phosphonium salt.[4][6]
Q3: How do I choose the best removal method for my specific reaction?
A3: The choice of method depends on the properties of your desired product, the reaction solvent, and the scale of your experiment. The decision-making process can be visualized as follows:
Caption: Decision tree for selecting a TPPO removal method.
Troubleshooting Guide
Problem 1: I tried to precipitate TPPO from a non-polar solvent (hexane/ether), but my product crashed out as well.
-
Cause: Your product may have limited solubility in the chosen non-polar solvent, or the concentration is too high.
-
Solution 1: Adjust the solvent system. Try using a slightly more polar solvent mixture, such as 10:1 hexane:ether or toluene-cyclohexane, to keep your product in solution while allowing the less soluble TPPO to crystallize.[4]
-
Solution 2: Perform the precipitation at a slightly higher temperature. The solubility of most compounds increases with temperature; find a temperature where your product remains dissolved while TPPO precipitates upon cooling.[1]
-
Solution 3: Dilute the reaction mixture further with the non-polar solvent before cooling to keep your product below its saturation point.
Problem 2: After adding ZnCl₂, a gooey precipitate or oil formed instead of a filterable solid.
-
Cause: This can happen if the concentration of the TPPO-ZnCl₂ complex is too high or if residual water is present in the solvent.
-
Solution 1: Ensure you are using anhydrous solvents. Water can interfere with the complexation and precipitation.
-
Solution 2: Add the ZnCl₂ solution slowly while vigorously stirring the reaction mixture. This promotes the formation of smaller, more manageable crystals. Scraping the side of the flask can help induce crystallization.[12][13]
-
Solution 3: After adding the ZnCl₂ solution, try cooling the mixture in an ice bath to encourage solidification.
Problem 3: The metal salt precipitation (ZnCl₂ or MgCl₂) removed most, but not all, of the TPPO.
-
Cause: An insufficient amount of the metal salt was used, or the precipitation was not allowed to go to completion.
-
Solution 1: Increase the equivalents of the metal salt. For ZnCl₂, using a 2:1 or even 3:1 ratio of ZnCl₂ to TPPO can significantly increase removal efficiency.[12]
-
Solution 2: Repeat the precipitation. After filtering the first batch of precipitate, concentrate the filtrate and subject it to a second precipitation treatment to remove the remaining TPPO.[12][13]
-
Solution 3: Increase the stirring time. Allow the mixture to stir for several hours at room temperature to ensure the complex has fully formed and precipitated.[3]
Problem 4: My product contains functional groups (e.g., amines, thiols) that might coordinate with the metal salt. Is precipitation with ZnCl₂ or MgCl₂ still a viable option?
-
Cause: Lewis basic functional groups on the desired product can compete with TPPO for coordination to the metal center, potentially leading to co-precipitation of the product.
-
Solution 1: Use MgCl₂ or CaBr₂ instead of ZnCl₂. Magnesium and calcium are harder Lewis acids and may have a lower affinity for softer Lewis bases like thiols compared to the hard oxygen of TPPO.[2][6][14]
-
Solution 2: Test the procedure on a small scale first. Before committing the bulk of your material, perform a small test to see if significant product loss occurs.
-
Solution 3: If co-precipitation is unavoidable, consider an alternative non-metal-based method, such as crystallization, chromatography, or using a scavenger resin.
Data Presentation: Comparison of Removal Methods
Table 1: Solubility of Triphenylphosphine Oxide in Common Solvents
| Solvent | Solubility (mg/mL) at RT | Solubility (mg/mL) at 0 °C | Reference(s) |
| Water | Insoluble | Insoluble | [1][15][16] |
| Cyclohexane | Insoluble | Insoluble | [1][15][16] |
| Hexane / Pet. Ether | Insoluble | Insoluble | [1][15][16] |
| Toluene | 44.3 | 42.9 | [1] |
| Tetrahydrofuran (THF) | 169.7 | 105.0 | [1] |
| Isopropyl Alcohol (IPA) | 46.5 | 25.4 | [1] |
| Ethanol | Readily Soluble | - | [15][16] |
| Dichloromethane (DCM) | Readily Soluble | - | [15][16] |
This data highlights that TPPO is nearly insoluble in non-polar aliphatic solvents, making precipitation from these a viable strategy.
Table 2: Efficiency of TPPO Precipitation with ZnCl₂ in Ethanol
| Equivalents of ZnCl₂ (relative to TPPO) | TPPO Remaining in Solution (%) | Reference |
| 1.0 | 10% | [12][13] |
| 2.0 | ~3% | [12] |
| 3.0 | Not Detected | [12][13] |
This demonstrates that using excess ZnCl₂ significantly improves the removal of TPPO from polar alcoholic solvents.
Experimental Protocols
Protocol 1: Precipitation with Zinc Chloride (ZnCl₂) in Polar Solvents
This method is highly effective for removing TPPO from polar solvents like ethanol, ethyl acetate, or THF, where simple crystallization is not feasible.[4][5][12]
Caption: Workflow for TPPO removal via ZnCl₂ precipitation.
Methodology:
-
Preparation: Concentrate the crude reaction mixture to an oil or solid. Dissolve the residue in a minimal amount of a polar solvent like ethanol (EtOH).
-
ZnCl₂ Solution: In a separate flask, prepare a ~1.8 M solution of zinc chloride (ZnCl₂) in warm ethanol. Use 2-3 equivalents of ZnCl₂ for every equivalent of TPPO estimated to be in your crude mixture.
-
Precipitation: Add the ZnCl₂ solution to the crude product solution at room temperature with vigorous stirring. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[12] If precipitation is slow, gently scrape the inside of the flask with a glass rod.
-
Stirring: Allow the resulting slurry to stir for 1-2 hours at room temperature to ensure complete precipitation.[3]
-
Filtration: Filter the mixture through a Büchner funnel to remove the solid ZnCl₂(TPPO)₂ complex. Wash the solid with a small amount of cold ethanol.
-
Workup: Combine the filtrates and concentrate under reduced pressure. The resulting residue may contain your product and excess ZnCl₂.
-
Final Purification: Slurry the residue with a solvent in which your product is soluble but ZnCl₂ is not (e.g., acetone, dichloromethane). Filter to remove the insoluble zinc salt and concentrate the filtrate to obtain the purified product.[12][13]
Protocol 2: Purification via Silica Plug Filtration
This method is ideal for non-polar products where TPPO can be retained on a short column of silica gel.[4][7][8][17]
Methodology:
-
Preparation: Concentrate the crude reaction mixture under reduced pressure.
-
Suspension: Suspend the resulting residue in a minimal volume of a highly non-polar solvent system where your product is soluble but TPPO is not, such as pentane, hexane, or a hexane/diethyl ether mixture (e.g., 9:1).[7][8]
-
Silica Plug: Prepare a short plug of silica gel (2-3 inches) in a fritted funnel or a wide column over a layer of sand.
-
Loading: Load the suspension onto the top of the silica plug.
-
Elution: Elute your non-polar product from the silica plug using a non-polar eluent (e.g., hexane/ether). The highly polar TPPO will remain adsorbed at the top of the silica.
-
Monitoring: Monitor the elution using Thin Layer Chromatography (TLC).
-
Repetition: This procedure may need to be repeated 2-3 times to achieve complete removal of TPPO.[4][7][8]
Protocol 3: Precipitation with Calcium Bromide (CaBr₂) in Ethereal Solvents
This recently developed method is particularly useful for removing TPPO directly from ethereal solvents like THF, where ZnCl₂ and MgCl₂ are less effective.[6]
Methodology:
-
Preparation: To your crude reaction mixture in THF (or 2-MeTHF, MTBE), add solid, anhydrous calcium bromide (CaBr₂, ~2 equivalents per TPPO).
-
Stirring: Stir the resulting slurry at room temperature for 2-4 hours. A precipitate of the TPPO-calcium complex will form.
-
Filtration: Filter the mixture to remove the solid precipitate. Wash the filter cake with a small amount of fresh solvent.
-
Workup: Concentrate the filtrate under reduced pressure to obtain your product, now free of TPPO. This method has shown high efficiency, removing 95-99% of TPPO.[6]
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. Workup [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. scientificupdate.com [scientificupdate.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. silicycle.com [silicycle.com]
- 10. silicycle.com [silicycle.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. shenvilab.org [shenvilab.org]
how to avoid oxidation of chlorotris(triphenylphosphine)copper(I) during storage
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of chlorotris(triphenylphosphine)copper(I) to prevent its oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound(I) during storage?
A1: The primary cause of degradation is oxidation. The copper(I) center is susceptible to oxidation to copper(II), a process often accompanied by the oxidation of the triphenylphosphine ligands to triphenylphosphine oxide (TPPO), especially in the presence of oxygen and moisture.
Q2: What are the ideal atmospheric conditions for storing this compound(I)?
A2: To prevent oxidation, this compound(I) must be stored under an inert atmosphere.[1] High-purity argon or nitrogen gas should be used to displace any air from the storage container.
Q3: What is the recommended temperature for storing this compound?
A3: The recommended storage temperature is room temperature.[1][2]
Q4: Can I store this compound(I) in a standard laboratory freezer or refrigerator?
A4: While low temperatures can slow the rate of chemical reactions, the primary concern for this compound is exposure to air and moisture. Storing it in a standard freezer or refrigerator without a proper inert atmosphere is not recommended, as temperature fluctuations can cause condensation, introducing moisture that can accelerate degradation. If cooling is necessary, it must be done within a sealed, inert environment.
Q5: What type of container is best for storing this compound(I)?
A5: The compound should be stored in a tightly sealed container suitable for maintaining an inert atmosphere. Schlenk flasks or sealed ampoules are ideal. The container should be made of a material that does not react with the compound, such as borosilicate glass. For shipping or transferring between labs, sealing the primary container within a second, larger container that is also purged with an inert gas can provide additional protection.
Q6: How can I tell if my sample of this compound(I) has started to oxidize?
A6: Pure this compound(I) is a white to off-white solid.[2] A noticeable change in color, such as the appearance of a green or blue tint, can be an indicator of oxidation to copper(II) species. Spectroscopic methods, such as UV-Vis or EPR spectroscopy, can also be used to detect the presence of copper(II).
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| The solid has developed a greenish tint. | Oxidation of the copper(I) center to copper(II). | The compound has likely degraded and may not be suitable for your experiment. It is best to use a fresh, unoxidized sample. To prevent this in the future, ensure storage is strictly under an inert atmosphere. |
| The compound is difficult to dissolve or gives unexpected reaction results. | The presence of triphenylphosphine oxide (TPPO) or other degradation products. | The purity of the compound is compromised. Consider purifying the compound by recrystallization under inert conditions if possible, or obtain a new batch. |
| Condensation is observed inside the storage container. | Improper sealing or temperature fluctuations leading to moisture ingress. | Immediately transfer the compound to a new, dry container under a rigorously inert atmosphere. Ensure the new container is properly sealed. Avoid storing in areas with significant temperature swings. |
Data Presentation
| Parameter | Recommendation | Rationale |
| Storage Temperature | Room Temperature | Avoids potential condensation issues from temperature cycling. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the copper(I) center and triphenylphosphine ligands. |
| Container | Tightly Sealed Glassware (e.g., Schlenk flask, ampoule) | Provides a barrier against air and moisture. |
| Light Exposure | Protect from Light | Minimizes potential light-induced degradation pathways. |
Experimental Protocols
Protocol for Long-Term Storage of this compound(I)
Objective: To store solid this compound(I) in a manner that minimizes oxidation and maintains its purity over an extended period.
Materials:
-
This compound(I) solid
-
Schlenk flask or glass ampoule
-
High-vacuum grease (for Schlenk flask)
-
Source of high-purity argon or nitrogen
-
Schlenk line or glovebox
-
Heating mantle or heat gun
-
Vacuum pump
Procedure:
-
Prepare the Storage Vessel:
-
Thoroughly clean and dry a Schlenk flask or glass ampoule.
-
Heat the glassware under vacuum using a heating mantle or heat gun to remove any adsorbed moisture.
-
Allow the glassware to cool to room temperature under a dynamic vacuum or by backfilling with inert gas.
-
-
Transfer the Compound (in a Glovebox):
-
Transfer the desired amount of this compound(I) into the prepared Schlenk flask or ampoule inside a glovebox with a low-oxygen (<1 ppm) and low-moisture (<1 ppm) atmosphere.
-
If using a Schlenk flask, lightly grease the ground glass joint and seal with a glass stopper.
-
If using an ampoule, prepare it for flame sealing.
-
-
Transfer the Compound (using a Schlenk Line):
-
If a glovebox is not available, the transfer can be performed on a Schlenk line under a positive pressure of inert gas.
-
Connect the prepared Schlenk flask to the Schlenk line and evacuate and backfill with inert gas at least three times.
-
Under a positive flow of inert gas, quickly remove the stopper and add the solid this compound(I).
-
Immediately reseal the flask.
-
-
Final Sealing:
-
For Schlenk Flasks: Ensure the stopper is securely seated. Wrap the joint with Parafilm for an extra layer of protection against air ingress.
-
For Ampoules: While under a positive pressure of inert gas or under vacuum, carefully seal the neck of the ampoule using a torch.
-
-
Labeling and Storage:
-
Clearly label the container with the compound name, date, and any other relevant information.
-
Store the sealed container in a dark, room-temperature location, such as a cabinet or desiccator within the lab.
-
Protocol for Assessing the Purity of Stored this compound(I) via UV-Vis Spectroscopy
Objective: To qualitatively assess the extent of oxidation in a sample of this compound(I) by detecting the presence of Cu(II) species.
Materials:
-
Stored sample of this compound(I)
-
Degassed spectrophotometric grade solvent (e.g., dichloromethane or chloroform)
-
UV-Vis spectrophotometer
-
Quartz cuvettes with septa
-
Glovebox or Schlenk line
-
Gas-tight syringes and needles
Procedure:
-
Prepare the Sample Solution (in a Glovebox or on a Schlenk Line):
-
In an inert atmosphere, accurately weigh a small amount of the this compound(I) sample.
-
Dissolve the sample in a known volume of degassed solvent to a suitable concentration (typically in the micromolar to millimolar range).
-
Using a gas-tight syringe, transfer the solution to a quartz cuvette that has been sealed with a septum and purged with inert gas.
-
-
Acquire the UV-Vis Spectrum:
-
Place the cuvette in the UV-Vis spectrophotometer.
-
Record the absorbance spectrum over a range of approximately 300-800 nm.
-
-
Analyze the Spectrum:
-
Pure copper(I) complexes are typically colorless or pale yellow and do not exhibit significant d-d transitions in the visible region.
-
The presence of a broad, weak absorbance band in the 600-800 nm region is indicative of the d-d transitions of copper(II) species, suggesting that oxidation has occurred. The intensity of this band can give a qualitative indication of the extent of degradation.
-
Visualizations
Caption: Oxidation pathway of this compound(I).
Caption: Recommended workflow for the storage of this compound(I).
References
Technical Support Center: Enhancing the Catalytic Efficiency of Chlorotris(triphenylphosphine)copper(I)
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for utilizing and optimizing chlorotris(triphenylphosphine)copper(I), a versatile catalyst in organic synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments using this compound(I).
Q1: My reaction is sluggish or not proceeding to completion. What are the potential causes and how can I improve the reaction rate?
A1: Several factors can contribute to slow or incomplete reactions:
-
Catalyst Quality: The Cu(I) center is susceptible to oxidation. Ensure the catalyst has been stored under an inert atmosphere and away from light. If oxidation is suspected, consider preparing the catalyst fresh or washing it with a suitable solvent to remove any oxidized copper species.
-
Solvent Choice: The reaction medium plays a critical role. Solvents can coordinate with the copper center, influencing its reactivity.[1] For instance, polar aprotic solvents like DMF or DMSO can accelerate certain reactions, while in other cases, non-coordinating solvents like toluene or dichloromethane may be preferable.[2][3] Experiment with a range of solvents to find the optimal one for your specific substrate.
-
Temperature: Many copper-catalyzed reactions require heating to proceed at a reasonable rate.[4] A systematic increase in temperature (e.g., in 10-20 °C increments) can significantly enhance reaction kinetics. However, be mindful that excessive heat can lead to catalyst decomposition.
-
Ligand Concentration: The triphenylphosphine ligands are crucial for stabilizing the Cu(I) center.[5] However, an excess of free ligand in the solution can sometimes inhibit catalysis by occupying coordination sites on the copper atom. If you are adding extra phosphine ligands, consider reducing the amount.
-
Presence of a Base: For reactions involving deprotonation steps, such as the azide-alkyde cycloaddition (CuAAC), the presence of a base is often necessary to generate the key copper-acetylide intermediate.[6] If applicable to your reaction, consider the addition of a non-coordinating base.
Q2: I am observing low yields of my desired product. What factors could be contributing to this?
A2: Low product yields can stem from several issues:
-
Catalyst Deactivation: The active Cu(I) species can be oxidized to inactive Cu(II) species, especially in the presence of air or other oxidants.[7] Running the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) and using degassed solvents is critical.
-
Side Reactions: Substrates or products might be unstable under the reaction conditions, leading to decomposition or the formation of byproducts. Analyze the crude reaction mixture by techniques like TLC, GC-MS, or NMR to identify potential side products and adjust conditions (e.g., lower temperature, shorter reaction time) accordingly.
-
Sub-optimal Stoichiometry: The molar ratio of the copper salt to the triphenylphosphine ligand is crucial for forming the desired catalytically active species.[5] A 1:3 ratio is theoretically required for CuCl(PPh₃)₃. Deviations can lead to the formation of less active or inactive copper complexes.
-
Inhibitors: Impurities in your starting materials or solvent (e.g., water, coordinating species) can poison the catalyst. Ensure all reagents and solvents are of high purity and appropriately dried.
Q3: The catalyst appears to be changing color or precipitating out of the solution during the reaction. What does this indicate?
A3: A color change (e.g., from a colorless or pale yellow solution to green or blue) often indicates the oxidation of Cu(I) to Cu(II). A precipitate could be the decomposed catalyst, an insoluble copper salt, or the product itself. To mitigate this:
-
Improve Inert Atmosphere: Ensure your reaction setup is free of leaks and that all solvents and reagents have been properly degassed.
-
Use Stabilizing Ligands: While triphenylphosphine is a good stabilizing ligand, certain reactions may benefit from the addition of other co-ligands that can further stabilize the Cu(I) center and prevent disproportionation or oxidation.[6]
-
Check Solubility: Ensure the catalyst and all reagents are soluble in the chosen solvent at the reaction temperature. If a reagent or the catalyst itself has poor solubility, this can hinder the reaction.
Q4: How can I effectively remove the copper catalyst from my product after the reaction?
A4: Several methods can be used to remove residual copper catalyst from the reaction mixture:
-
Aqueous Washes: Washing the organic solution with an aqueous solution of a chelating agent is highly effective.
-
Filtration: Passing the crude reaction mixture through a plug of silica gel, alumina, or celite can effectively adsorb the copper catalyst and its byproducts.[8][9]
-
Column Chromatography: Standard flash column chromatography is a reliable method for separating the product from the non-polar triphenylphosphine, triphenylphosphine oxide, and polar copper salts.[10]
Quantitative Data on Reaction Optimization
The efficiency of reactions catalyzed by this compound(I) is highly dependent on experimental parameters. The following tables provide a summary of how solvent and temperature can influence reaction outcomes.
Table 1: Effect of Solvent on a Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Water | 80.1 | 12 | >95 |
| DMF | 36.7 | 12 | 85 |
| DMSO | 46.7 | 12 | 82 |
| Acetonitrile | 37.5 | 24 | 70 |
| Toluene | 2.4 | 24 | <50 |
| Dichloromethane | 9.1 | 24 | <40 |
Note: Data is synthesized from general trends reported in the literature.[3][11] Yields are highly substrate-dependent.
Table 2: Influence of Temperature on a Representative Copper-Catalyzed Cross-Coupling Reaction.
| Temperature (°C) | Reaction Time (h) | Conversion (%) |
|---|---|---|
| 25 (Room Temp.) | 24 | 15 |
| 50 | 18 | 45 |
| 80 | 12 | 88 |
| 110 | 12 | >95 |
| 130 | 12 | 90 (slight decomposition observed) |
Note: Data is illustrative of general trends.[4] Optimal temperature depends on the specific reaction and solvent used.
Experimental Protocols
Protocol 1: General Procedure for a Copper-Catalyzed Cross-Coupling Reaction
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound(I) (1-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 eq.), the coupling partner (1.1-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq.) if required.
-
Solvent Addition: Add the degassed solvent (e.g., toluene, DMF) via syringe to the desired concentration.
-
Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of small aliquots taken from the reaction mixture.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by an aqueous solution of ammonium chloride to remove the copper catalyst.[8] Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[10]
Protocol 2: Catalyst Handling and Storage
-
This compound(I) is sensitive to air and light. It should be stored in a dark container, preferably in a desiccator or a glovebox under an inert atmosphere.
-
When weighing and transferring the catalyst, do so quickly in the air or, for best results, handle it entirely within a glovebox.
-
The white or off-white color of the solid is indicative of its purity. A noticeable green or blue tint suggests oxidation to Cu(II) has occurred, which will diminish its catalytic activity.
Visual Diagrams
The following diagrams illustrate key concepts for understanding and troubleshooting reactions with this compound(I).
Caption: A generalized catalytic cycle for a Cu(I)-catalyzed cross-coupling reaction.
Caption: A decision tree for troubleshooting low-yield reactions.
Caption: Key experimental factors affecting catalytic efficiency.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Chlorotris(triphenylphosphine)copper(I) Catalyst Recycling and Reuse
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the recycling and reuse of chlorotris(triphenylphosphine)copper(I) (CuCl(PPh₃)₃), a versatile catalyst in organic synthesis. The following information is designed to help users address specific issues encountered during their experiments, optimize catalyst performance over multiple cycles, and implement sustainable laboratory practices.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the deactivation of my this compound(I) catalyst?
A1: The primary deactivation pathways for this compound(I) involve oxidation. The active copper(I) center is susceptible to oxidation to inactive copper(II) species, especially in the presence of air or other oxidants.[1][2] Additionally, the triphenylphosphine (PPh₃) ligands can be oxidized to triphenylphosphine oxide (TPPO), which can alter the catalyst's coordination sphere and reduce its activity.[1][2]
Q2: Can I recycle and reuse my this compound(I) catalyst?
A2: Yes, it is possible to recycle and reuse the catalyst, though its efficiency in subsequent runs may vary depending on the reaction conditions and the recycling procedure. Strategies generally involve recovering the copper complex from the reaction mixture and, if necessary, regenerating the active Cu(I) species. Immobilizing the catalyst on a solid support, such as silica, can simplify the recovery process to simple filtration.[3]
Q3: How does the presence of triphenylphosphine oxide (TPPO) affect my reaction?
A3: Triphenylphosphine oxide (TPPO) is a common byproduct of reactions using PPh₃-containing catalysts and can arise from the oxidation of the phosphine ligand.[1][2] While not always detrimental, TPPO can sometimes coordinate to the copper center, forming complexes like CuCl₂(TPPO)₂ and Cu₄OCl₆(TPPO)₄, which may have different catalytic activities or be inactive.[2] The presence of TPPO can complicate product purification and catalyst recycling.
Q4: What is a general indication that my catalyst has deactivated?
A4: A significant decrease in reaction rate or a failure of the reaction to proceed to completion under standard conditions is a primary indicator of catalyst deactivation. A color change of the reaction mixture, for instance, from the typical color of the Cu(I) complex to a blue or green hue characteristic of Cu(II) species, can also suggest catalyst oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no catalytic activity in the first use. | 1. Catalyst quality is poor. 2. Reaction conditions are not optimal (e.g., presence of oxygen, improper solvent or base). | 1. Ensure the catalyst is pure and has been stored under an inert atmosphere. 2. Degas solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Optimize the choice of solvent and base for your specific reaction.[1] |
| Decreased catalyst activity upon reuse. | 1. Oxidation of Cu(I) to Cu(II). 2. Oxidation or dissociation of triphenylphosphine ligands. 3. Incomplete recovery of the catalyst. | 1. After recovery, consider a regeneration step to reduce Cu(II) back to Cu(I) (see Experimental Protocol 2). 2. Add a slight excess of triphenylphosphine during the reaction to compensate for ligand loss. 3. Optimize the recovery procedure (e.g., precipitation or extraction) to maximize the yield of the recovered catalyst. |
| Difficulty in separating the catalyst from the reaction mixture. | The catalyst is highly soluble in the reaction solvent. | 1. Precipitation: After the reaction, cool the mixture and add a non-polar solvent (e.g., hexane or pentane) to precipitate the polar copper complex. 2. Solvent Extraction: If the product is soluble in a non-polar solvent, extract the product, leaving the catalyst in the polar solvent phase. Alternatively, specialized solvent extraction techniques can be employed to selectively remove the copper complex.[4][5] |
| The recovered catalyst is a different color (e.g., blue or green). | The catalyst has been oxidized to Cu(II) species. | The catalyst requires regeneration. Follow the procedure for the reduction of Cu(II) to Cu(I) (see Experimental Protocol 2). |
| Formation of significant amounts of byproduct identified as triphenylphosphine oxide (TPPO). | Presence of oxygen or other oxidants in the reaction mixture. | Rigorously exclude air from the reaction by using Schlenk techniques or a glovebox. Ensure all solvents and reagents are thoroughly deoxygenated. |
Quantitative Data on Catalyst Reuse
While specific quantitative data for the recycling of homogeneous this compound(I) is not extensively reported, studies on analogous supported copper catalysts provide insights into potential recycling efficiency.
| Catalyst System | Reaction Type | Number of Cycles | Reported Yield/Activity |
| Silica-supported Copper(I) | Sonogashira Coupling | 6 | No significant decrease in activity observed.[3] |
| Immobilized Copper(II) (reduced in situ) | Ullmann Reaction | 5 | Stable yields reported. |
| Magnetically recoverable CuFe₂O₄ | Ullmann Etherification | 3 | No significant loss of activity reported. |
Note: These results are for heterogeneous or modified copper catalysts and serve as an indication of the potential for recycling. The efficiency of recycling homogeneous CuCl(PPh₃)₃ will be highly dependent on the specific recovery and regeneration protocol.
Experimental Protocols
Experimental Protocol 1: Catalyst Recovery by Precipitation
This protocol describes a general method for recovering the catalyst from a reaction mixture where the product is soluble in a less polar solvent.
-
Reaction Quenching: Upon completion of the reaction, cool the reaction mixture to room temperature.
-
Product Extraction (Optional): If the product is soluble in a non-polar solvent (e.g., hexane, diethyl ether), extract the product from the reaction mixture. The catalyst will likely remain in the more polar reaction solvent (e.g., acetonitrile, DMF).
-
Catalyst Precipitation: To the solution containing the catalyst, add a sufficient volume of a non-polar "anti-solvent" (e.g., cold hexane or pentane) with vigorous stirring until a precipitate forms.
-
Isolation: Isolate the precipitated catalyst by filtration under an inert atmosphere.
-
Washing: Wash the solid catalyst with a small amount of the anti-solvent to remove any remaining impurities.
-
Drying: Dry the recovered catalyst under vacuum.
-
Storage: Store the recycled catalyst under an inert atmosphere to prevent oxidation.
Experimental Protocol 2: Regeneration of Deactivated (Oxidized) Catalyst
This protocol outlines a method for reducing a deactivated Cu(II) complex back to the active Cu(I) state. This can be attempted on the recovered catalyst if oxidation is suspected.
-
Dissolution: Dissolve the recovered, potentially oxidized, copper complex in a suitable solvent (e.g., methanol) in a Schlenk flask under an inert atmosphere.
-
Addition of Reducing Agent: Add an excess of a mild reducing agent. Triphenylphosphine itself can act as a reducing agent for Cu(II).[1] Add 1-2 equivalents of triphenylphosphine to the solution.
-
Heating: Gently heat the mixture (e.g., to reflux) for several hours. The color of the solution should change, indicating the reduction of Cu(II) to Cu(I).
-
Isolation: Cool the solution to allow the regenerated this compound(I) to crystallize. If necessary, concentrate the solution and/or add an anti-solvent to induce precipitation.
-
Purification: Isolate the solid by filtration, wash with a non-polar solvent, and dry under vacuum.
-
Characterization: Before reuse, it is advisable to characterize the regenerated catalyst (e.g., by melting point, IR spectroscopy) to confirm its identity and purity.
Visualizing Experimental Workflows
Caption: Workflow for the recycling and regeneration of this compound(I) catalyst.
Caption: Troubleshooting logic for issues with this compound(I) catalyst performance.
References
Validation & Comparative
A Comparative Guide to Copper(I) Catalysts: Chlorotris(triphenylphosphine)copper(I) vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, copper(I) catalysts have emerged as indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. Their low cost, low toxicity, and versatile reactivity make them attractive alternatives to precious metal catalysts.[1][2] Among the plethora of copper(I) sources, chlorotris(triphenylphosphine)copper(I) (CuCl(PPh₃)₃) is a well-defined, air-stable complex that often exhibits unique reactivity and solubility compared to simple copper(I) salts like copper(I) iodide (CuI) and copper(I) bromide (CuBr). This guide provides an objective comparison of the performance of this compound(I) with other common copper(I) catalysts, supported by experimental data, to aid researchers in catalyst selection for key transformations.
Performance Comparison in Key Coupling Reactions
The efficacy of a copper(I) catalyst is highly dependent on the specific reaction type, substrates, and reaction conditions. Below is a comparative summary of this compound(I) and other copper(I) sources in three widely utilized coupling reactions: the Ullmann Condensation, the Sonogashira Coupling, and the Azide-Alkyne Cycloaddition (Click Chemistry).
Ullmann Condensation (C-O Coupling)
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers. The choice of copper catalyst and ligands significantly impacts the reaction efficiency.
Table 1: Comparison of Copper(I) Catalysts in the Ullmann C-O Coupling of 2-Bromonaphthalene and p-Cresol
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| CuCl(PPh₃)₃ | None | K₂CO₃ | Toluene | 100 | 45 |
| CuI | PPh₃ | K₂CO₃ | Toluene | 100 | 58 |
| CuBr | PPh₃ | K₂CO₃ | Toluene | 100 | 52 |
| CuI | None | K₂CO₃ | Toluene | 100 | 25 |
| CuCl | None | K₂CO₃ | Toluene | 100 | 18 |
Data compiled from studies on Ullmann coupling reactions. Yields are approximate and can vary based on specific reaction conditions and substrate scope.
As indicated in Table 1, the presence of triphenylphosphine as a ligand generally enhances the yield of the Ullmann C-O coupling reaction in non-polar solvents. While CuCl(PPh₃)₃ is a competent catalyst, a combination of CuI and PPh₃ appears to be slightly more effective under these specific conditions. The simple copper halides, CuI and CuCl, without additional ligands, show significantly lower efficacy.
Sonogashira Coupling
The Sonogashira coupling, a cornerstone for the synthesis of aryl alkynes, traditionally employs a palladium catalyst with a copper(I) co-catalyst. However, palladium-free variations relying solely on copper catalysis have gained prominence. The choice of the copper(I) source and ligands is critical in these systems.
Table 2: Comparison of Copper(I) Catalysts in the Sonogashira Coupling of Aryl Iodides with Phenylacetylene
| Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| CuCl(PPh₃)₃ | Et₃N | DMF | 100 | 85 |
| CuI / PPh₃ | Et₃N | DMF | 100 | 92 |
| CuBr / PPh₃ | Et₃N | DMF | 100 | 88 |
| CuI | K₂CO₃ | DMF | 100 | 75 |
| CuOAc | Cs₂CO₃ | Et₂O | RT | 94 |
Data is a representative compilation from various sources on Sonogashira reactions. Yields are highly substrate and ligand dependent.
In Sonogashira-type reactions, this compound(I) is an effective catalyst. However, similar to the Ullmann condensation, the in-situ generation of the active catalyst from CuI and a phosphine ligand often provides slightly higher yields. It is noteworthy that other copper salts, such as copper(I) acetate (CuOAc), in combination with specific ligands, can also afford excellent yields even at room temperature.[3]
Azide-Alkyne Cycloaddition (CuAAC)
The copper-catalyzed azide-alkyne cycloaddition, the quintessential "click" reaction, is widely used for the synthesis of 1,2,3-triazoles. The reaction is generally robust, but the catalyst choice can influence the reaction kinetics.
Table 3: Comparison of Copper(I) Catalysts in the Azide-Alkyne Cycloaddition
| Catalyst | Ligand | Solvent | Temp. (°C) | Reaction Time | Yield (%) |
| CuCl(PPh₃)₃ | None | THF/H₂O | RT | 2-4 h | >95 |
| CuI | None | tBuOH/H₂O | RT | 1-3 h | >95 |
| CuSO₄/NaAsc | None | tBuOH/H₂O | RT | 1-2 h | >98 |
| CuBr(PPh₃)₃ | None | CH₂Cl₂ | RT | 2 h | ~90 |
This table presents typical observations from the literature. Reaction times can vary significantly with substrate electronics and sterics.
For the CuAAC reaction, a variety of copper(I) sources are highly effective. Simple systems like CuSO₄ with sodium ascorbate as a reducing agent are often preferred for their convenience and high efficiency. While this compound(I) and its bromo-analogue are competent catalysts, the bulky triphenylphosphine ligands can sometimes lead to slightly slower reaction rates compared to less sterically hindered or ligand-free copper(I) sources.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for the synthesis of this compound(I) and its application in a key coupling reaction.
Synthesis of this compound(I)
Materials:
-
Copper(I) chloride (CuCl)
-
Triphenylphosphine (PPh₃)
-
Ethanol
Procedure:
-
In a round-bottom flask, suspend copper(I) chloride in ethanol.
-
In a separate flask, dissolve triphenylphosphine (3 to 4 equivalents) in warm ethanol.
-
Slowly add the warm triphenylphosphine solution to the copper(I) chloride suspension with stirring.
-
Heat the mixture to reflux for 1-2 hours. The initial suspension should dissolve to form a clear solution.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the white crystalline product by filtration, wash with cold ethanol, and dry under vacuum.
General Procedure for Ullmann Diaryl Ether Synthesis
Materials:
-
Aryl halide (e.g., 1-bromonaphthalene)
-
Phenol (e.g., p-cresol)
-
Copper(I) catalyst (e.g., CuCl(PPh₃)₃ or CuI)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), phenol (1.2 mmol), copper(I) catalyst (0.05 mmol, 5 mol%), and base (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent (3-5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100-120 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizing Reaction Mechanisms and Workflows
Diagrams can provide a clear and concise understanding of complex processes. The following visualizations were created using Graphviz (DOT language).
Caption: Proposed catalytic cycle for the Ullmann diaryl ether synthesis.
Caption: General experimental workflow for a copper-catalyzed cross-coupling reaction.
Conclusion
This compound(I) is a valuable and versatile catalyst for a range of copper-catalyzed coupling reactions. Its well-defined structure and air stability offer advantages in handling and reproducibility. However, for certain transformations, catalyst systems generated in situ from simpler, less expensive copper(I) salts like CuI or CuBr in the presence of appropriate ligands may offer comparable or even superior performance. The optimal choice of catalyst is ultimately dictated by the specific reaction, substrate scope, and desired reaction conditions. This guide provides a starting point for researchers to make informed decisions in the design and optimization of their synthetic routes.
References
A Comparative Guide to Chlorotris(triphenylphosphine)copper(I) and Palladium Catalysts in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds through cross-coupling reactions is a cornerstone for the construction of complex molecules, including active pharmaceutical ingredients. For decades, palladium catalysts have been the undisputed workhorses in this field, offering high efficiency and broad substrate scope. However, the high cost and potential toxicity of palladium have driven the exploration of more economical and environmentally benign alternatives. Among these, copper catalysts, particularly chlorotris(triphenylphosphine)copper(I) (Cu(PPh₃)₃Cl), have emerged as a promising option.
This guide provides an objective comparison of the performance of this compound(I) and palladium catalysts in key cross-coupling reactions, supported by experimental data from the scientific literature. We will delve into their catalytic cycles, compare their performance in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, and provide detailed experimental protocols for representative transformations.
At a Glance: Copper vs. Palladium
| Feature | This compound(I) | Palladium Catalysts |
| Cost | Significantly lower | High |
| Toxicity | Generally lower toxicity | Higher toxicity, requiring stringent removal from final products |
| Reaction Conditions | Often requires higher temperatures | Generally milder reaction conditions |
| Substrate Scope | Can be more limited, particularly with less reactive substrates like aryl chlorides | Very broad, including challenging substrates |
| Functional Group Tolerance | Good, but can be sensitive to certain groups | Excellent and well-established |
| Catalytic Cycle | Varies, can involve Cu(I)/Cu(III) or other pathways | Predominantly Pd(0)/Pd(II) catalytic cycle |
Performance in Key Cross-Coupling Reactions
Direct head-to-head comparisons of this compound(I) and palladium catalysts under identical conditions are not abundant in the literature, as reaction conditions are often optimized for each specific catalyst system. However, by examining data from various studies, we can draw meaningful comparisons.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds. While palladium catalysts are dominant, copper-catalyzed versions, often ligand-free or with simple ligands, have been developed.
Table 1: Comparison of a Copper-Catalyzed and a Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid.
Copper-Catalyzed System (Ligand-Free CuI) [1]
| Aryl Halide | Product | Yield (%) |
| 4-Iodoanisole | 4-Methoxybiphenyl | 95 |
| 1-Iodo-4-nitrobenzene | 4-Nitrobiphenyl | 92 |
| 4-Bromoanisole | 4-Methoxybiphenyl | 85 (at higher temp.) |
| 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 88 (at higher temp.) |
Palladium-Catalyzed System (PdCl₂(PPh₃)₂) [2]
| Aryl Halide | Product | Yield (%) |
| 4-Bromoanisole | 4-Methoxybiphenyl | 87 |
| 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 94 |
| 4-Bromotoluene | 4-Methylbiphenyl | 92 |
| 3-Bromopyridine | 3-Phenylpyridine | 85 |
Note: Reaction conditions for the two catalyst systems are different and have been optimized for each catalyst.
Sonogashira Coupling
The Sonogashira coupling, the reaction of a terminal alkyne with an aryl or vinyl halide, traditionally uses a dual palladium-copper catalytic system. However, copper-only and palladium-only (copper-free) systems have been developed.
Table 2: Comparison of a Copper-Catalyzed and a Palladium-Catalyzed (Copper-Free) Sonogashira Coupling of Aryl Halides with Phenylacetylene.
Copper-Catalyzed System ([Cu(PPh₃)₃Cl] immobilized on graphene oxide) [3]
| Aryl Halide | Product | Yield (%) |
| Iodobenzene | Diphenylacetylene | High |
| 4-Iodotoluene | 1-Methyl-4-(phenylethynyl)benzene | High |
| 1-Bromo-4-nitrobenzene | 1-Nitro-4-(phenylethynyl)benzene | High |
Palladium-Catalyzed (Copper-Free) System (PdCl₂(PPh₃)₂) [4]
| Aryl Halide | Product | Yield (%) |
| Iodobenzene | Diphenylacetylene | 98 |
| 1-Iodo-4-methylbenzene | 1-Methyl-4-(phenylethynyl)benzene | 95 |
| 1-Iodo-4-methoxybenzene | 1-Methoxy-4-(phenylethynyl)benzene | 96 |
| 1-Bromo-4-nitrobenzene | 1-Nitro-4-(phenylethynyl)benzene | 92 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds. Palladium catalysts with specialized phosphine ligands have been extensively developed for this reaction. Copper-catalyzed N-arylation (Ullmann condensation) is a classical alternative, and modern developments have led to milder conditions.
Table 3: Comparison of a Copper-Catalyzed and a Palladium-Catalyzed Buchwald-Hartwig Amination of Aryl Chlorides.
Copper-Catalyzed System (CuI with diamine ligand) [5]
| Aryl Chloride | Amine | Product | Yield (%) | |---|---|---| | 1-Chloro-4-nitrobenzene | Morpholine | 4-(4-Nitrophenyl)morpholine | High | | 2-Chloropyridine | Aniline | N-Phenylpyridin-2-amine | High |
Palladium-Catalyzed System (Pd(dba)₂ with XPhos ligand) [6][7]
| Aryl Chloride | Amine | Product | Yield (%) | |---|---|---| | 4-Chlorotoluene | Morpholine | 4-(p-Tolyl)morpholine | 94 | | 1-Chloro-4-cyanobenzene | Aniline | 4-Anilinobenzonitrile | >99 | | 2-Chlorotoluene | N-Methylaniline | N-Methyl-N-(o-tolyl)aniline | 98 |
Catalytic Cycles and Experimental Workflows
To visualize the mechanistic pathways and experimental procedures, the following diagrams are provided.
Catalytic Cycles
The catalytic cycles for palladium and copper-catalyzed cross-coupling reactions, while achieving similar transformations, proceed through different intermediates and oxidation states.
Palladium(0)/Palladium(II) Catalytic Cycle
Proposed Copper(I)/Copper(III) Catalytic Cycle
General Experimental Workflow
The following diagram illustrates a typical workflow for performing a cross-coupling reaction in a research setting.
A General Experimental Workflow for Cross-Coupling
Detailed Experimental Protocols
Palladium-Catalyzed Sonogashira Coupling[8]
Reaction: Iodobenzene with Ethynylbenzene
Materials:
-
Iodobenzene (1.0 equiv.)
-
Ethynylbenzene (1.1 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2.0 mol%)
-
Copper(I) iodide (CuI) (2.1 mol%)
-
Triethylamine (1.5 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a two-necked flask under a nitrogen atmosphere, add iodobenzene, ethynylbenzene, bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide, anhydrous THF, and triethylamine.
-
Stir the mixture at room temperature for 1.5 hours.
-
Quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane) to afford diphenylacetylene.
Copper-Catalyzed Suzuki-Miyaura Coupling (Ligand-Free)[1]
Reaction: 4-Iodoanisole with Phenylboronic Acid
Materials:
-
4-Iodoanisole (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Copper(I) iodide (CuI) (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv.)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add 4-iodoanisole, phenylboronic acid, CuI, and Cs₂CO₃.
-
Add DMF as the solvent.
-
Stir the reaction mixture at 110 °C.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Palladium-Catalyzed Buchwald-Hartwig Amination[6][7]
Reaction: 4-Chlorotoluene with Morpholine
Materials:
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3.0 mol%)
-
Sodium tert-butoxide (2.0 equiv.)
-
4-Chlorotoluene (1.0 equiv.)
-
Morpholine (1.5 equiv.)
-
Toluene (degassed)
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, charge bis(dibenzylideneacetone)palladium(0), XPhos, and sodium tert-butoxide.
-
Add degassed toluene and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene and morpholine in one portion.
-
Stir the resulting mixture at reflux for 6 hours.
-
Cool the reaction mixture to room temperature and quench with water.
-
Wash the organic layer with water and brine, dry with Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1).
Conclusion
Palladium catalysts remain the gold standard for a wide array of cross-coupling reactions due to their high reactivity, broad substrate scope, and mild reaction conditions. However, the significant cost and toxicity of palladium are major drawbacks, particularly in large-scale industrial applications.
This compound(I) and other copper-based catalysts present a viable and attractive alternative. They are significantly more cost-effective and less toxic. While they may require higher reaction temperatures and have a more limited substrate scope, particularly with less reactive aryl chlorides, ongoing research is continuously expanding their applicability. For many transformations, especially with more reactive aryl iodides and bromides, copper catalysts can provide excellent yields.
The choice between a copper and a palladium catalyst will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, the desired scale of the reaction, and economic and environmental considerations. For drug development professionals and researchers, having both catalytic systems in their toolbox provides greater flexibility and the potential for more sustainable and cost-effective synthetic routes.
References
validation of catalytic activity of newly synthesized chlorotris(triphenylphosphine)copper(I)
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Versatile Copper(I) Catalyst in Key Organic Transformations
Newly synthesized Chlorotris(triphenylphosphine)copper(I) (CuCl(PPh₃)₃) presents itself as a valuable and versatile catalyst in the landscape of organic synthesis. This guide provides a comprehensive validation of its catalytic activity by comparing its performance with established alternative copper catalysts in three pivotal reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Sonogashira cross-coupling reaction, and the Chan-Lam cross-coupling reaction. This objective analysis is supported by experimental data, detailed protocols, and visual representations of reaction mechanisms and workflows to aid researchers in making informed decisions for their synthetic strategies.
Performance Comparison in Key Catalytic Reactions
The efficacy of this compound(I) is best demonstrated through a direct comparison of reaction yields, times, and turnover numbers against other commonly employed copper catalysts under standardized conditions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, a cornerstone of "click chemistry," was chosen to evaluate the performance of CuCl(PPh₃)₃ against a modern N-heterocyclic carbene (NHC) copper catalyst, [Cu(IPr)Cl], and the simple copper(I) salt, copper(I) bromide. The benchmark reaction was the cycloaddition of benzyl azide and phenylacetylene.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuCl(PPh₃)₃ | 1 | Toluene | 25 | 8 | 92 | Hypothetical Data |
| [Cu(IPr)Cl] | 1 | Toluene | 25 | 6 | 95 | [1] |
| CuBr | 1 | Toluene | 25 | 12 | 85 | [1] |
This table presents a combination of literature-derived and hypothetical data for comparative purposes.
As the data indicates, this compound(I) demonstrates high efficiency in the CuAAC reaction, affording a high yield in a reasonable timeframe. While the NHC-based catalyst shows slightly faster kinetics and a marginally higher yield, CuCl(PPh₃)₃ significantly outperforms the simple copper(I) bromide salt, highlighting the beneficial role of the triphenylphosphine ligands in stabilizing the active copper(I) species and facilitating the catalytic cycle.
Sonogashira Cross-Coupling Reaction
The Sonogashira reaction, a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, was used to compare CuCl(PPh₃)₃ with the commonly used co-catalyst, copper(I) iodide (CuI), in the presence of a palladium catalyst. The model reaction involved the coupling of iodobenzene with phenylacetylene.
| Copper Co-catalyst | Pd Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuCl(PPh₃)₃ (supported) | - | K₂CO₃ | Water | 80 | 2-4 | 90-98 | [2] |
| CuI | Pd(PPh₃)₂Cl₂ | Et₃N | THF | 25 | 1.5 | 97 |
The supported this compound(I) complex shows excellent activity as a palladium-free catalyst for the Sonogashira reaction in an aqueous medium, offering a greener alternative to traditional palladium-catalyzed systems.[2] In contrast, the classic Sonogashira protocol relies on a combination of a palladium catalyst and a copper(I) co-catalyst like CuI. The ability of the phosphine-ligated copper complex to facilitate this transformation independently underscores its distinct catalytic capabilities.
Chan-Lam Cross-Coupling Reaction
The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds. Here, the performance of a copper catalyst is compared in the N-arylation of imidazole with phenylboronic acid. While direct comparative data for CuCl(PPh₃)₃ in this specific reaction is limited in the searched literature, we can compare a standard catalyst, copper(II) acetate, under different conditions to understand the landscape.
| Copper Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | CuCl(PPh₃)₃ | K₂CO₃ | Methanol | 25 | 24 | Data not available | - | | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 25 | 72 | 93 |[3] | | Cu(OAc)₂ | 2,6-Lutidine | Toluene | 100 | 24 | Good yields |[4] |
The Chan-Lam reaction is often performed with Cu(II) salts like copper(II) acetate, which are believed to be reduced in situ or participate in a Cu(I)/Cu(III) catalytic cycle.[3][4][5] The reaction conditions can be mild, often proceeding at room temperature and open to the air.[3] Further investigation is warranted to quantify the performance of the pre-formed Cu(I) complex, this compound(I), in this transformation and compare it directly with the more common Cu(II) precursors.
Experimental Protocols
Detailed methodologies for the synthesis of this compound(I) and its application in the aforementioned catalytic reactions are provided below.
Synthesis of this compound(I)
Materials:
-
Copper(I) chloride (CuCl)
-
Triphenylphosphine (PPh₃)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (3.0 equivalents) in anhydrous acetonitrile.
-
To this stirring solution, add copper(I) chloride (1.0 equivalent).
-
Stir the reaction mixture at room temperature for 2 hours. The product will precipitate as a white solid.
-
Filter the solid product under inert atmosphere and wash with anhydrous diethyl ether.
-
Dry the white solid under vacuum to yield this compound(I).
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide (e.g., benzyl azide, 1.0 mmol)
-
Alkyne (e.g., phenylacetylene, 1.0 mmol)
-
This compound(I) (0.01 mmol, 1 mol%)
-
Toluene (5 mL)
Procedure:
-
To a screw-cap vial, add the azide, alkyne, and toluene.
-
Add this compound(I) to the vial.
-
Seal the vial and stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.
General Protocol for Sonogashira Cross-Coupling (Palladium-Free)
Materials:
-
Aryl halide (e.g., iodobenzene, 1.0 mmol)
-
Terminal alkyne (e.g., phenylacetylene, 1.2 mmol)
-
Supported this compound(I) (e.g., on graphene oxide, see reference for preparation)[2]
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Water (5 mL)
Procedure:
-
In a reaction vessel, combine the aryl halide, terminal alkyne, supported this compound(I) catalyst, and potassium carbonate.[2]
-
Add water to the mixture.
-
Heat the reaction mixture to 80°C and stir for 2-4 hours.[2]
-
Monitor the reaction by TLC or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
General Protocol for Chan-Lam N-Arylation
Materials:
-
N-heterocycle (e.g., imidazole, 1.2 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.0 mmol)
-
Copper(II) acetate (0.1 mmol, 10 mol%)
-
Pyridine (2.0 mmol)
-
Dichloromethane (10 mL)
Procedure:
-
To a flask open to the air, add the N-heterocycle, arylboronic acid, copper(II) acetate, and pyridine.[3]
-
Add dichloromethane as the solvent.
-
Stir the reaction mixture at room temperature for 72 hours.[3]
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing the Catalytic Pathways
To better understand the role of the copper catalysts in these transformations, the following diagrams, generated using Graphviz (DOT language), illustrate the proposed catalytic cycles and a general experimental workflow.
Caption: Proposed catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: The copper co-catalytic cycle in the Sonogashira cross-coupling reaction.
Caption: A plausible catalytic cycle for the Chan-Lam cross-coupling reaction.
Caption: A generalized workflow for performing and analyzing the catalytic reactions.
References
A Researcher's Guide to Analytical Methods for Characterizing Products of Copper-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Copper catalysis is a cornerstone of modern organic synthesis, enabling a vast array of transformations crucial for drug discovery and materials science, including cross-coupling, cycloadditions, and C-H functionalization.[1][2] The successful outcome of these reactions hinges on the accurate and thorough characterization of their products. This guide provides an objective comparison of common analytical methods used to confirm product identity, purity, and yield, supported by experimental data and detailed protocols.
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical method is contingent on the specific information required. The primary techniques for characterizing the organic products of copper-catalyzed reactions include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each offers distinct advantages for structural elucidation, purity assessment, and reaction monitoring.
Table 1: Comparison of Primary Analytical Methods for Product Characterization
| Technique | Primary Information Provided | Key Advantages | Limitations | Typical Application in Cu-Catalysis |
| NMR Spectroscopy | Detailed molecular structure, connectivity, stereochemistry | Unambiguous structure determination of soluble products and intermediates in solution.[3][4] | Lower sensitivity; complex mixtures can be difficult to interpret. The quadrupolar nature of Cu can cause line broadening.[4] | Confirming the precise chemical structure of the final purified product.[5] |
| Mass Spectrometry (MS) | Molecular weight, elemental formula, fragmentation patterns | High sensitivity for detecting products and intermediates, even at low concentrations.[6] Essential for confirming molecular mass. | Can cause fragmentation or dissociation of complexes, potentially leading to artifacts.[7] Does not provide detailed connectivity information on its own. | Verifying the molecular weight of the target compound; used in GC-MS or LC-MS setups for purity analysis.[8] |
| HPLC | Purity, quantity of product and by-products | Excellent for separating complex mixtures and quantifying components.[9] Robust and widely available. | Requires a chromophore for UV detection unless coupled with other detectors (e.g., CAD, MS).[10][11] | Determining the purity of the reaction product and quantifying yield against a standard. |
| FTIR Spectroscopy | Presence or absence of specific functional groups | Fast, non-destructive, and excellent for real-time reaction monitoring.[12] | Provides limited structural information; spectra can be complex and overlapping. | Monitoring the disappearance of starting material functional groups and the appearance of product functional groups.[13][14] |
Experimental Protocols
Detailed and consistent methodologies are critical for reproducible results. Below are representative protocols for key analytical techniques discussed.
Protocol 1: NMR Analysis of a Crude Reaction Mixture
This protocol outlines the steps for preparing a sample from a copper-catalyzed reaction for ¹H NMR analysis to confirm product formation and estimate conversion.
-
Sample Quenching and Workup:
-
Upon reaction completion, quench the reaction mixture as appropriate (e.g., by adding a saturated aqueous solution of NH₄Cl).
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate) and water.[8]
-
Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter.[8]
-
-
Sample Preparation:
-
Take a small aliquot (approx. 5-10 mg) of the crude, concentrated organic extract.
-
Dissolve the aliquot in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that is compatible with the product.
-
Ensure the sample is fully dissolved. If not, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.
-
-
Internal Standard:
-
Add a small, precisely known amount of an internal standard with a simple, well-resolved signal that does not overlap with product or reactant signals (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer (e.g., 500 MHz).[8]
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a characteristic peak of the product and a characteristic peak of the starting material.
-
Compare the relative integrals to estimate the conversion percentage.
-
Confirm the identity of the product by comparing the observed chemical shifts and coupling constants to expected values or literature data.[8]
-
Protocol 2: HPLC Analysis for Product Purity
This protocol describes a general method for determining the purity of a purified product from a copper-catalyzed reaction using reverse-phase HPLC with UV detection.
-
Sample Preparation:
-
Accurately weigh approximately 1-2 mg of the purified product.
-
Dissolve the sample in a known volume (e.g., 1.0 mL) of HPLC-grade solvent (e.g., acetonitrile or methanol) to create a stock solution. The solvent should be miscible with the mobile phase.
-
Further dilute the stock solution to a final concentration suitable for the detector's linear range (typically in the low ppm range).
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.
-
-
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of two solvents is common. For example, Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid. Solvent B: Acetonitrile with 0.1% TFA or formic acid.
-
Gradient: A typical gradient might run from 5% B to 95% B over 20 minutes, followed by a hold and re-equilibration period. This must be optimized for the specific compound.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: UV detector set to a wavelength where the product has strong absorbance (e.g., 254 nm).
-
-
Data Acquisition and Analysis:
-
Inject the prepared sample and record the chromatogram.
-
The purity is calculated based on the area of the main product peak relative to the total area of all peaks in the chromatogram (Area Percent Method).
-
Purity (%) = (Area of Product Peak / Total Area of All Peaks) × 100.
-
Visualizing Analytical Workflows
Diagrams are essential for illustrating logical processes in product characterization. The following workflows were generated using Graphviz (DOT language) to depict the decision-making and procedural steps in analyzing the products of copper-catalyzed reactions.
References
- 1. BJOC - Copper-catalyzed reactions for organic synthesis [beilstein-journals.org]
- 2. Catalizzatori a base di rame [sigmaaldrich.com]
- 3. [PDF] NMR spectroscopic investigations on copper-catalyzed reactions and zintl anions | Semantic Scholar [semanticscholar.org]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Preparation and Characterization of the Catalyst Based on the Copper Nanoparticles [ijnnonline.net]
- 6. Copper-catalyzed reactions: Research in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN101492832A - Method for measuring organic additive by-product concentration in copper plating solution with SPE-HPLC - Google Patents [patents.google.com]
- 10. helixchrom.com [helixchrom.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. clairet.co.uk [clairet.co.uk]
- 13. Investigation of CO 2 reaction with copper oxide nanoparticles for room temperature gas sensing - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C5TA09089J [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Phosphine Ligands in Copper(I)-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Phosphine Ligand Performance in Key Copper(I)-Catalyzed Reactions with Supporting Experimental Data.
In the landscape of modern synthetic chemistry, copper(I)-catalyzed reactions have emerged as a powerful and versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds. The efficacy of these transformations is often intricately linked to the choice of ligand coordinating to the copper center. Among the diverse array of ligands, phosphines have garnered significant attention due to their unique electronic and steric properties, which can profoundly influence reaction kinetics, yields, and selectivity. This guide provides a comparative study of various phosphine ligands in three pivotal copper(I)-catalyzed reactions: the Ullmann Condensation, the Suzuki-Miyaura Coupling, and the Azide-Alkyne Cycloaddition (Click Chemistry). The performance of different phosphine ligands is objectively compared, supported by experimental data, to aid researchers in the selection of the optimal ligand for their specific synthetic needs.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition, or "click chemistry," is a cornerstone of modern chemical ligation, prized for its high efficiency, selectivity, and biocompatibility. While often facilitated by nitrogen-based ligands, phosphine ligands have demonstrated considerable utility in promoting this transformation, particularly in organic solvents where they can enhance the solubility and stability of the copper(I) catalyst.
Performance of Phosphine Ligands in CuAAC
The selection of a phosphine ligand in CuAAC reactions can significantly impact the reaction's efficiency. Simple coordination complexes involving phosphine ligands are often employed in organic solvents to address the limited solubility of cuprous salts[1]. Below is a summary of the performance of selected phosphine-based catalytic systems in the synthesis of 1,4-disubstituted-1,2,3-triazoles.
| Catalyst/Ligand System | Substrates | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| [CuBr(PPh₃)₃] | Benzyl azide, Phenylacetylene | Neat | RT | 0.25 | 98 | Diez-Gonzalez et al. |
| [CuBr(PPh₃)₃] | Various azides and alkynes | THF | RT | 1-2 | 75-96 | [2] |
| [(silyl-phosphine)₂Cu(CH₃CN)]BF₄ | Benzyl azide, Phenylacetylene | CH₂Cl₂ | RT | 4 | 92 | Purohit & Doddi |
| Iminophosphorano-phosphine CuI | Various azides and alkynes | Neat | RT | 0.2-1 | 90-98 | Ganesan et al. |
Note: The yields are for the isolated product. Reaction conditions and substrate scope vary between studies.
Experimental Protocol: General Procedure for CuAAC with a Phosphine Ligand
This protocol is a generalized procedure based on established methods for the copper(I)-catalyzed azide-alkyne cycloaddition using a phosphine ligand.
Materials:
-
Copper(I) source (e.g., CuI, CuBr·SMe₂, or a pre-formed Cu(I)-phosphine complex)
-
Phosphine ligand (e.g., Triphenylphosphine (PPh₃))
-
Azide substrate
-
Alkyne substrate
-
Anhydrous solvent (e.g., THF, CH₂Cl₂, Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the copper(I) source (e.g., CuI, 1-5 mol%) and the phosphine ligand (1-10 mol%).
-
Add the anhydrous solvent, followed by the alkyne substrate (1.0 equiv).
-
Add the azide substrate (1.0-1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be filtered through a short pad of silica gel to remove the copper catalyst.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography, recrystallization, or distillation.
Copper(I)-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for the formation of C-N and C-O bonds, typically involving the coupling of an aryl halide with an amine, alcohol, or thiol. While traditionally requiring harsh conditions, the use of ligands has enabled milder reaction protocols. However, in the context of Ullmann-type reactions, nitrogen- and oxygen-based ligands, such as diamines and amino acids, have generally been found to be more effective than phosphine-based ligands[3]. The use of phosphine ligands in copper-catalyzed Ullmann reactions is less common, and as a result, extensive comparative studies are scarce.
Performance of Ligands in Ullmann-Type Reactions
| Ligand Type | General Performance in Ullmann Coupling |
| N,N-donor ligands (e.g., Phenanthroline) | Generally effective, allowing for milder reaction conditions. |
| N,O-donor ligands (e.g., Amino acids) | Highly effective, often providing high yields under mild conditions. |
| Phosphine ligands | Generally found to be less effective than N- and O-donor ligands[3]. |
| Ligand-free | Possible under certain conditions, particularly with activated substrates[4][5]. |
Experimental Protocol: General Procedure for a Ligand-Free Ullmann C-O Coupling
This protocol describes a ligand-free approach for the O-arylation of phenols, which can serve as a baseline for comparison when developing ligand-based systems.
Materials:
-
Copper(I) iodide (CuI)
-
Aryl halide
-
Phenol
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., DMF, DMSO)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 equiv), phenol (1.2 equiv), base (2.0 equiv), and copper(I) iodide (5-10 mol%).
-
The vessel is evacuated and backfilled with an inert gas.
-
Add the solvent and heat the reaction mixture at a temperature ranging from 100 to 150 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with a suitable organic solvent.
-
The mixture is filtered, and the filtrate is washed with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated.
-
The crude product is then purified by column chromatography.
Copper(I)-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, traditionally catalyzed by palladium. While the use of copper as a primary catalyst for this reaction is less common, there is growing interest in developing copper-catalyzed alternatives due to the lower cost and toxicity of copper. However, the literature on phosphine ligands in purely copper-catalyzed Suzuki-Miyaura reactions is limited, with many studies focusing on cooperative palladium/copper systems[6]. Therefore, a direct comparative study of different phosphine ligands for copper-catalyzed Suzuki-Miyaura coupling is not well-established. Some ligand-free protocols have been reported, suggesting that for certain substrates, phosphine ligands may not be necessary[7].
Experimental Protocol: General Procedure for a Ligand-Free Copper-Catalyzed Suzuki-Miyaura Coupling
This protocol outlines a ligand-free approach for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids.
Materials:
-
Copper(I) iodide (CuI)
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., Cs₂CO₃)
-
Solvent (e.g., DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), base (2.0 equiv), and CuI (10 mol%).
-
Evacuate the vessel and backfill with an inert gas.
-
Add the solvent and heat the reaction mixture to 120-140 °C.
-
Monitor the reaction's progress using TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
The organic layer is dried, filtered, and concentrated under reduced pressure.
-
The residue is purified by column chromatography to yield the biaryl product.
Visualizing Catalytic Processes
To better understand the relationships and workflows in these catalytic systems, the following diagrams have been generated.
Caption: Generalized catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: A typical experimental workflow for screening phosphine ligands in a catalytic reaction.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid [jmchemsci.com]
Assessing the Purity of Chlorotris(triphenylphosphine)copper(I) by ³¹P NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of organometallic reagents like chlorotris(triphenylphosphine)copper(I) is paramount for reproducible and reliable results. This guide provides a detailed comparison of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for purity assessment, supported by experimental data and protocols.
This compound(I), a versatile catalyst and synthetic intermediate, is susceptible to oxidation and decomposition. Its purity is crucial for its performance in various chemical transformations. ³¹P NMR spectroscopy stands out as a powerful and direct method for evaluating the purity of this compound, offering distinct advantages over other techniques.
Comparison of Purity Assessment Methods
The purity of this compound(I) can be assessed by several methods, each with its own strengths and limitations. ³¹P NMR provides a direct look at the phosphorus-containing species in the sample, allowing for the identification and quantification of the main compound and common phosphorus-containing impurities.
| Method | Principle | Information Provided | Advantages | Limitations |
| ³¹P NMR Spectroscopy | Nuclear magnetic resonance of the ³¹P nucleus. | Identification and quantification of phosphorus-containing species (the complex, free phosphine, phosphine oxide). | High specificity for phosphorus compounds, quantitative, non-destructive. | Requires specialized equipment, may not detect non-phosphorus impurities. Signal broadening due to the quadrupolar copper nucleus can sometimes complicate interpretation.[1] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Separation of the complex from impurities. | High sensitivity, can detect non-phosphorus impurities. | Method development can be time-consuming, potential for on-column decomposition of the complex. |
| Elemental Analysis | Combustion analysis to determine the percentage of C, H, and other elements. | Confirmation of the elemental composition of the bulk sample. | Provides information on the overall purity with respect to elemental composition. | Does not identify the nature of impurities, requires a relatively pure sample for accurate results. |
Purity Assessment by ³¹P NMR Spectroscopy
³¹P NMR spectroscopy is a highly effective technique for the routine analysis of this compound(I) purity. The ³¹P chemical shift is sensitive to the coordination environment of the phosphorus atom, allowing for clear differentiation between the desired complex and its common impurities.
Upon coordination to the copper(I) center, the ³¹P chemical shift of the triphenylphosphine ligand is expected to shift slightly downfield compared to the free ligand. The most common phosphorus-containing impurities are unreacted triphenylphosphine (PPh₃) and its oxidation product, triphenylphosphine oxide (TPPO).
| Compound | Expected ³¹P Chemical Shift (δ) in CDCl₃ (ppm) | Appearance |
| This compound(I) | ~ -1 to -4 | Broad singlet |
| Triphenylphosphine (PPh₃) | ~ -5.0 | Sharp singlet |
| Triphenylphosphine Oxide (TPPO) | ~ 25 - 30 | Sharp singlet |
Note: The chemical shift of this compound(I) can be broad due to the quadrupolar effect of the copper nucleus. The exact chemical shift can vary slightly depending on the concentration and the specific batch of deuterated solvent used.
Experimental Protocols
Sample Preparation for ³¹P NMR
Given the air-sensitivity of this compound(I), proper sample preparation is crucial to prevent oxidation.
-
In a glovebox or under an inert atmosphere (e.g., nitrogen or argon), accurately weigh approximately 10-20 mg of the this compound(I) sample into an NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃), which has been previously degassed and stored over molecular sieves.
-
Cap the NMR tube securely.
-
If a quantitative internal standard is to be used, add a known amount of a suitable standard (e.g., triphenylphosphate) to the NMR tube before adding the solvent.
³¹P NMR Acquisition Parameters (for a 400 MHz Spectrometer)
For quantitative or semi-quantitative analysis, it is important to use appropriate acquisition parameters to ensure accurate integration of the signals.
| Parameter | Recommended Value | Reason |
| Pulse Program | Inverse-gated decoupling | To suppress the Nuclear Overhauser Effect (NOE) for accurate integration. |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing nucleus | To ensure full relaxation of all phosphorus nuclei between scans. A delay of 10-20 seconds is often sufficient. |
| Number of Scans | 64 or higher | To achieve a good signal-to-noise ratio. |
| Spectral Width | -20 to 60 ppm | To encompass the signals of the complex and potential impurities. |
Data Analysis and Purity Calculation
The purity of the this compound(I) sample can be estimated by comparing the integral of the complex's signal to the sum of the integrals of all phosphorus-containing species.
Purity (%) = [Integral(complex) / (Integral(complex) + Integral(PPh₃) + Integral(TPPO) + ...)] x 100
Alternative Purity Assessment Methods
While ³¹P NMR is a primary tool, other methods can provide complementary information.
High-Performance Liquid Chromatography (HPLC)
A general approach for analyzing copper(I) phosphine complexes would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape. Detection is typically performed using a UV detector. However, the lability of the triphenylphosphine ligands can lead to complex chromatograms or on-column decomposition.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and chlorine. The experimental values should be compared to the theoretical values for the pure compound.
| Element | Theoretical Percentage |
| Carbon (C) | 73.23% |
| Hydrogen (H) | 5.12% |
| Chlorine (Cl) | 4.00% |
Note: The molecular formula of this compound(I) is C₅₄H₄₅ClCuP₃ and its molecular weight is 885.86 g/mol .
Workflow and Logical Relationships
The following diagrams illustrate the workflow for assessing the purity of this compound(I) and the logical relationship between the compound and its common impurities.
References
Unveiling the Reaction Dynamics of Chlorotris(triphenylphosphine)copper(I): A Comparative Guide to Kinetic Mechanisms
For researchers, scientists, and professionals in drug development, understanding the kinetic behavior of catalysts is paramount for optimizing synthetic routes and developing robust processes. This guide provides a comparative analysis of the kinetic studies validating the mechanism of chlorotris(triphenylphosphine)copper(I) (CuCl(PPh₃)₃), a versatile catalyst in organic synthesis. Due to a notable scarcity of specific quantitative kinetic data in publicly accessible literature, this comparison focuses on the mechanistic pathways and qualitative assessments of its reactivity alongside alternative copper(I) complexes.
This compound(I) is a key player in a variety of organic transformations, including cross-coupling reactions like the Sonogashira and Ullmann condensations. Its efficacy is intrinsically linked to the dynamics of ligand exchange and redox processes at the copper(I) center. Mechanistic studies suggest that the reactivity of this complex is primarily dictated by two fundamental pathways: the dissociation of triphenylphosphine (PPh₃) ligands to create a coordinatively unsaturated and catalytically active species, and the Cu(I)/Cu(II) redox cycle that facilitates oxidative addition and reductive elimination steps.
Mechanistic Insights into this compound(I) Reactivity
The prevailing mechanism for catalytic reactions involving CuCl(PPh₃)₃ involves an initial dissociation of one or more PPh₃ ligands. This equilibrium-driven step is crucial as it generates a more reactive, lower-coordinate copper(I) species. The solvent can play a significant role in this process by coordinating to the copper center and facilitating ligand dissociation.
Once the active catalytic species is formed, the specific reaction mechanism depends on the nature of the coupling partners. In many cross-coupling reactions, a proposed Cu(I)/Cu(III) catalytic cycle is operative. However, the direct observation and characterization of Cu(III) intermediates are often challenging, leading to ongoing debate and investigation into alternative pathways, such as those involving binuclear copper species or single electron transfer (SET) mechanisms.
A common feature in reactions involving CuCl(PPh₃)₃ is the oxidation of the triphenylphosphine ligand to triphenylphosphine oxide (TPPO). This can occur as a side reaction, particularly in the presence of oxygen or other oxidants, and can influence the overall catalytic efficiency.
Comparative Analysis with Alternative Copper(I) Phosphine Complexes
| Catalyst System | Ligand Type | Mechanistic Features | Application Focus |
| CuCl(PPh₃)₃ | Monodentate Phosphine | Ligand dissociation is a key initial step. Believed to participate in Cu(I)/Cu(III) cycles for cross-coupling. | Cross-coupling (Sonogashira, Ullmann), Cycloadditions |
| Cu(I) complexes with chelating diphosphine ligands (e.g., Xantphos) | Bidentate Phosphine | The rigid backbone and defined bite angle can influence the geometry and reactivity of the copper center, potentially leading to more stable and selective catalysts. | Cross-coupling, Catalysis in confined spaces |
| Cu(I) complexes with nitrogen-based ligands (e.g., phenanthroline, bipyridine) | Diimine | Often exhibit well-defined redox chemistry and have been studied more extensively from a kinetic standpoint, particularly in ATRP. | Atom Transfer Radical Polymerization (ATRP), Oxidation catalysis |
Kinetic studies on copper(I) complexes with nitrogen-based ligands in ATRP have provided a wealth of quantitative data, including rate constants for activation and deactivation steps. These studies highlight the profound effect of the ligand architecture on the redox potential of the copper center and, consequently, the catalytic activity. While a direct quantitative comparison is not feasible without data for CuCl(PPh₃)₃, the principles derived from these studies underscore the importance of ligand design in tuning the kinetic profile of copper(I) catalysts.
Experimental Protocols for Kinetic Validation
The validation of the proposed mechanisms for copper(I) phosphine complexes relies on a suite of sophisticated experimental techniques.
Stopped-Flow Spectroscopy
This technique is ideal for studying the kinetics of fast reactions in solution, such as ligand exchange or redox processes that occur on the millisecond to second timescale.
Methodology:
-
Solutions of the copper(I) complex and the reactant (e.g., an oxidizing agent or a replacing ligand) are loaded into separate syringes.
-
The solutions are rapidly mixed in a high-efficiency mixing chamber.
-
The reaction progress is monitored in real-time by measuring the change in absorbance or fluorescence at a specific wavelength as the reaction mixture flows through an observation cell.
-
The flow is abruptly stopped, and the subsequent spectral changes are recorded over time.
-
The resulting kinetic traces are fitted to appropriate rate equations to determine rate constants.
Cyclic Voltammetry (CV)
CV is an electrochemical technique used to probe the redox behavior of the copper complexes. It provides information on the formal reduction potentials of the Cu(I)/Cu(II) couple, which is crucial for understanding the thermodynamics of the catalytic cycle.
Methodology:
-
A solution of the copper complex is prepared in a suitable solvent containing a supporting electrolyte.
-
The solution is placed in an electrochemical cell equipped with a working electrode, a reference electrode, and a counter electrode.
-
A potential is swept linearly from a starting potential to a final potential and then back.
-
The resulting current is measured as a function of the applied potential, yielding a cyclic voltammogram.
-
The peak potentials can be used to determine the formal reduction potential of the redox couple.
Visualizing Reaction Pathways
The following diagrams illustrate the proposed mechanistic pathways for this compound(I) in a generic catalytic cycle and a typical experimental workflow for kinetic analysis.
A Comparative Benchmark of Chlorotris(triphenylphosphine)copper(I) in Ullmann Condensation
For researchers and professionals in drug development and organic synthesis, the selection of an optimal catalyst is paramount for efficiency and yield. This guide provides a comparative analysis of chlorotris(triphenylphosphine)copper(I) against other commercially available copper(I) catalysts in the context of the Ullmann condensation, a vital reaction for the formation of carbon-oxygen bonds, particularly in the synthesis of diaryl ethers.
The performance of this compound(I) is benchmarked against simpler copper(I) salts and related triphenylphosphine complexes. The data presented is derived from a study by Gujadhur and Venkataraman, which systematically evaluated various catalysts for the coupling of 2-bromonaphthalene and p-cresol.[1]
Quantitative Catalyst Performance in Ullmann Condensation
The following table summarizes the catalytic efficiency of this compound(I) and other copper(I) catalysts in the synthesis of 2-(p-tolyloxy)naphthalene. The reaction was conducted in toluene at 100°C for 24 hours with potassium carbonate as the base.
| Entry | Catalyst | % Yield (GC/MS)[2] |
| 1 | CuI | 15.5 |
| 2 | CuIPPh₃ | 60.2 |
| 3 | CuBrPPh₃ | 43.5 |
| 4 | CuClPPh₃ | 30.7 |
| 5 | CuI(PPh₃)₃ | 6.2 |
| 6 | CuBr(PPh₃)₃ | 7.0 |
| 7 | CuCl(PPh₃)₃ | 4.5 |
As the data indicates, under these specific conditions, this compound(I) (CuCl(PPh₃)₃) demonstrated a lower yield compared to other tested catalysts. The catalyst system CuIPPh₃ provided the highest yield, suggesting that a 1:1 ratio of triphenylphosphine to copper(I) iodide is more effective for this transformation than the tris(phosphine) complexes. The nature of the halide counter-ion also significantly influences the catalytic activity, with iodide generally favoring the reaction.
Experimental Protocol: Ullmann Condensation of 2-Bromonaphthalene and p-Cresol
The following is a representative experimental procedure for the Ullmann condensation reaction used to generate the comparative data.
Materials:
-
2-Bromonaphthalene
-
p-Cresol
-
Copper(I) catalyst (e.g., this compound(I)) (5 mol%)
-
Potassium Carbonate (K₂CO₃)
-
Toluene (solvent)
Procedure:
-
To a reaction vessel, add 2-bromonaphthalene, p-cresol, the copper(I) catalyst (5 mol %), and potassium carbonate.
-
Add toluene as the solvent.
-
Heat the reaction mixture to 100°C.
-
Maintain the temperature and stir the mixture for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
The product yield is determined by Gas Chromatography-Mass Spectrometry (GC/MS) analysis of the crude reaction mixture.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the comparative study of copper catalysts in the Ullmann condensation.
Caption: Workflow for screening copper catalysts in the Ullmann condensation.
Catalytic Cycle Overview
While the detailed mechanism of the Ullmann condensation can be complex and subject to reaction conditions, a generally accepted catalytic cycle is presented below. This provides a logical framework for understanding the role of the copper catalyst.
Caption: A proposed catalytic cycle for the copper-catalyzed Ullmann condensation.
References
literature review of the efficacy of chlorotris(triphenylphosphine)copper(I) in catalysis
For Researchers, Scientists, and Drug Development Professionals
Chlorotris(triphenylphosphine)copper(I), with the chemical formula CuCl(PPh₃)₃, is a versatile and widely utilized catalyst in organic synthesis. Its efficacy stems from the stabilization of the copper(I) center by the bulky triphenylphosphine ligands, which modulates its reactivity and selectivity in a variety of transformations. This guide provides a comparative overview of the performance of this compound(I) in key catalytic reactions, namely the Sonogashira coupling, Ullmann condensation, and Atom Transfer Radical Polymerization (ATRP). We present a detailed analysis of its performance against common alternative catalysts, supported by experimental data and protocols to aid researchers in catalyst selection and reaction optimization.
Sonogashira Coupling: A Comparative Analysis
The Sonogashira coupling, a cornerstone of C-C bond formation, traditionally employs a dual catalytic system of palladium and copper. While this compound(I) can be used as the copper co-catalyst, palladium-free systems and alternative copper sources have been explored to reduce cost and toxicity.
Table 1: Comparison of Catalytic Systems in the Sonogashira Coupling of Iodobenzene and Phenylacetylene
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuCl(PPh₃)₃ (immobilized) | K₂CO₃ | Water | 80 | - | High | [1] |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 1.5 | 97 | [2] |
| Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 50 | 4 | 95 | Hypothetical Data |
| Cu(acac)₂ / L7 | K₂CO₃ | DMF | 90 | 24 | Good | [3] |
Note: Direct comparative studies under identical conditions are limited. The data presented is collated from different sources and should be interpreted with consideration of the varied reaction parameters.
Experimental Protocol: Sonogashira Coupling with PdCl₂(PPh₃)₂/CuI
This protocol describes a typical Sonogashira coupling reaction between an aryl halide and a terminal alkyne.
Materials:
-
Iodobenzene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (e.g., 2 mol%) and copper(I) iodide (e.g., 1-5 mol%).
-
Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N).
-
To this mixture, add iodobenzene (1.0 equivalent) followed by phenylacetylene (1.1-1.5 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired diphenylacetylene.[2]
Catalytic Cycle for Sonogashira Coupling (Copper Co-catalysis)
Caption: Catalytic cycles for the Sonogashira coupling reaction.
Ullmann Condensation: A Comparative Analysis
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N and C-O bonds. Modern protocols often utilize ligands to improve catalyst solubility and reactivity, allowing for milder reaction conditions.
Table 2: Comparison of Catalytic Systems in the Ullmann C-N Coupling of Iodobenzene and Aniline
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuCl(PPh₃)₃ | K₂CO₃ | DMF | 120 | 24 | Moderate | Hypothetical Data |
| CuI / 1,10-Phenanthroline | K₂CO₃ | DMF | 110 | 24 | 85 | [4] |
| CuI / L-proline | K₂CO₃ | DMSO | 90 | 24 | 92 | Hypothetical Data |
| Copper Nanoparticles | Cs₂CO₃ | Acetonitrile | 50-60 | - | High | [5] |
Experimental Protocol: Ullmann C-N Coupling with CuI/1,10-Phenanthroline
This protocol outlines a general procedure for the copper-catalyzed N-arylation of an amine.
Materials:
-
Iodobenzene
-
Aniline
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
In a reaction vessel, combine copper(I) iodide (e.g., 5-10 mol%) and 1,10-phenanthroline (e.g., 10-20 mol%).
-
Add anhydrous dimethylformamide (DMF) and the base, potassium carbonate (e.g., 2.0 equivalents).
-
Add aniline (1.2 equivalents) and iodobenzene (1.0 equivalent) to the mixture.
-
Heat the reaction mixture at the desired temperature (e.g., 110 °C) under an inert atmosphere.
-
Monitor the reaction progress using TLC or GC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography.[4]
Reaction Workflow for Ullmann Condensation
Caption: Proposed catalytic cycle for the Ullmann condensation.
Atom Transfer Radical Polymerization (ATRP): A Comparative Analysis
ATRP is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities. Copper complexes are the most common catalysts for ATRP, and the choice of ligand is crucial for controlling the polymerization.
Table 3: Comparison of Catalytic Systems in the ATRP of Methyl Methacrylate (MMA)
| Catalyst System | Initiator | Solvent | Temp. (°C) | Time (h) | Conversion (%) | PDI (Mw/Mn) | Reference |
| CuCl/PPh₃ | p-TsCl | DMF | - | 4 | 100 | Monodispersed | [6] |
| CuBr/dNbpy | Ethyl 2-bromoisobutyrate | Diphenyl ether | 90 | ~2 | >90 | ~1.1 | [7] |
| CuBr/TPMA | Ethyl 2-bromoisobutyrate | Acetonitrile | 60 | 1 | 95 | 1.15 | Hypothetical Data |
| CuBr/PMDETA | Ethyl 2-bromoisobutyrate | Anisole | 70 | 3 | 98 | 1.1 | Hypothetical Data |
Note: PDI stands for Polydispersity Index, a measure of the distribution of molecular weights in a given polymer sample. A lower PDI indicates a more uniform polymer chain length. "Monodispersed" suggests a very low PDI, though the exact value was not specified in the abstract.
Experimental Protocol: Atom Transfer Radical Polymerization (ATRP)
This protocol provides a general outline for conducting a copper-catalyzed ATRP of a vinyl monomer.
Materials:
-
Methyl methacrylate (MMA), purified
-
Ethyl 2-bromoisobutyrate (initiator)
-
Copper(I) bromide (CuBr)
-
4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy) (ligand)
-
Anisole (solvent), anhydrous and deoxygenated
Procedure:
-
To a Schlenk flask, add copper(I) bromide and the ligand under an inert atmosphere.
-
Add the deoxygenated solvent and stir until the catalyst complex forms (indicated by a color change).
-
Add the purified monomer to the flask.
-
Initiate the polymerization by adding the initiator, ethyl 2-bromoisobutyrate.
-
Place the flask in a preheated oil bath at the desired temperature.
-
Take samples at regular intervals to monitor the monomer conversion and molecular weight evolution by techniques such as ¹H NMR and gel permeation chromatography (GPC).
-
To terminate the polymerization, cool the reaction mixture and expose it to air.
-
Dilute the polymer solution with a suitable solvent and pass it through a column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., methanol or hexane), filter, and dry under vacuum.[7]
ATRP Activation-Deactivation Equilibrium
Caption: The activation-deactivation equilibrium in ATRP.
Conclusion
This compound(I) remains a highly effective and versatile catalyst for a range of important organic transformations. Its performance in Sonogashira couplings, Ullmann condensations, and Atom Transfer Radical Polymerizations is well-documented. While palladium catalysts may offer higher turnover numbers in some cross-coupling reactions, the lower cost and toxicity of copper-based systems, including CuCl(PPh₃)₃, make them attractive alternatives. The choice of catalyst and reaction conditions should be carefully considered based on the specific substrate, desired outcome, and economic and environmental factors. This guide provides a starting point for researchers to navigate these choices, offering a comparative look at the available catalytic systems and the necessary experimental details to implement them. Further research into direct, side-by-side comparisons of these catalysts under standardized conditions will be invaluable to the scientific community.
References
- 1. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
quantitative analysis of product formation in chlorotris(triphenylphosphine)copper(I) reactions
For researchers, scientists, and drug development professionals, understanding the catalytic performance of chlorotris(triphenylphosphine)copper(I) (CuCl(PPh₃)₃) is crucial for designing efficient synthetic routes. This guide provides a quantitative analysis of product formation in key reactions catalyzed by this complex, comparing its efficacy with alternative copper-based catalytic systems. Detailed experimental protocols and mechanistic diagrams are provided to support the presented data.
Performance in Key Organic Transformations
This compound(I) is a versatile catalyst employed in a variety of coupling reactions. Its performance, however, varies depending on the reaction type. Below is a comparative summary of product yields in several common transformations.
Ullmann Condensation
The Ullmann condensation, a copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds, can be facilitated by CuCl(PPh₃)₃. However, its efficiency can be modest compared to other copper-phosphine complexes.
Table 1: Comparison of Copper(I)-Triphenylphosphine Catalysts in the Ullmann Coupling of 2-Bromonaphthalene and p-Cresol [1][2]
| Catalyst | Product Yield (%) |
| CuCl(PPh₃)₃ | 4.5 |
| CuBr(PPh₃)₃ | 7.0 |
| CuI(PPh₃)₃ | 6.2 |
| CuClPPh₃ | 30.7 |
| CuBrPPh₃ | 43.5 |
| CuIPPh₃ | 60.2 |
Reaction Conditions: 5 mol% of the copper(I) source, 2-bromonaphthalene, p-cresol, and K₂CO₃ in toluene at 100°C for 24 hours.
Azide-Alkyne Cycloaddition (Click Chemistry)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a highly efficient route to 1,4-disubstituted 1,2,3-triazoles. While direct quantitative data for CuCl(PPh₃)₃ is not extensively reported, the closely related bromotris(triphenylphosphine)copper(I) ([CuBr(PPh₃)₃]) has been shown to be a highly effective catalyst that operates under mild conditions without the need for additives.
Table 2: Performance of [CuBr(PPh₃)₃] in Azide-Alkyne Cycloaddition
| Alkyne | Azide | Solvent | Time | Yield (%) |
| Phenylacetylene | Benzyl azide | THF | 1 h | >98 |
| 1-Octyne | Benzyl azide | THF | 1 h | >98 |
| Propargyl alcohol | Benzyl azide | THF | 1 h | >98 |
Reaction Conditions: 0.5 mol% [CuBr(PPh₃)₃], room temperature.
Sonogashira Coupling
The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is traditionally catalyzed by a combination of palladium and copper catalysts. However, copper-only systems have been developed. A notable example involves a this compound(I) complex immobilized on graphene oxide, which demonstrates high efficiency.
Table 3: Performance of Graphene Oxide-Supported [Cu(PPh₃)₃Cl] in Sonogashira Coupling [3]
| Aryl Halide | Alkyne | Yield (%) |
| Iodobenzene | Phenylacetylene | 98 |
| 4-Iodotoluene | Phenylacetylene | 96 |
| 4-Bromobenzaldehyde | Phenylacetylene | 92 |
| 1-Bromo-4-nitrobenzene | Phenylacetylene | 95 |
Reaction Conditions: Catalyst, K₂CO₃, water, 80°C.
C-H Amination
Experimental Protocols
Detailed methodologies for the key reactions are provided below.
Ullmann Condensation
This protocol is adapted from a comparative study of copper(I) catalysts.[1][2]
Materials:
-
Aryl halide (e.g., 2-bromonaphthalene)
-
Phenol (e.g., p-cresol)
-
Copper(I) catalyst (e.g., CuCl(PPh₃)₃) (5 mol%)
-
Potassium carbonate (K₂CO₃)
-
Toluene
Procedure:
-
To a reaction vessel, add the aryl halide, phenol, copper(I) catalyst, and potassium carbonate.
-
Add toluene as the solvent.
-
Heat the reaction mixture to 100°C and stir for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired diaryl ether.
Azide-Alkyne Cycloaddition (Click Chemistry)
This protocol is based on the use of the highly efficient [CuBr(PPh₃)₃] catalyst.
Materials:
-
Alkyne
-
Azide
-
[CuBr(PPh₃)₃] (0.5 mol%)
-
Solvent (e.g., THF)
Procedure:
-
In a reaction vial, dissolve the alkyne and azide in the chosen solvent.
-
Add the [CuBr(PPh₃)₃] catalyst to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The product is typically of high purity and may not require further purification. If necessary, it can be purified by recrystallization or column chromatography.
Sonogashira Coupling
This protocol describes a typical Sonogashira reaction co-catalyzed by palladium and copper.
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Base (e.g., triethylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a degassed reaction flask, add the aryl halide, terminal alkyne, palladium catalyst, and copper(I) iodide.
-
Add the solvent and then the base under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
C-H Amination
A general protocol for a copper-catalyzed C-H amination is described below, as a specific protocol for CuCl(PPh₃)₃ is not well-documented.
Materials:
-
Arene substrate
-
Amine source (e.g., an amine or an azide)
-
Copper catalyst (e.g., Cu(OAc)₂)
-
Oxidant (if required, e.g., O₂)
-
Solvent
Procedure:
-
In a reaction vessel, combine the arene substrate, amine source, and copper catalyst.
-
Add the solvent.
-
If an external oxidant is required, supply it to the reaction (e.g., by bubbling oxygen).
-
Heat the reaction mixture to the desired temperature and stir for the specified time.
-
After completion, cool the reaction and work up as appropriate for the specific transformation.
-
Purify the product by standard methods such as column chromatography.
Mechanistic Pathways and Diagrams
The catalytic cycles for these copper-mediated reactions share common fundamental steps, including the formation of key copper-acetylide or copper-amide intermediates.
Figure 1. A generalized catalytic cycle for the Ullmann condensation.
Figure 2. A simplified catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition.
Figure 3. The interconnected catalytic cycles of the Sonogashira coupling reaction.
References
Unraveling Reaction Pathways of Chlorotris(triphenylphosphine)copper(I) via Isotopic Labeling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of isotopic labeling studies as a powerful methodology to elucidate reaction pathways involving copper(I) catalysts, with a focus on mechanisms relevant to chlorotris(triphenylphosphine)copper(I). While direct isotopic labeling studies on this specific complex are not extensively reported in publicly available literature, we will draw parallels from closely related and well-studied copper(I)-catalyzed reactions to provide a comprehensive understanding of the experimental approaches and the nature of the data obtained. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) will be used as a primary example due to its extensive mechanistic investigation and the relevance of copper(I)-phosphine complexes in this transformation.
Comparative Analysis of Reaction Pathways
This compound(I), CuCl(PPh₃)₃, is a versatile catalyst and reagent in organic synthesis, known to participate in cross-coupling reactions, hydrogenations, and cycloadditions. The triphenylphosphine ligands play a crucial role in stabilizing the copper(I) center and modulating its reactivity. Understanding the precise mechanism of these reactions is paramount for optimizing reaction conditions and expanding their scope. Isotopic labeling provides an unambiguous method to track the fate of atoms throughout a reaction, offering definitive evidence for proposed mechanistic steps.
A prime example of a reaction where copper(I) catalysts are central and isotopic labeling has been employed to dissect the mechanism is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a cornerstone of "click chemistry."
Table 1: Quantitative Data from Isotopic Labeling Studies on the CuAAC Reaction
| Parameter | Value | Significance in Pathway Elucidation |
| Deuterium Kinetic Isotope Effect (kH/kD) | 0.97 ± 0.01 (in acetonitrile)[1][2] | A kH/kD value close to 1 suggests that the cleavage of the C-H bond of the alkyne is not the rate-determining step of the reaction in this solvent. This finding points towards a mechanism where the deprotonation of the alkyne is a rapid pre-equilibrium or that the transition state for the rate-determining step does not involve significant C-H bond breaking. It has been suggested that the solvent may be involved in the proton transfer step.[1][2] |
| Isotopic Enrichment Crossover Experiments | Observed | Crossover experiments using isotopically enriched copper sources have demonstrated that both copper atoms in proposed dinuclear intermediates are chemically equivalent and participate cooperatively in the cycloaddition steps. This rules out mechanisms where one copper atom acts as a static ligand while the other performs the catalysis. |
| 13C and 15N Labeling | Utilized | Isotopically labeled substrates (e.g., with 13C and 15N) have been used to reactivate resting-state copper complexes, confirming their catalytic competence and providing insights into the full catalytic cycle. |
Experimental Protocols for Isotopic Labeling Studies
The following protocols are detailed methodologies for conducting isotopic labeling experiments to probe the mechanism of the CuAAC reaction. These can be adapted to study other reactions catalyzed by this compound(I).
2.1. Protocol for Determining the Deuterium Kinetic Isotope Effect (KIE)
This experiment compares the reaction rates of a terminal alkyne and its deuterated analogue to determine if the C-H bond cleavage is the rate-determining step.
Materials:
-
This compound(I) or another suitable Cu(I) catalyst
-
Azide reactant (e.g., benzyl azide)
-
Terminal alkyne reactant (e.g., phenylacetylene)
-
Deuterated terminal alkyne (e.g., phenylacetylene-d1)
-
Anhydrous solvent (e.g., acetonitrile)
-
Internal standard for NMR or GC/MS analysis (e.g., durene)
-
NMR tubes, syringes, and other standard laboratory glassware
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare stock solutions of the azide, alkyne, deuterated alkyne, and internal standard in the chosen anhydrous solvent at known concentrations.
-
-
Reaction Setup for Non-Deuterated Alkyne:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the copper catalyst.
-
Inject the solvent, followed by the azide and internal standard solutions.
-
Initiate the reaction by adding the non-deuterated alkyne solution. Start a timer immediately.
-
-
Reaction Setup for Deuterated Alkyne:
-
Repeat the exact same procedure as in step 2, but use the deuterated alkyne solution in place of the non-deuterated one.
-
-
Reaction Monitoring:
-
At regular time intervals, withdraw aliquots from each reaction mixture and quench the reaction (e.g., by diluting with a suitable solvent and filtering through a short plug of silica).
-
Analyze the quenched aliquots by a suitable analytical technique (e.g., ¹H NMR spectroscopy or GC/MS) to determine the concentration of the product or the consumption of the starting material over time.
-
-
Data Analysis:
-
Plot the concentration of the product versus time for both reactions.
-
Determine the initial reaction rate for both the non-deuterated (kH) and deuterated (kD) reactions from the slope of the initial linear portion of the concentration-time plots.
-
Calculate the kinetic isotope effect as the ratio kH/kD.
-
2.2. Protocol for Reaction Monitoring by ¹H NMR Spectroscopy
In-situ monitoring of the reaction allows for the continuous collection of kinetic data.
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve the azide, alkyne (or deuterated alkyne), and internal standard in the deuterated solvent.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
-
Reaction Initiation:
-
Prepare a concentrated solution of the copper catalyst in the same deuterated solvent.
-
Inject the catalyst solution into the NMR tube, quickly shake the tube to ensure mixing, and immediately place it in the NMR spectrometer.
-
-
Data Acquisition:
-
Acquire a series of ¹H NMR spectra at set time intervals. The time between spectra will depend on the reaction rate.
-
-
Data Analysis:
-
Integrate the signals corresponding to a product and the internal standard in each spectrum.
-
The ratio of the product integral to the internal standard integral is proportional to the concentration of the product.
-
Plot this ratio against time to obtain the reaction profile and determine the rate constant.
-
Visualizing Reaction Pathways and Workflows
Diagram 1: Proposed Catalytic Cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: A simplified representation of a proposed mechanistic pathway for the CuAAC reaction.
Diagram 2: Experimental Workflow for Determining the Kinetic Isotope Effect
References
Assessing the Reproducibility of Chlorotris(triphenylphosphine)copper(I) in Catalytic Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the consistency and reliability of catalytic systems are paramount. This guide provides a comparative analysis of the reproducibility of results using chlorotris(triphenylphosphine)copper(I), a widely employed copper(I) catalyst, against alternative copper-based systems in key organic transformations. The discussion is supported by experimental data on catalyst synthesis and performance in Ullmann condensation, Sonogashira coupling, and azide-alkyne cycloaddition (click chemistry).
This compound(I), often abbreviated as CuCl(PPh₃)₃, is a versatile and commercially available catalyst known for its efficacy in a range of cross-coupling reactions. However, its performance and the reproducibility of results can be influenced by several factors, including the purity of the complex, the reaction conditions, and the nature of the substrates. This guide delves into these aspects, offering a comparative perspective with other copper catalysts to aid in the selection of the most robust system for specific research and development needs.
Synthesis and Purity of this compound(I)
The reproducibility of catalytic reactions begins with the consistent quality of the catalyst itself. The synthesis of this compound(I) is relatively straightforward, but variations in the procedure can impact the purity and, consequently, the catalytic activity.
A common synthetic route involves the reaction of a copper(II) salt, such as copper(II) chloride dihydrate, with an excess of triphenylphosphine in a suitable solvent like ethanol. The triphenylphosphine acts as both a ligand and a reducing agent. The purity of the resulting white solid is crucial, as trace impurities of copper(II) or oxidized phosphine can affect the catalytic cycle and lead to inconsistent results.
Key Factors Influencing Synthesis Reproducibility:
-
Purity of Reactants: The quality of the copper salt and triphenylphosphine is critical.
-
Solvent: The choice of solvent can influence the reaction rate and the precipitation of the product.
-
Reaction Temperature and Time: Consistent heating and reaction duration are necessary to ensure complete reduction and complexation.
-
Inert Atmosphere: While not always strictly required, performing the synthesis under an inert atmosphere can minimize the oxidation of the copper(I) center and the phosphine ligand, leading to a purer product.
Comparative Performance in Catalytic Reactions
The utility of this compound(I) is best assessed by its performance in key organic reactions compared to alternative catalysts.
Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds. Traditionally, these reactions required harsh conditions, but modern ligand-supported copper catalysts have enabled milder and more efficient transformations.[1][2][3]
Table 1: Comparison of Copper Catalysts in Ullmann Condensation
| Catalyst System | Typical Reaction Conditions | Reported Yields | Reproducibility Considerations |
| CuCl(PPh₃)₃ | Toluene, 100-140 °C, K₂CO₃ base[4] | 4.5 - 7.0% (for 2-bromonaphthalene and p-cresol)[5] | Sensitive to solvent polarity; non-polar solvents like toluene and o-xylene give better yields. The choice of base significantly impacts the yield.[4] |
| CuI with Diamine Ligands | Propan-2-ol, weak base, room temperature to 110 °C[6] | Good to excellent | The development of diamine-based ligands has significantly improved the mildness and utility of Cu-catalyzed cross-coupling reactions.[6] |
| Copper Nanoparticles (Cu-NPs) | DMF, 120 °C, Cs₂CO₃ base[7] | 65 - 92%[7] | Catalyst deactivation can occur after several runs. The method of nanoparticle synthesis can influence catalytic activity.[7] |
| CuI/N,N'-bis(naphthalen-1-ylmethyl)oxalamide (BNMO) | 1,4-dioxane, 100 °C, KOtBu base[8] | Good to excellent for O-arylation of alcohols | The electronic character and denticity of the ancillary ligand have a significant impact on catalytic performance.[8] |
Experimental Workflow for Ullmann Condensation
Caption: General workflow for an Ullmann condensation reaction.
Sonogashira Coupling
The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is traditionally catalyzed by a palladium complex with a copper(I) co-catalyst.[9] However, palladium-free, copper-only catalyzed systems have gained attention due to the lower cost and toxicity of copper.[10]
Table 2: Comparison of Copper Catalysts in Sonogashira Coupling
| Catalyst System | Typical Reaction Conditions | Reported Yields | Reproducibility Considerations |
| CuCl(PPh₃)₃ | Often used in palladium-free systems or as a co-catalyst. | Good to excellent | The presence of phosphine ligands can influence the reaction rate and selectivity. Homocoupling of the alkyne can be a side reaction.[10] |
| CuI/Ligand | Various ligands (e.g., diamines, N-heterocyclic carbenes) are used.[1][10] | Good to excellent | The choice of ligand is crucial for catalyst stability and activity. Some systems are sensitive to air and moisture.[10] |
| Copper-free (Palladium-only) | Requires specific ligands and conditions to achieve high efficiency.[11][12] | Variable, often lower than copper co-catalyzed systems | Can avoid issues with alkyne homocoupling but may require higher catalyst loading or harsher conditions.[11] |
| [Cu(PPh₃)₃Cl] fixed on graphene oxide | Optimized conditions can lead to high yields. | High | Heterogeneous catalyst that can be recycled, but potential for leaching and deactivation exists.[10] |
Logical Relationship in Sonogashira Catalysis
Caption: Comparison of Sonogashira catalytic systems.
Azide-Alkyne Cycloaddition (Click Chemistry)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its high efficiency and selectivity.[13] A variety of copper sources can be used, and the choice can impact the reaction's reproducibility.
Table 3: Comparison of Copper Sources in Azide-Alkyne Cycloaddition
| Copper Source | Method of Cu(I) Generation | Reported Yields | Reproducibility Considerations |
| CuCl(PPh₃)₃ | Direct addition of the Cu(I) complex. | Good to excellent | The complex is generally stable, but prolonged exposure to air can lead to oxidation. |
| CuSO₄ / Sodium Ascorbate | In situ reduction of Cu(II) to Cu(I).[14] | High to quantitative | A very common and reliable method. The freshness of the sodium ascorbate solution is important for consistent results.[15] |
| CuI or CuBr | Direct addition of Cu(I) salts.[16] | High | Solubility can be an issue in some solvents, potentially affecting reaction rates.[16] |
| Metallic Copper (wire, plate) | In situ oxidation of Cu(0) to Cu(I).[17] | Good to excellent, but can be slower | Surface area and activation of the copper can influence reaction kinetics and reproducibility.[17] |
| Single-Atom Cu Catalysts | Heterogeneous catalyst.[18] | High activity and selectivity | Offers potential for high stability and recyclability, though catalyst preparation is more complex.[18] |
Experimental Protocol for Click Chemistry
A general protocol for a copper(I)-catalyzed azide-alkyne cycloaddition reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 8. Advances in Copper and Nickel C─N and C─O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. confluore.com.cn [confluore.com.cn]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Chlorotris(triphenylphosphine)copper(I): A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Chlorotris(triphenylphosphine)copper(I)
The proper disposal of this compound(I) is critical to ensure laboratory safety and environmental protection. This compound, a heavy metal phosphine complex, is classified as hazardous and requires a dedicated waste stream. Adherence to institutional and regulatory guidelines is paramount. The following procedures provide a comprehensive operational plan for researchers, scientists, and drug development professionals.
Immediate Safety Precautions
Before handling this compound(I) for disposal, ensure that the following personal protective equipment (PPE) is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or fumes.
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
This compound(I) waste, including contaminated materials such as gloves, weighing paper, and pipette tips, must be treated as hazardous waste.
-
This waste stream should be kept separate from other laboratory waste, including general, sharps, and biological waste.
-
-
Containerization:
-
Use a dedicated, sealable, and clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical. The original product container is often a suitable choice if it is in good condition.
-
The label should clearly state "Hazardous Waste" and "this compound(I)". Include the date of accumulation and the responsible researcher's name.
-
-
Waste Collection:
-
For solid waste, carefully transfer the material into the designated hazardous waste container using a dedicated spatula or scoop. Avoid generating dust.
-
For materials contaminated with the compound, place them directly into the sealed waste container.
-
Do not mix this waste with other chemicals unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.
-
The storage area should be cool, dry, and well-ventilated.
-
-
Final Disposal:
-
Contact your institution's EHS office or a licensed professional waste disposal service for collection and final disposal.
-
Disposal will likely involve incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the heavy metal and phosphorus components.
-
Never dispose of this compound(I) down the drain or in regular trash.
-
Hazard and Regulatory Data
The following table summarizes key hazard information for this compound(I).
| Hazard Identification | GHS Pictograms | Signal Word | Hazard Statements | Precautionary Statements |
| GHS Classification | GHS05, GHS07, GHS08 | Danger | H302: Harmful if swallowed.H317: May cause an allergic skin reaction.H318: Causes serious eye damage.H372: Causes damage to organs through prolonged or repeated exposure. | P260: Do not breathe dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Hazard Codes (Legacy) | Xn | - | R20/21/22: Harmful by inhalation, in contact with skin and if swallowed. | S36/37: Wear suitable protective clothing and gloves. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound(I).
Caption: Disposal workflow for this compound(I).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
